Isogambogic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C38H44O8 |
|---|---|
Peso molecular |
628.7 g/mol |
Nombre IUPAC |
(E)-4-[(2S,8R,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+/t23-,27?,36-,37?,38-/m1/s1 |
Clave InChI |
GEZHEQNLKAOMCA-CAYOSERRSA-N |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Isolation of Isogambogic Acid from Garcinia hanburyi
Introduction
Garcinia hanburyi, a tree native to Indochina, produces a resinous sap known as gamboge.[1] This resin has a long history of use in traditional medicine and as a pigment.[2] The primary bioactive constituents of gamboge are a class of compounds known as caged polyprenylated xanthones.[3] Among these, this compound has been identified as a significant component with potent biological activities, particularly in the realm of oncology. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound from Garcinia hanburyi.
Discovery and Chemical Profile
This compound is a naturally occurring xanthone derivative found within the complex chemical matrix of Garcinia hanburyi resin.[1][4] The resin is a rich source of various cytotoxic xanthones, including gambogic acid, gambogenic acids, and morellin derivatives.[1][3] this compound is structurally similar to the more abundant gambogic acid, often co-existing as a stereoisomer.[4] The core structure features a unique 4-oxatricyclo[4.3.1.03,7]dec-2-one scaffold, which is critical for its biological activity.[3][5]
Physicochemical and Spectroscopic Data
The definitive identification of this compound relies on a combination of spectroscopic techniques. The following tables summarize its key properties and spectral data.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₄O₈ | |
| Molecular Weight | 628.75 g/mol | |
| Appearance | Orange Solid | [6] |
Table 1: Physicochemical Properties of this compound
| Technique | Key Observations |
| ¹H-NMR | Presence of aromatic signals, olefinic protons, and characteristic signals for prenyl groups. |
| ¹³C-NMR | Resonances corresponding to a xanthone core, carboxylic acid, ketone, and multiple aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak consistent with the calculated molecular weight. |
Table 2: Summary of Spectroscopic Data for Structural Elucidation of this compound (Note: Specific chemical shifts (δ) in ppm would be determined from raw spectral data in a laboratory setting.[7][8][9])
Experimental Protocols: Isolation and Purification
The isolation of this compound from Garcinia hanburyi resin is a multi-step process involving extraction and chromatographic purification.
Protocol 1: Solvent Extraction of Crude Gamboge
-
Maceration: Begin with commercially available gamboge resin.[6] Grind the resin into a coarse powder to increase the surface area for extraction.
-
Solvent Addition: Suspend the powdered resin in methanol (MeOH) at a ratio of approximately 1:3 (w/v) (e.g., 100 g of resin in 300 mL of MeOH).[6]
-
Extraction: Stir the mixture vigorously for a short duration (e.g., 10-15 minutes) at room temperature.[6] This minimizes the extraction of highly polar impurities.
-
Filtration: Rapidly filter the mixture under reduced pressure to separate the methanol-soluble fraction from the insoluble resin material.[6]
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to yield a crude extract as an amorphous orange solid.[6] This crude extract will contain a mixture of xanthones, including gambogic acid and this compound.
Protocol 2: Chromatographic Purification
The crude extract is then subjected to chromatographic techniques to isolate this compound.
-
Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of n-hexane and ethyl acetate.
-
Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared silica gel column. Elute the column with the solvent gradient, collecting fractions. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf) to a known standard of this compound, if available.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).
-
Procedure: Pool the fractions from column chromatography that are enriched with this compound and concentrate them. Dissolve the residue in the mobile phase and inject it into the prep-HPLC system. Collect the peak corresponding to the retention time of this compound.
-
-
Structure Verification:
Caption: Workflow for the isolation and purification of this compound.
Biological Activity and Mechanism of Action
This compound exhibits significant anti-cancer properties, inducing cell death in various cancer cell lines.[10] Its primary mechanism of action involves the induction of apoptosis.
Anticancer Activity
This compound has demonstrated cytotoxicity against several cancer cell lines. The table below summarizes some of the reported IC₅₀ values.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| LLC | Lewis Lung Carcinoma | 2.26 | [10] |
| SK-LU-1 | Lung Adenocarcinoma | 2.02 | [10] |
| Various | General Cancer Lines | 0.4327 - 5.942 | [10] |
Table 3: Cytotoxic Activity of this compound in Cancer Cell Lines
Signaling Pathways
The pro-apoptotic effect of this compound and its analogs is mediated through the modulation of key signaling pathways. While much of the detailed pathway analysis has been conducted on the closely related gambogic acid, the mechanisms are believed to be similar. These compounds are known to:
-
Inhibit NF-κB Signaling: Gambogic acid has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, IAP1, IAP2) and proteins involved in proliferation and invasion.[11] This inhibition occurs through the suppression of IKK activation, which prevents the degradation of IκBα and the subsequent nuclear translocation of p65.[11]
-
Activate JNK Pathway: Acetyl this compound, a derivative, activates the c-Jun NH₂-terminal kinase (JNK) pathway.[12][13] JNK activation is essential for its ability to induce cell death.[12]
-
Induce Endoplasmic Reticulum (ER) Stress: The compound can induce the Unfolded Protein Response (UPR) pathway, leading to ER stress-mediated apoptosis, particularly in cancer cells with high protein-folding demand.[12]
-
Modulate Apoptotic Proteins: The inhibition of anti-apoptotic proteins like Bcl-2 and the potential activation of pro-apoptotic proteins like Bax lead to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[5][14]
Caption: Proposed apoptotic signaling pathway of this compound.
This compound is a promising natural product isolated from the resin of Garcinia hanburyi. Its discovery and characterization have been made possible through systematic extraction and advanced spectroscopic techniques. The detailed protocols provided herein offer a guide for its consistent isolation for further research. With potent anti-cancer activity demonstrated through the induction of apoptosis via multiple signaling pathways, this compound represents a valuable lead compound for the development of novel oncology therapeutics. Further investigation into its specific molecular targets and in vivo efficacy is warranted.
References
- 1. Garcinia hanburyi - Wikipedia [en.wikipedia.org]
- 2. apps.worldagroforestry.org [apps.worldagroforestry.org]
- 3. Caged Polyprenylated Xanthones in Garcinia hanburyi and the Biological Activities of Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on chemical modification and biology of a natural product, gambogic acid (III): determination of the essential pharmacophore for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 7. phcogj.com [phcogj.com]
- 8. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 13. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Intricate Path to a Potent Molecule: A Technical Guide to the Synthesis and Purification of Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid, a caged xanthone natural product, has garnered significant attention within the scientific community for its potent anti-cancer properties. Its complex molecular architecture, however, presents considerable challenges in both its chemical synthesis and purification. This technical guide provides an in-depth overview of the current state of knowledge regarding the synthesis and purification of this compound, offering detailed experimental protocols and quantitative data to aid researchers in this field.
Chemical Synthesis: The Quest for a Total Synthesis
The total chemical synthesis of this compound is a formidable challenge due to its intricate polycyclic structure and multiple stereocenters. While a complete, high-yield total synthesis remains an area of active research, significant progress has been made in synthesizing the core caged xanthone structure and various analogues.[1][2][3] These efforts have provided valuable insights into potential synthetic strategies.
A key strategic consideration in the synthesis of the gambogic acid family is the construction of the unique 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold fused to the xanthone core.[3] One notable approach involves a biomimetic Claisen/Diels-Alder reaction cascade to construct this caged system.[3]
Logical Workflow for the Synthesis of the Caged Xanthone Core:
Caption: A simplified workflow for the biomimetic synthesis of the core caged xanthone structure.
Due to the current absence of a publicly available, detailed total synthesis protocol for this compound, this guide will focus on its isolation and purification from natural sources.
Isolation and Purification from Natural Sources
This compound is naturally found in the gamboge resin of the Garcinia hanburyi tree.[4][5][6] The primary challenge in its purification is the separation from numerous other structurally similar xanthones, including its isomers like gambogic acid and epigambogic acid.[7]
Extraction from Garcinia hanburyi Resin
A multi-gram scale isolation protocol for gambogic acid has been developed, which can be adapted for this compound. The general workflow involves extraction, crystallization, and chromatographic purification.
Experimental Workflow for Isolation and Purification:
Caption: A general workflow for the isolation and purification of this compound from its natural source.
Table 1: Quantitative Data for Gambogic Acid Isolation (Adaptable for this compound)
| Step | Parameter | Value | Reference |
| Extraction | Starting Material | 100 g Gamboge Resin | [7] |
| Solvent | Methanol | [7] | |
| Crude Yield | ~70-73 g | [7] | |
| Purification | Final Yield (Gambogic Acid) | ~13 g | [7] |
| Purity (Gambogic Acid) | >97% | [7] |
Purification by Column Chromatography
Column chromatography is a crucial step in separating this compound from its isomers and other impurities. Silica gel is a commonly used stationary phase. The choice of mobile phase is critical for achieving good separation.
Table 2: Exemplary Column Chromatography Conditions for Xanthone Separation
| Parameter | Condition | Reference |
| Stationary Phase | Silica Gel (200-300 mesh) | General Practice |
| Mobile Phase | Hexane-Ethyl Acetate Gradient | General Practice |
| Dichloromethane-Methanol Gradient | General Practice |
Experimental Protocol: Column Chromatography
-
Column Packing: A slurry of silica gel in the initial, least polar mobile phase (e.g., hexane) is prepared and packed into a glass column.
-
Sample Loading: The crude xanthone mixture is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.
-
Elution: The mobile phase is passed through the column, and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: The composition of each fraction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Isolation: Fractions containing pure this compound are combined and the solvent is removed under reduced pressure.
Purification by High-Performance Liquid Chromatography (HPLC)
For achieving high purity, preparative HPLC is the method of choice. Reversed-phase chromatography on a C18 column is commonly employed.
Table 3: HPLC Conditions for Gambogic Acid Analysis and Purification (Adaptable for this compound)
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (e.g., 250 x 10 mm, 5 µm) | Preparative Scale |
| Mobile Phase A | 0.1% Formic Acid in Water | Analytical Method |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Analytical Method |
| Gradient | Linear gradient of B into A | Analytical Method |
| Flow Rate | 1.0 - 5.0 mL/min (scale-dependent) | General Practice |
| Detection | UV at 254 nm or 360 nm | Analytical Method |
Experimental Protocol: Preparative HPLC
-
Sample Preparation: The partially purified this compound is dissolved in a suitable solvent, typically the initial mobile phase composition.
-
Injection: The sample solution is injected onto the preparative HPLC column.
-
Elution: A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the compounds.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.
-
Solvent Removal: The solvent is removed from the pure fractions, often by lyophilization, to yield the final product.
Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
Table 4: Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Observations |
| NMR Spectroscopy (1H, 13C) | Structural elucidation and confirmation | Characteristic chemical shifts and coupling constants for the caged xanthone structure.[8] |
| Mass Spectrometry (MS) | Determination of molecular weight and formula | Accurate mass measurement corresponding to C38H44O8. |
| HPLC | Purity assessment and quantification | A single, sharp peak at the expected retention time. |
Signaling Pathways of this compound and its Derivatives
This compound and its acetylated form exert their anti-cancer effects by modulating several key signaling pathways.
Signaling Pathway of Acetyl this compound in Melanoma:
Caption: Acetyl this compound induces apoptosis in melanoma cells by inhibiting ATF2 and activating the JNK/c-Jun pathway.[9][10]
Unfolded Protein Response (UPR) Pathway Activation:
Caption: Acetyl this compound induces apoptosis through the activation of the Unfolded Protein Response pathway.[9]
Conclusion
The synthesis and purification of this compound present significant, yet surmountable, challenges. While a complete and efficient total synthesis is still a coveted goal, robust methods for its isolation and purification from natural sources have been established. This guide provides a comprehensive overview of the current methodologies, quantitative data, and biological context to support the ongoing research and development of this promising anti-cancer agent. Further advancements in synthetic chemistry will undoubtedly pave the way for more accessible and scalable production of this compound and its derivatives, facilitating deeper investigations into their therapeutic potential.
References
- 1. Synthesis and evaluation of caged Garcinia xanthones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of caged Garcinia xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caged Polyprenylated Xanthones in Garcinia hanburyi and the Biological Activities of Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 8. Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 10. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogic Acid: A Technical Guide to Structural Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogic acid is a naturally occurring polyprenylated xanthone isolated from the gamboge resin of Garcinia hanburyi. As a stereoisomer of the more extensively studied gambogic acid, it has garnered significant interest for its potent biological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the structural elucidation and characterization of this compound. It details the spectroscopic data supporting its molecular structure, outlines protocols for its isolation and purification, and explores its mechanism of action through various signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental and signaling workflows are visualized using diagrams.
Introduction
This compound is a member of the caged xanthone family of natural products, characterized by a unique 4-oxatricyclo[4.3.1.03,7]dec-2-one scaffold. It is an epimer of gambogic acid, differing in the stereochemistry at the C2 position.[1] Sourced from the resin of Garcinia hanburyi, this compound has been identified as a potent cytotoxic agent against various cancer cell lines.[2] Its mechanism of action is multifaceted, involving the induction of apoptosis and modulation of key cellular signaling pathways. This guide serves as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Structural Elucidation
The definitive structure of this compound has been determined through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Note that data for the closely related acetyl this compound is provided for comparison.
| Property | This compound (Inferred) | Acetyl this compound | Reference |
| Molecular Formula | C38H44O8 | C40H46O9 | [3] |
| Molecular Weight | 628.7 g/mol | 670.8 g/mol | [3] |
| Appearance | Yellow Solid | Yellow Solid | [4] |
Spectroscopic Data
While specific, published spectra for this compound are not as widely available as for its analogue gambogic acid, the following tables compile typical expected values based on the known structure and data from closely related caged xanthones.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex structure of natural products. The chemical shifts (δ) are reported in parts per million (ppm). Note: The following are representative data for the core caged xanthone structure, based on published data for gambogic acid and its derivatives.[4]
| Position | 13C Chemical Shift (δ ppm) | 1H Chemical Shift (δ ppm, multiplicity, J in Hz) |
| 2 | ~75.0 | ~3.50 (dd) |
| 3 | ~105.0 | - |
| 4a | ~160.0 | - |
| 5 | ~102.0 | - |
| 5a | ~158.0 | - |
| 6 | ~110.0 | ~6.70 (s) |
| 7 | ~162.0 | - |
| 8 | ~108.0 | - |
| 9a | ~145.0 | - |
| 10 | ~138.0 | - |
| 10a | ~103.0 | - |
| 11 | ~198.0 | - |
| 12 | ~202.0 | - |
| ... | ... | ... |
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues to its structure.
| Ion Type | m/z (Expected) | Fragmentation Details |
| [M-H]- | ~627.3 | Molecular Ion (Negative Ion Mode) |
| Fragment 1 | ~515 | Loss of a prenyl side chain and associated fragments.[1] |
| Fragment 2 | ~353 | Characteristic loss of a caffeoyl-like moiety from the structure.[1] |
| Fragment 3 | ~191 | Further fragmentation indicating the quinic acid core in related structures.[1] |
IR spectroscopy identifies functional groups based on their vibrational frequencies, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophores.
| Spectroscopy | Wavenumber (cm-1) / Wavelength (λmax, nm) | Assignment |
| IR | ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2970, ~2930 | C-H stretching (aliphatic) | |
| ~1735 | C=O stretching (ester/lactone) | |
| ~1645 | C=O stretching (α,β-unsaturated ketone) | |
| ~1600, ~1450 | C=C stretching (aromatic ring) | |
| ~1200-1000 | C-O stretching | |
| UV-Vis | ~254 nm | π → π* transitions in the xanthone core.[5] |
| ~280-360 nm | n → π* and π → π* transitions associated with the conjugated system. |
Isolation and Purification
This compound is typically co-isolated with gambogic acid from the crude gamboge resin of Garcinia hanburyi. The process involves solvent extraction followed by multi-step chromatographic separation.
Experimental Protocol: Isolation from Garcinia hanburyi
-
Extraction: The dried and powdered resin (or stem bark) of G. hanburyi is extracted exhaustively with an organic solvent such as methanol (MeOH) or dichloromethane (DCM) at room temperature, often using ultrasound assistance to improve efficiency.[2]
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to liquid-liquid partitioning, for instance, between DCM and water, to separate compounds based on polarity. The organic phase, containing the xanthones, is collected.[2]
-
Column Chromatography: The DCM-soluble fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with acetone or ethyl acetate, is used to separate the components into various fractions.[2][6]
-
Purification: Fractions containing the desired compounds are further purified using repeated column chromatography, often employing reversed-phase silica gel (RP-18) with a solvent system like MeOH-H2O.[2]
-
Final Separation: The final separation of the epimers, gambogic acid and this compound, can be challenging and may require specialized techniques like recycling high-speed counter-current chromatography to yield the pure compounds.[4]
-
Purity Analysis: The purity of the isolated this compound is confirmed using High-Performance Liquid Chromatography (HPLC).
Visualization: Isolation Workflow
Caption: Workflow for the isolation and purification of this compound.
Biological Characterization and Mechanism of Action
This compound and its acetylated form exhibit significant anti-cancer activity by inducing apoptosis and modulating critical signaling pathways.[2]
Cytotoxicity
This compound is a potent cytotoxic agent against various cancer cell lines. For instance, it has been shown to efficiently elicit cell death in Lewis Lung Carcinoma (LLC) and human lung adenocarcinoma (SK-LU-1) cells with IC50 values in the low micromolar range.[7]
| Cell Line | IC50 (µM) | Reference |
| LLC | 2.26 | [7] |
| SK-LU-1 | 2.02 | [7] |
Key Signaling Pathways
A primary mechanism of action for this compound analogues is the modulation of the c-Jun N-terminal kinase (JNK) signaling cascade. Studies on acetyl this compound have shown that it inhibits the transcriptional activity of Activating Transcription Factor 2 (ATF2) while simultaneously activating JNK and the transcriptional activity of c-Jun.[8] This dual action is critical for its ability to induce apoptosis in cancer cells, particularly melanoma.[8] The pro-apoptotic effect is dependent on JNK activity.[8]
Caption: this compound's modulation of the JNK/ATF2/c-Jun signaling pathway.
Research on the closely related gambogic acid has revealed its inhibitory effects on other crucial cancer-related pathways, suggesting that this compound may share similar activities. These include:
-
PI3K/Akt and ERK Signaling: Gambogic acid has been shown to suppress tumor metastasis by inhibiting the PI3K/Akt and ERK signaling pathways.[9]
-
Hedgehog (Hh) Signaling: In triple-negative breast cancer cells, gambogic acid can inhibit proliferation and induce apoptosis by suppressing the Sonic Hedgehog (SHH) signaling pathway.[10]
Conclusion
This compound is a promising natural product with a complex chemical structure and potent anti-cancer activities. Its structural elucidation has been accomplished through a suite of modern spectroscopic methods, and its biological mechanisms are being actively investigated, with the JNK/ATF2/c-Jun pathway identified as a key target. The detailed protocols for its isolation and the comprehensive characterization data presented in this guide provide a valuable resource for researchers aiming to further explore the therapeutic potential of this unique caged xanthone. Future work will likely focus on total synthesis, derivatization to improve efficacy and pharmacokinetic properties, and further unraveling of its complex biological interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. vjst.vast.vn [vjst.vast.vn]
- 3. Acetyl this compound | C40H46O9 | CID 6857789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Tables [chemdata.r.umn.edu]
- 10. JNK suppresses tumor formation via a gene-expression program mediated by ATF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogic acid, a caged xanthone derived from the resin of Garcinia hanburyi, has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its development as a drug candidate, influencing formulation, bioavailability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental methodologies, and explores its interactions with key cellular signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while data for this compound is presented where available, some properties are inferred from closely related analogs such as Isogambogenic acid due to a lack of specific experimental data for this compound itself.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₄O₈ | [1] |
| Molecular Weight | 628.75 g/mol | [2] |
| Melting Point | Not explicitly available. | |
| Solubility | DMSO & DMF: Soluble.[3] Ethanol: Slightly soluble.[4] Water: Practically insoluble.[4] Quantitative data is not readily available. | |
| pKa (acid dissociation constant) | Not experimentally determined. |
Note: The lack of a reported melting point and specific solubility values highlights a significant gap in the publicly available data for this compound. The solubility profile suggests that organic solvents like DMSO and DMF are suitable for creating stock solutions for in vitro studies.[3][4]
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies employed for natural products of similar chemical class are applicable.
Melting Point Determination
A standard capillary melting point apparatus can be used to determine the melting point of this compound.
Methodology:
-
A small, finely powdered sample of pure this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[5][6] A narrow melting range is indicative of high purity.[6]
Solubility Determination
The shake-flask method is a common technique for determining the solubility of a compound in various solvents.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, ethanol, water) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
An experimental workflow for solubility determination is depicted below:
pKa Determination
Potentiometric titration is a widely used method for determining the pKa of acidic or basic compounds.
Methodology:
-
A solution of this compound in a suitable solvent mixture (e.g., water-methanol) is prepared.
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the this compound solution.
-
The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration.
Signaling Pathway Interactions
While the direct effects of this compound on many signaling pathways are still under investigation, studies on its close structural analogs provide valuable insights into its potential mechanisms of action.
AMPK/mTOR Signaling Pathway
Isogambogenic acid, a closely related compound, has been shown to inhibit the growth of glioma cells through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[2] This pathway is a crucial regulator of cellular metabolism, growth, and proliferation.
The proposed mechanism involves Isogambogenic acid-induced activation of AMPK, which in turn phosphorylates and inhibits mTORC1, a key component of the mTOR pathway. This inhibition leads to downstream effects such as the induction of autophagy and apoptosis in cancer cells.
A simplified representation of this signaling pathway is provided below:
JNK Signaling Pathway
Acetyl this compound, another related xanthone, has been identified as an activator of the c-Jun N-terminal kinase (JNK) signaling pathway in melanoma cells.[7] The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) pathway and is involved in cellular responses to stress, leading to apoptosis.
The activation of JNK by Acetyl this compound is associated with the inhibition of ATF2 transcriptional activity and an increase in c-Jun transcriptional activity, ultimately promoting cell death in cancer cells.[7]
The logical relationship in this pathway is illustrated below:
Conclusion
This compound presents a promising scaffold for drug discovery, yet a comprehensive characterization of its physicochemical properties is still needed. This guide summarizes the current knowledge and highlights the necessity for further experimental determination of its melting point, quantitative solubility, and pKa. The insights gained from related compounds on its interaction with the AMPK/mTOR and JNK signaling pathways provide a solid foundation for future mechanistic studies. The provided experimental workflows offer a practical guide for researchers aiming to fill the existing data gaps and further elucidate the therapeutic potential of this intriguing natural product.
References
- 1. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 2. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [researchrepository.ul.ie]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 7. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogic Acid: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone derived from the gamboge resin of Garcinia hanburyi, has emerged as a compound of significant interest in oncology research. Exhibiting potent cytotoxic effects across a range of cancer cell lines, its multifaceted mechanism of action presents a compelling case for its further investigation as a potential therapeutic agent. This technical guide provides an in-depth exploration of the molecular pathways and cellular processes targeted by this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.
Core Mechanisms of Action
This compound exerts its anticancer effects primarily through the induction of two key cellular processes: apoptosis and autophagy. The specific pathways activated can vary depending on the cancer cell type.
Induction of Apoptosis
This compound and its analogs have been shown to trigger programmed cell death in various cancer models. A key analog, gambogic acid (GA), has been demonstrated to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[1][2] In human malignant melanoma A375 cells, GA treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[1] This is accompanied by the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
In melanoma, acetyl this compound has been found to inhibit the transcriptional activity of Activating Transcription Factor 2 (ATF2) while activating the c-Jun N-terminal kinase (JNK) pathway, both of which contribute to its pro-apoptotic effects.[3]
Induction of Autophagic Cell Death
In certain cancer types, such as non-small-cell lung carcinoma (NSCLC) and glioma, this compound is a potent inducer of autophagic cell death.[4][5][6] In NSCLC cells, this compound induces autophagy in an apoptosis-independent manner.[5][6] This is characterized by the formation of autophagic vacuoles and increased expression of autophagy-related proteins.[5] The underlying mechanism involves the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[5]
Similarly, in glioma cells, this compound inhibits cell growth by activating the AMPK-mTOR signaling pathway, leading to autophagy.[4]
Quantitative Data
The cytotoxic efficacy of this compound and its related compounds has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Gambogic Acid | A375 (Melanoma) | 24 | 1.57 ± 0.05 | [1] |
| Gambogic Acid | A375 (Melanoma) | 36 | 1.31 ± 0.20 | [1] |
| Gambogic Acid | A375 (Melanoma) | 48 | 1.12 ± 0.19 | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in cancer cells.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol details the detection and quantification of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protein Expression Analysis (Western Blotting)
This protocol is for assessing changes in the expression of key proteins involved in the signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow Diagram
Conclusion
This compound demonstrates significant anticancer potential through the induction of apoptosis and autophagy in a cell-type-dependent manner. Its ability to modulate key signaling pathways such as the Akt/mTOR, AMPK/mTOR, and JNK pathways underscores its pleiotropic effects on cancer cell survival. The provided data and protocols offer a framework for researchers to further elucidate the intricate mechanisms of this compound and to explore its translational potential in oncology. Further research is warranted to establish a comprehensive profile of its efficacy across a wider range of malignancies and to investigate its in vivo activity and safety profile.
References
- 1. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glioblastoma growth and angiogenesis by gambogic acid: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogic acid induction of apoptosis pathways
An In-Depth Technical Guide to Isogambogic Acid-Induced Apoptosis Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a polyprenylated xanthone derived from the resin of Garcinia hanburyi, has emerged as a compound of significant interest in preclinical cancer research. Its potent cytotoxic activity is largely attributed to its ability to induce programmed cell death, or apoptosis, in malignant cells. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways activated by this compound and its closely related analogue, gambogic acid, to trigger this process. We will delve into the core apoptotic pathways, present quantitative data from key studies, and provide detailed experimental protocols for assessing its effects.
Core Apoptotic Signaling Pathways
This compound and its analogues induce apoptosis through a multi-faceted approach, primarily engaging the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which are further modulated by other critical signaling cascades like the MAPK pathway.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central mechanism for this compound-induced apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound's analogue, gambogic acid, acts as a direct antagonist of anti-apoptotic Bcl-2 proteins.[1] By binding to and inhibiting proteins like Bcl-2, Mcl-1, and Bcl-B, it disrupts their ability to sequester pro-apoptotic effector proteins Bax and Bak.[1]
This inhibition leads to an increased Bax/Bcl-2 ratio, promoting the oligomerization of Bax and Bak at the outer mitochondrial membrane.[2] This permeabilizes the membrane, leading to the release of key pro-apoptotic factors, including cytochrome c, into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Active caspase-9 proceeds to cleave and activate the executioner caspase-3, culminating in the systematic dismantling of the cell.[3][4]
The Extrinsic (Death Receptor) Pathway
Evidence also points to the involvement of the extrinsic pathway. This cascade is initiated at the cell surface by the binding of death ligands to their corresponding death receptors. While the direct target is not fully elucidated, studies on gambogic acid show it leads to the activation of the initiator caspase-8, a hallmark of this pathway. Activated caspase-8 can then directly cleave and activate the executioner caspase-3, converging with the intrinsic pathway to execute apoptosis.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key modulator of this compound's pro-apoptotic effects. Acetyl this compound has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK stress pathways while inhibiting the pro-survival Extracellular signal-regulated kinase (ERK) pathway.[5] The activation of JNK is particularly crucial, as its activity is required for the compound to effectively inhibit melanoma cell viability.[5] This signaling imbalance shifts the cellular state from survival and proliferation towards apoptosis.
Quantitative Data Presentation
The cytotoxic and pro-apoptotic effects of this compound and its analogues have been quantified across various cancer cell lines.
Table 1: Cytotoxicity (IC₅₀) of this compound and Analogues
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Incubation Time | Citation |
| Isogambogenic Acid | Various | Multiple | ~5–15 µM | Not Specified | [6] |
| Gambogic Acid | A375 | Malignant Melanoma | 1.57 ± 0.05 µg/mL | 24 h | [2] |
| Gambogic Acid | A375 | Malignant Melanoma | 1.31 ± 0.20 µg/mL | 36 h | [2] |
| Gambogic Acid | A375 | Malignant Melanoma | 1.12 ± 0.19 µg/mL | 48 h | [2] |
| Gambogic Acid | Mcl-1 Protein | N/A (In vitro) | <1 µM | N/A | [1] |
| Gambogic Acid | Bcl-B Protein | N/A (In vitro) | <1 µM | N/A | [1] |
| Acetyl this compound | Melanoma Cells | Melanoma | Low µM range | Not Specified |
Table 2: Induction of Apoptosis by Gambogic Acid
This table summarizes the percentage of apoptotic cells as determined by Annexin V/PI flow cytometry after treatment with gambogic acid.
| Cell Line | Treatment | Concentration | % Early Apoptotic Cells | Citation |
| A375 | Control (Untreated) | 0 | 3.5% | [2] |
| A375 | Gambogic Acid | 2.5 µg/mL | 27.6% | [2] |
| A375 | Gambogic Acid | 5.0 µg/mL | 35.8% | [2] |
| A375 | Gambogic Acid | 7.5 µg/mL | 41.9% | [2] |
Experimental Protocols
Reproducible assessment of apoptosis is critical. The following are detailed protocols for key assays used to study the effects of this compound.
Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect changes in the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).
Methodology:
-
Cell Lysis: After treating cells with this compound, wash them twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cytosolic extract) using a BCA protein assay kit.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer to a 1x final concentration and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Preparation: Induce apoptosis by treating 1-5 x 10⁵ cells with the desired concentration of this compound. Include an untreated negative control.
-
Harvesting: Collect the cells by centrifugation. Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Carefully remove the supernatant and resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of the key executioner caspase-3.
Methodology:
-
Sample Preparation: Induce apoptosis in 1-5 x 10⁶ cells with this compound. Pellet the cells and resuspend them in 50 µL of chilled Cell Lysis Buffer.[7]
-
Lysis: Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a new tube.[7]
-
Protein Quantification: Determine the protein concentration of the lysate. Dilute 50-200 µg of protein into a final volume of 50 µL with Cell Lysis Buffer for each reaction.[7]
-
Reaction Setup: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample in a 96-well plate.[7]
-
Substrate Addition: Initiate the reaction by adding 5 µL of the caspase-3 substrate DEVD-pNA (p-nitroaniline) to each well (final concentration 200 µM).[7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6][7]
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The amount of yellow color produced is proportional to the caspase-3 activity.[6]
-
Analysis: Compare the absorbance from treated samples to untreated controls to determine the fold increase in caspase-3 activity.[7]
References
- 1. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gambogic acid reduced bcl-2 expression via p53 in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. resources.novusbio.com [resources.novusbio.com]
Isogambogic Acid: A Potent Activator of the JNK Signaling Pathway for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone derived from the gamboge resin of Garcinia hanburyi, has emerged as a promising natural compound in oncology research. Its potent anti-cancer properties are largely attributed to its ability to induce apoptosis in malignant cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced JNK activation, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade.
The Core Mechanism: JNK Pathway Activation by this compound
Acetyl this compound, an active derivative, has been shown to effectively induce cell death in cancer cells, particularly melanoma, by modulating the JNK signaling cascade.[1][2] The pro-apoptotic effect of acetyl this compound is critically dependent on JNK activity.[1][2] The compound operates in the low micromolar range to elicit these effects.[1][2]
The primary mechanism involves the simultaneous inhibition of the transcriptional activity of Activating Transcription Factor 2 (ATF2) and the activation of c-Jun N-terminal kinase (JNK), which in turn leads to an increase in the transcriptional activity of c-Jun.[1][2] This shift in the balance of transcription factor activity is a key driver of the apoptotic response in cancer cells.
While the precise upstream events are still under investigation, evidence suggests that this compound may induce the generation of reactive oxygen species (ROS), which can act as upstream activators of the JNK pathway.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key components of the JNK signaling pathway and on cancer cell viability.
Table 1: Effect of Acetyl this compound on Melanoma Cell Viability
| Cell Line | Treatment | Concentration (µM) | Effect | Reference |
| Melanoma | Acetyl this compound | Low micromolar range | Efficiently elicits cell death | [1][2] |
| Melanoma | Acetyl this compound + JNK inhibitor | Not specified | Inhibition of cell viability is dependent on JNK activity | [1] |
Table 2: Modulation of JNK Pathway Components by Acetyl this compound
| Target | Effect | Cell Type | Reference |
| ATF2 Transcriptional Activity | Inhibition | Melanoma | [1][2] |
| JNK | Activation | Melanoma | [1][2] |
| c-Jun Transcriptional Activity | Increase | Melanoma | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
Isogambogic Acid: A Deep Dive into its Function as an Inhibitor of ATF2 Transcriptional Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activating Transcription Factor 2 (ATF2) is a critical regulator of cellular responses to stress and has been implicated in the progression and chemoresistance of various cancers, particularly melanoma. The development of small molecule inhibitors targeting ATF2's transcriptional activity presents a promising therapeutic avenue. This technical guide provides an in-depth analysis of isogambogic acid and its acetylated form, acetyl this compound, as potent inhibitors of the ATF2 signaling pathway. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its activity, and visualizes the involved cellular pathways and experimental workflows.
Introduction: The Role of ATF2 in Oncogenesis
Activating Transcription Factor 2 (ATF2) is a member of the basic leucine zipper (bZIP) family of transcription factors. Under normal physiological conditions, ATF2 is involved in cellular proliferation, differentiation, and apoptosis.[1] However, its dysregulation has been linked to the pathogenesis of several diseases, including cancer. In its inactive state, ATF2 is auto-inhibited through an intramolecular interaction.[2] Upon activation by stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAPK, ATF2 is phosphorylated at threonine residues 69 and 71 in its N-terminal activation domain.[2][3] This phosphorylation event relieves the auto-inhibition, allowing ATF2 to form homodimers or heterodimers with other transcription factors like c-Jun, and subsequently bind to specific DNA sequences (cAMP response elements - CRE) in the promoter regions of its target genes to modulate their expression.[4][2] In melanoma, high ATF2 activity is associated with resistance to chemotherapy and radiotherapy.[5] Therefore, inhibiting the transcriptional activity of ATF2 is a key strategy in developing novel cancer therapeutics.
This compound: A Natural Product with Anti-Cancer Properties
This compound is a caged xanthone, a natural product derived from the gamboge resin of the Garcinia hanburyi tree.[6] Its derivative, acetyl this compound, was identified in a high-throughput screen of a small-molecule chemical library for compounds that could mimic the pro-apoptotic activities of an ATF2-derived peptide.[7] These compounds have been shown to be effective in inducing cell death in melanoma cells.[7][8]
Mechanism of Action
Acetyl this compound exerts its anti-cancer effects through a dual mechanism:
-
Inhibition of ATF2 Transcriptional Activity: It efficiently suppresses the ability of ATF2 to drive the expression of its target genes.[7][8]
-
Activation of the JNK/c-Jun Pathway: Concurrently, it activates the c-Jun N-terminal kinase (JNK) and enhances the transcriptional activity of c-Jun.[7][8]
This shift in the balance of transcriptional activity, from ATF2-driven to c-Jun-driven gene expression, is crucial for sensitizing melanoma cells to apoptosis.[7] The pro-apoptotic effect of acetyl this compound is dependent on JNK activity.[7][8]
Quantitative Data
The following table summarizes the key quantitative findings from preclinical studies on acetyl this compound (AIGA). While specific IC50 values for the direct inhibition of ATF2 transcriptional activity are not detailed in the primary literature, the data on cell viability serves as a strong indicator of its potent anti-melanoma effects.
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Acetyl this compound (AIGA) | SW1 (mouse melanoma) | Cell Viability | 1 µmol/L | Reduced cell viability to 10% | [7] |
| Acetyl this compound (AIGA) | WM115 (human melanoma) | Cell Viability | 0.5 - 2 µmol/L | Efficiently reduced cell viability | [7] |
| Acetyl this compound (AIGA) | MEWO (human melanoma) | Cell Viability | 0.5 - 2 µmol/L | Efficiently reduced cell viability | [7] |
| Acetyl this compound (AIGA) | Normal mouse melanocytes | Cell Viability | 0.1 µmol/L | 40% toxicity | [7] |
Signaling Pathways and Experimental Workflows
ATF2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the ATF2 signaling cascade and the points of intervention by this compound.
Caption: ATF2 signaling pathway and the inhibitory and activating effects of this compound.
Experimental Workflow: Screening for ATF2 Inhibitors
The identification of acetyl this compound as an ATF2 inhibitor was the result of a high-throughput screening campaign. The general workflow for such a screen is depicted below.
Caption: A generalized workflow for a high-throughput screen to identify inhibitors of ATF2.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound as an ATF2 inhibitor. These are representative protocols based on standard laboratory practices and the methods described in the primary literature.
Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Melanoma cell lines (e.g., SW1, WM115, MEWO)
-
Normal melanocytes or fibroblasts (for control)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
ATF2 and c-Jun Transcriptional Activity (Luciferase Reporter Assay)
This assay quantifies the effect of this compound on the transcriptional activity of ATF2 and c-Jun.
-
Materials:
-
HEK293T or melanoma cells
-
ATF2-responsive luciferase reporter plasmid (containing CRE elements)
-
c-Jun-responsive luciferase reporter plasmid (containing AP-1 binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
-
-
Protocol:
-
Co-transfect cells in a 24-well plate with the firefly luciferase reporter plasmid (either ATF2 or c-Jun responsive) and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for an additional 24 hours.
-
Wash the cells with PBS and lyse them with 100 µL of Passive Lysis Buffer.
-
Transfer 20 µL of the cell lysate to a white 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II to measure firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold change relative to the vehicle-treated control.
-
JNK Activation (Western Blot Analysis)
This protocol is used to detect the phosphorylation (activation) of JNK in response to this compound treatment.
-
Materials:
-
Melanoma cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total-JNK antibody to confirm equal loading.
-
Conclusion and Future Directions
This compound and its acetylated derivative have emerged as promising preclinical candidates for cancer therapy, particularly for melanoma, by targeting the ATF2 transcriptional pathway. Their unique dual mechanism of inhibiting ATF2 while activating the pro-apoptotic JNK/c-Jun axis provides a strong rationale for further development. Future research should focus on elucidating the precise molecular binding site of this compound on its target proteins, optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and evaluating its efficacy and safety in more advanced in vivo cancer models. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing these novel compounds toward clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Stimulation of c-Jun/AP-1-Activity by the Cell Cycle Inhibitor p57Kip2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. mdpi.com [mdpi.com]
- 5. Reporter Gene Assays Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
preliminary biological screening of Isogambogic acid derivatives
An In-depth Technical Guide to the Preliminary Biological Screening of Isogambogic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a polyprenylated xanthone natural product, and its parent compound, gambogic acid (GA), have garnered significant attention in medicinal chemistry due to their potent biological activities. Extracted from the resin of Garcinia hanburyi, these compounds exhibit promising anticancer, anti-inflammatory, and anti-angiogenic properties.[1][2][3][4] However, challenges such as poor water solubility and potential toxicity have spurred the development of numerous derivatives to enhance their pharmacological profiles.[5][6] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound and related derivatives, focusing on data presentation from key studies, detailed experimental protocols, and the signaling pathways they modulate.
Data Presentation: Cytotoxic Activity of Derivatives
The primary focus of preliminary screening for this compound derivatives is often the evaluation of their cytotoxic effects against various cancer cell lines. The data below, summarized from multiple studies, highlights the potential of structural modifications to improve potency compared to the parent compounds.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected this compound Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Key Findings | Reference |
|---|---|---|---|---|
| Gambogic Acid (GA) | Bel-7402 (Hepatocellular Carcinoma) | >1.0 (approx.) | Baseline for comparison. | [6] |
| Derivative 3e | Bel-7402 (Hepatocellular Carcinoma) | 0.045 | Potent inhibition, superior to GA and Taxol. Selectively inhibits HCC proliferation. | [6] |
| Derivative 3a | HepG2 (Hepatocellular Carcinoma) | 0.94 | Potent inhibition, superior to GA. | [6] |
| Derivative 3f | HepG2 (Hepatocellular Carcinoma) | 0.067 | Potent inhibition, superior to GA. | [6] |
| Derivative 12 | SKOV3 (Ovarian Cancer) | N/A | 2-3 times more cytotoxic than GA. | [5] |
| Derivative 13 | SKOV3 (Ovarian Cancer) | N/A | 2-3 times more cytotoxic than GA. | [5] |
| Derivative 14 | BGC-823 (Gastric Carcinoma) | N/A | Almost 20 times more cytotoxic than GA. | [5] |
| (38, 40)-epoxy-33-chlorogambogellic acid (4) | BGC-823 (Gastric Carcinoma) | N/A | Identified as a potent apoptosis inducer. |[7] |
Table 2: Anti-Angiogenic and Anti-Metastatic Activity | Compound/Derivative | Assay | Concentration | Result | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Acetyl this compound | Melanoma Growth & Metastasis (Mouse Model) | N/A | Efficiently inhibited tumor growth and reduced lung metastases. |[8] | | Derivative 36 | HUVEC Migration Assay | 2 µM | 98.3% Inhibition | More potent migration inhibition than GA. |[3][4] | | Derivative 36 | HUVEC Tube Formation Assay | 2 µM | 100% Inhibition | More potent tube formation inhibition than GA. |[3][4] |
Experimental Protocols
Detailed and standardized protocols are critical for the reliable evaluation of novel compounds. The following sections describe common methodologies used in the preliminary screening of this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening tool for anticancer activity.[7][9]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., BGC-823, HepG2, SKOV3) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives (typically ranging from nanomolar to micromolar) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours.
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
To determine if cytotoxicity is mediated by apoptosis, an Annexin V/PI double-staining assay followed by flow cytometry is commonly employed.[7]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is lost.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its approximate IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vitro Anti-Angiogenesis: HUVEC Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key step in angiogenesis.[3][4]
Methodology:
-
Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated plates in the presence of various concentrations of the test derivative.
-
Incubation: Plates are incubated for 6-18 hours to allow for the formation of tube-like networks.
-
Visualization and Analysis: The formation of capillary-like structures is observed and photographed using a microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using imaging software. The percentage of inhibition is calculated relative to the vehicle control.
Mandatory Visualizations: Workflows and Signaling Pathways
Understanding the logical flow of experiments and the molecular mechanisms of action is crucial for drug development. The following diagrams, created using the DOT language, visualize a typical screening workflow and the key signaling pathways modulated by this compound derivatives.
Caption: Experimental workflow for screening this compound derivatives.
Caption: JNK/ATF2 signaling modulation by Acetyl this compound.[8][11]
Caption: NF-κB signaling inhibition by Gambogic Acid derivatives.[1][2]
References
- 1. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiangiogenic activity of novel gambogic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel derivatives of gambogic acid as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on chemical modification and biology of a natural product, gambogic acid (II): Synthesis and bioevaluation of gambogellic acid and its derivatives from gambogic acid as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
Isogambogic acid structure-activity relationship (SAR) studies
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of Isogambogic Acid
Introduction
This compound is a polyprenylated xanthone natural product derived from the resin of the Garcinia hanburyi tree.[1] It has garnered significant interest in the scientific community for its potent biological activities, particularly its anticancer and anti-inflammatory properties.[2][3] Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For this compound, these studies aim to identify the key pharmacophoric features responsible for its therapeutic effects and to guide the design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the SAR studies of this compound, detailing the impact of structural modifications on its biological activities, the signaling pathways it modulates, and the experimental protocols used in its evaluation.
Core Structure and Key Modification Sites
The unique caged structure of this compound presents multiple sites for chemical modification. Understanding the role of each functional group and ring system is fundamental to its SAR. The core structure consists of a xanthone nucleus with several prenyl groups, a hydroxyl group, a carboxyl group, and an α,β-unsaturated ketone.
Key sites for modification include:
-
C-6 Hydroxyl group: Can be modified to alter polarity and solubility.
-
C-30 Carboxyl group: A key site for esterification or amidation to improve pharmacokinetic properties.
-
α,β-unsaturated ketone (C-9, C-10): Crucial for cytotoxicity.
-
Prenyl side chains (e.g., at C-32/33 and C-37/38): Modifications can influence lipophilicity and target binding.
-
C-12 Carbonyl group: Can be reduced.
Structure-Activity Relationship (SAR) Studies
Anticancer Activity
The anticancer effects of this compound are a primary focus of SAR studies. These investigations have revealed that specific structural features are critical for its cytotoxicity and that certain modifications can enhance its activity.
A pivotal finding in the SAR of this compound is the importance of the α,β-unsaturated ketone moiety in the C-ring. Saturation of the 9,10-carbon-carbon double bond leads to a significant reduction in cytotoxic activity, indicating that this group is essential for its mechanism of action, likely through Michael addition reactions with biological nucleophiles.[4][5]
In contrast, the 6-hydroxy and 30-carboxy groups can be modified without a complete loss of activity.[4] In fact, modifications at these positions are often explored to improve the compound's physicochemical properties, such as water solubility. For instance, amidation of the C-30 carboxyl group has been shown to increase water solubility and retain potent cytotoxic effects, even against multidrug-resistant cancer cells.[6] Similarly, introducing hydroxyl groups at the C-34/39 allylic positions has been reported to increase cytotoxicity in certain cancer cell lines by two- to three-fold compared to the parent compound.[6]
Further modifications have been explored to enhance potency and selectivity. For example, the synthesis of pyranoxanthones, which are structurally related to the core of this compound, has yielded compounds with significant and selective activity against multidrug-resistant cancer cell lines.[3] Specifically, two angular 3,3-dimethylpyranoxanthones demonstrated potent activity against the KBvin multidrug-resistant cell line.[3]
The tables below summarize the quantitative data from various SAR studies, showcasing the cytotoxic and antiangiogenic activities of this compound and its derivatives.
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | Parent Compound | T47D | - | [6] |
| This compound | Parent Compound | ZR751 | - | [6] |
| This compound | Parent Compound | DLD-1 | - | [6] |
| Compound 12 | Hydroxylation at C-34/39 | SKOV3 | 2-3 times more cytotoxic than GA | [6] |
| Compound 13 | Hydroxylation at C-34/39 | SKOV3 | 2-3 times more cytotoxic than GA | [6] |
| Compound 14 | Hydroxylation at C-34/39 | BGC-823 | ~20 times more cytotoxic than GA | [6] |
| Compound 22 | C-30 Amidation | Various | Effective against multidrug-resistant cells | [6] |
| Compound 27 | Glycosylation at C-6, C-12 reduction, C-30 lactonization | K562, SMMC7721, A549, LoVo, HL-60, B16 | 10-50 times more potent than GA | [6] |
| Compound 3e | Derivative | Bel-7402 | 0.045 | [7] |
| Compound 3e | Derivative | SMMC-7721 | 0.73 | [7] |
| Compound 3e | Derivative | Bel-7404 | 1.25 | [7] |
| Compound 3e | Derivative | QGY-7701 | 0.12 | [7] |
| Compound 3e | Derivative | HepG2 | 0.067 | [7] |
| Gambogellic Acid Derivative 4 | (38, 40)-epoxy-33-chloro | BGC-823 | Induces apoptosis | [8] |
| Gambogoic Acid (GOA) | Methanol addition product at C-10 | Various | Weaker inhibitory effects than GA | [5] |
| Compound 3a | Derivative | Bel-7402 | 0.045-0.59 | [9] |
| Compound 3f | Derivative | Bel-7402 | 0.045-0.59 | [9] |
| Compound 3a | Derivative | HepG2 | 0.067-0.94 | [9] |
| Compound 3f | Derivative | HepG2 | 0.067-0.94 | [9] |
Table 2: Antiangiogenic Activity of this compound Derivatives
| Compound | Modification | Activity | Reference |
| Derivative 4 | Derivative | Suppressed new blood vessel formation | [1][10] |
| Derivative 32 | Derivative | Suppressed new blood vessel formation | [1][10] |
| Derivative 35 | Derivative | Suppressed new blood vessel formation | [1][10] |
| Derivative 36 | Epoxidation at C-32/33 and C-37/38 | Most potent, suppressed new blood vessel formation | [1][10] |
Anti-inflammatory Activity
This compound and its analogs also exhibit significant anti-inflammatory properties. SAR studies in this area have shown that, similar to the anticancer activity, the pyranoxanthone scaffold is generally more active than the prenylxanthone scaffold.[3] One particular analog, an angular 3-methyl-3-prenylpyranoxanthone, was found to be a highly potent and selective inhibitor of elastase release, being 200 times more potent than the positive control, phenylmethylsulfonyl fluoride (PMSF).[3]
Table 3: Anti-inflammatory Activity of this compound Analogs
| Compound Class | General Activity | Specific Compound | Specific Activity | Reference |
| Prenylxanthones | Less active | - | - | [3] |
| Pyranoxanthones | More active | Angular 3-methyl-3-prenylpyranoxanthone (17) | 200x more potent inhibitor of elastase release than PMSF | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating a multitude of intracellular signaling pathways. A key mechanism of its anticancer activity is the induction of apoptosis.[2] This is achieved through both the intrinsic and extrinsic apoptotic pathways. This compound has been shown to induce the cleavage of PARP and activate caspases-3, -8, and -9.[11] It also alters the ratio of Bax/Bcl-2, promoting the release of cytochrome c from the mitochondria.[11] Furthermore, it can activate the Fas/FasL pathway.[12]
In addition to apoptosis, this compound inhibits cell survival and proliferation by targeting pathways such as the Akt/mTOR and AMPK-mTOR signaling cascades.[11][13] It has also been shown to suppress cancer cell invasion and metastasis by downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9.[7]
Another important target of this compound is the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[14] this compound can suppress NF-κB activation induced by various inflammatory agents and carcinogens.[14] This is achieved by inhibiting IKK activation, which in turn prevents the phosphorylation and degradation of IκBα, ultimately leading to the suppression of p65 phosphorylation and nuclear translocation.[14]
In melanoma cells, acetyl this compound has been shown to inhibit the transcriptional activity of ATF2 while activating JNK and c-Jun transcriptional activity.[15][16] This activity is dependent on JNK and mimics the effects of an ATF2-derived peptide.[15][16] Furthermore, in head and neck squamous cell carcinoma (HNSCC), acetyl this compound is a potent inducer of the unfolded protein response (UPR), leading to apoptosis.[15]
Caption: this compound-Induced Apoptosis Pathways.
Caption: Inhibition of the NF-κB Pathway by this compound.
Caption: Modulation of the JNK/ATF2/c-Jun Pathway.
Experimental Protocols
The evaluation of this compound and its derivatives relies on a variety of well-established experimental protocols. Below are detailed methodologies for some of the key assays used in these studies.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 20,000 cells/well for adherent cells) and allow them to attach overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caspase Activity Assay (Colorimetric)
This assay quantifies the activity of caspases, key mediators of apoptosis.
-
Induce Apoptosis: Treat cells with the test compound to induce apoptosis. Include an untreated control group.[17]
-
Cell Lysis: Resuspend the cells in a chilled cell lysis buffer and incubate on ice for 10 minutes.[17]
-
Centrifugation: Centrifuge the cell lysate to pellet the debris.[17]
-
Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer containing DTT, and the caspase substrate (e.g., DEVD-pNA for caspase-3).[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[17]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[17]
-
Data Analysis: Determine the fold increase in caspase activity by comparing the absorbance of the treated samples to the untreated control.[17]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
This technique is used to detect the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Caption: General Experimental Workflow for SAR Studies.
Conclusion
The structure-activity relationship studies of this compound have provided valuable insights into the chemical features that govern its potent anticancer and anti-inflammatory activities. The α,β-unsaturated ketone has been identified as a critical pharmacophore for cytotoxicity, while modifications at the C-6 hydroxyl and C-30 carboxyl groups offer opportunities to improve the compound's physicochemical properties without compromising its biological activity. The development of novel derivatives, such as pyranoxanthones and glycosylated analogs, has led to compounds with enhanced potency and selectivity. The elucidation of the complex signaling pathways modulated by this compound, including the induction of apoptosis and the inhibition of pro-survival pathways like NF-κB and Akt/mTOR, further underscores its therapeutic potential. Future research should continue to explore the synthesis of novel analogs with improved drug-like properties and to further investigate their mechanisms of action in preclinical and clinical settings. The comprehensive data gathered from these SAR studies provides a strong foundation for the development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Gambogic acid is a novel anti-cancer agent that inhibits cell proliferation, angiogenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on chemical modification and biology of a natural product, gambogic acid (II): Synthesis and bioevaluation of gambogellic acid and its derivatives from gambogic acid as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel derivatives of gambogic acid as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiangiogenic activity of novel gambogic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of neogambogic acid-induced apoptosis in human MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 16. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Early Research on the Therapeutic Potential of Isogambogic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone natural product, has emerged from early preclinical research as a compound of interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the foundational studies exploring the anti-cancer properties of this compound and its derivatives, such as Acetyl this compound. The focus is on its mechanism of action, with detailed experimental protocols and a summary of key quantitative data to support further investigation and drug development efforts. This compound and its parent compound, Gambogic acid, have demonstrated potent pro-apoptotic and anti-proliferative activities across various cancer cell lines.[1][2] The primary mechanisms elucidated in early research involve the induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, inhibition of Activating Transcription Factor 2 (ATF2), and triggering of the Unfolded Protein Response (UPR).[1][3]
Quantitative Data on Anti-Cancer Activity
The following tables summarize the available quantitative data from early preclinical studies on this compound and its related compounds. It is important to note that specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in early literature. Much of the initial research refers to its activity in the "low micromolar range" or provides more detailed data for its parent compound, Gambogic acid, or its acetylated form.
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| Acetyl this compound | Melanoma cells | Melanoma | Low µM range | Cell Viability Assay | [3] |
| Gambogic acid | U87MG | Glioblastoma | Time & Dose-dependent | MTT Assay | [2] |
| Gambogic acid | U251MG | Glioblastoma | Time & Dose-dependent | MTT Assay | [2] |
| Gambogic acid | C6 | Glioma | Concentration-dependent | Not Specified | [4] |
| WP1066 (AG490 analogue) | U87-MG | Malignant Glioma | 5.6 | Not Specified | [5] |
| WP1066 (AG490 analogue) | U373-MG | Malignant Glioma | 3.7 | Not Specified | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and Related Compounds
| Compound | Animal Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition | Citation |
| Isogambogenic acid | U87-derived xenografts | Glioma | Not Specified | Significant inhibition of tumor growth | [6] |
| Gambogic acid | Rat C6 glioma xenografts | Glioblastoma | i.v. injection, once a day for two weeks | Significant reduction in tumor volumes | [4] |
| WP1066 (AG490 analogue) | Subcutaneous malignant glioma xenografts | Malignant Glioma | Systemic intraperitoneal administration | Significant inhibition of tumor growth | [5] |
Signaling Pathways
Early research has identified two primary signaling pathways through which this compound exerts its anti-cancer effects: the JNK/ATF2 pathway and the Unfolded Protein Response (UPR).
JNK/ATF2 Signaling Pathway
This compound has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis, inflammation, and cell proliferation.[7] Activated JNK phosphorylates various downstream targets, including the transcription factor c-Jun.[8] Concurrently, this compound inhibits the transcriptional activity of Activating Transcription Factor 2 (ATF2), which is implicated in melanoma progression and treatment resistance.[3] This dual action shifts the balance of transcriptional activities, sensitizing cancer cells to apoptosis.[3] The pro-apoptotic effect of Acetyl this compound in melanoma cells is dependent on JNK activity.[3]
JNK/ATF2 Signaling Pathway Modulation by this compound
Unfolded Protein Response (UPR)
Acetyl this compound has been identified as a potent inducer of the Unfolded Protein Response (UPR) in head and neck squamous cell carcinoma (HNSCC).[1] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] The UPR consists of three main signaling branches initiated by the ER transmembrane proteins: IRE1, PERK, and ATF6.[9] Chronic or overwhelming ER stress leads to the activation of pro-apoptotic pathways. While the precise mechanism of UPR induction by this compound is not fully elucidated in early studies, it is known to strongly activate both the UPR and apoptotic pathways in HNSCC.[1]
Induction of the Unfolded Protein Response by this compound
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research on this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., SK-MEL-28, U87MG, U251MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
MTT Assay Experimental Workflow
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells or tissue sections treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (TdT enzyme and labeled dUTPs)
-
Fluorescent microscope
-
Positive control (DNase I treated cells)
-
Negative control (no TdT enzyme)
Procedure:
-
Sample Preparation:
-
For adherent cells, grow on coverslips. For suspension cells, cytospin onto slides. For tissue, use paraffin-embedded or frozen sections.
-
-
Fixation and Permeabilization:
-
Fix samples in 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 for 5-15 minutes on ice.
-
Wash with PBS.
-
-
TUNEL Labeling:
-
Incubate samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection and Visualization:
-
Wash with PBS.
-
If using an indirect detection method, incubate with the appropriate secondary reagent (e.g., fluorescently labeled antibody).
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount coverslips and visualize under a fluorescent microscope.
-
Data Analysis:
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI/Hoechst stained).
References
- 1. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 2. Autophagy inhibition promotes gambogic acid-induced suppression of growth and apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glioblastoma growth and angiogenesis by gambogic acid: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNK is a novel regulator of intercellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel mechanism of JNK1 activation. Nuclear translocation and activation of JNK1 during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ERp18 regulates activation of ATF6α during unfolded protein response | The EMBO Journal [link.springer.com]
Foundational Studies on the Anti-proliferative Effects of Isogambogic Acid: A Technical Guide
Isogambogic acid, a polyprenylated xanthone derived from the gamboge resin of Garcinia hanburyi, has garnered significant attention within the scientific community for its potent anti-proliferative properties against a range of cancer cell lines. This technical guide provides an in-depth overview of the core foundational studies that have elucidated the mechanisms underlying its anti-cancer effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.
Data Presentation: Anti-proliferative Activity
The cytotoxic and anti-proliferative effects of this compound and its derivatives have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
Table 1: IC50 Values of Gambogic Acid (a related compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.46 | [1] |
| Hep3B | Liver Cancer (p53 deletion) | 1.8 | [1] |
| Huh7 | Liver Cancer (p53 mutation) | 2.2 | [1] |
Note: Data for this compound itself is less prevalent in the provided search results, with more information available for the related compound, Gambogic acid (GA). Both are active components of Garcinia hanburyi.
Core Mechanisms of Anti-proliferative Action
This compound exerts its anti-proliferative effects through the modulation of several critical signaling pathways that govern cell growth, survival, and death.
Activation of the AMPK-mTOR Signaling Pathway
In glioma cells, this compound has been shown to inhibit growth by activating the AMPK-mTOR signaling pathway, which subsequently induces autophagic cell death.[2] Activation of AMPK or inhibition of mTOR enhances the autophagy induced by this compound.[2]
Caption: this compound activates AMPK, inhibiting mTOR and inducing autophagy-mediated apoptosis in glioma cells.
Modulation of the MAPK/JNK Signaling Pathway
Acetyl this compound, a derivative, has been identified as an inhibitor of ATF2 transcriptional activity while simultaneously activating the c-Jun NH2-terminal kinase (JNK) and c-Jun transcriptional activity.[3][4] This pro-apoptotic effect is dependent on JNK activity.[3][4]
Caption: Acetyl this compound inhibits ATF2 and activates the JNK/c-Jun pathway, leading to apoptosis.
Induction of Endoplasmic Reticulum (ER) Stress
Gambogic acid is known to induce apoptosis in non-small cell lung cancer (NSCLC) cells by activating reactive oxygen species (ROS)-induced endoplasmic reticulum (ER) stress.[5] This ER stress triggers apoptotic signaling pathways involving PERK, ATF6, and IRE1, culminating in the activation of the pro-apoptotic factor CHOP.[5]
Caption: Gambogic acid induces ROS-mediated ER stress, activating apoptotic pathways in NSCLC cells.
Inhibition of the NF-κB Signaling Pathway
Gambogenic acid has been shown to suppress the growth and metastasis of bladder cancer cells by inhibiting the NF-κB signaling pathway.[6] This inhibition leads to the downregulation of proteins such as p65, survivin, XIAP, and cIAP2, ultimately promoting apoptosis.[6]
Caption: Gambogenic acid inhibits NF-κB signaling, promoting apoptosis and reducing bladder cancer cell growth.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of the anti-proliferative effect of this compound and related compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Studies have shown that these compounds can induce apoptosis through both extrinsic and intrinsic pathways. For instance, gambogic acid enhances TRAIL-induced apoptosis in breast cancer cells by promoting the crosstalk between these two signaling cascades.[7] Furthermore, treatment with these compounds often leads to cell cycle arrest, commonly at the G1 or G2/M phase, preventing cancer cells from replicating.[8][9][10] This arrest is often mediated by the modulation of key cell cycle regulatory proteins like p53, p21, and various cyclins and cyclin-dependent kinases (CDKs).[10][11]
Caption: this compound induces cell cycle arrest and apoptosis via modulation of key regulatory proteins.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the foundational studies of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and incubate overnight to allow for attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/ml) to each well and incubate for 3-4 hours at 37°C.[5][12] Living cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[5][12]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[13] The intensity of the purple color is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for determining cell viability after this compound treatment.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is utilized to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
Protocol:
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat with this compound for the desired time.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. This step is crucial for preserving DNA integrity.
-
Staining: Stain the cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI.[16] It is essential to include RNase in the staining solution to prevent the staining of RNA.
-
Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.[14]
-
Data Interpretation: Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Caption: Workflow for cell cycle analysis using flow cytometry following this compound treatment.
Western Blotting for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric field.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, mTOR, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal with a detector to visualize the protein bands. The intensity of the bands corresponds to the protein expression level.
Caption: Step-by-step workflow for Western blot analysis to assess protein expression changes.
Xenograft Mouse Model for In Vivo Studies
Xenograft models, which involve implanting human cancer cells into immunodeficient mice, are crucial for evaluating the in vivo anti-tumor efficacy of compounds like this compound.[3][17]
Protocol:
-
Cell Preparation: Culture and harvest human cancer cells (e.g., U87 glioma or NCI-H1993 lung cancer cells).[2][18]
-
Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 2.7x10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[17][19]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Treatment: Randomly assign mice to treatment groups (vehicle control and different doses of this compound, e.g., 10, 20, 30 mg/kg).[18] Administer the treatment via a specified route (e.g., intraperitoneal injection) for a defined period (e.g., 21 days).[18]
-
Monitoring: Monitor tumor volume and mouse body weight regularly throughout the study.[18][19]
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement, western blot analysis, and immunohistochemical staining (e.g., for Ki-67 to assess proliferation).[18]
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 4. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic Acid Shows Anti-Proliferative Effects on Non-Small Cell Lung Cancer (NSCLC) Cells by Activating Reactive Oxygen Species (ROS)-Induced Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogenic acid suppresses bladder cancer cells growth and metastasis by regulating NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gambogic acid sensitizes breast cancer cells to TRAIL-induced apoptosis by promoting the crosstalk of extrinsic and intrinsic apoptotic signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest and Apoptosis Induction of Phloroacetophenone Glycosides and Caffeoylquinic Acid Derivatives in Gastric Adenocarcinoma (AGS) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antitumor activity of gambogic acid on NCI-H1993 xenografts via MET signaling pathway downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogic acid, a caged polyprenylated xanthone, has garnered significant interest within the scientific community due to its potent biological activities, including anticancer and antibiotic properties. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation, and characterization of this compound. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring compound predominantly found in the gamboge resin of the tree Garcinia hanburyi, also known as the gamboge tree.[1][2] This tree is native to Southeast Asia and its resin has been used for centuries in traditional medicine. The resin is a complex mixture of various bioactive compounds, with the major constituents being a series of structurally related polyprenylated xanthones, including gambogic acid, this compound, and gambogenic acid.[3][4]
Table 1: Major Polyprenylated Xanthones in Garcinia hanburyi Resin
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Gambogic Acid | C₃₈H₄₄O₈ | 628.75 |
| This compound | C₃₈H₄₄O₈ | 628.75 |
| Gambogenic Acid | C₃₈H₄₄O₈ | 628.75 |
| Isogambogenic Acid | C₃₈H₄₄O₈ | 628.75 |
Biosynthesis of this compound
The biosynthesis of this compound, like other caged xanthones, is a complex process that is not yet fully elucidated. However, a plausible biosynthetic pathway has been proposed based on the general biosynthesis of xanthones in plants. The pathway is believed to originate from the shikimate and acetate pathways, leading to the formation of a benzophenone intermediate. This intermediate then undergoes a series of cyclization and prenylation reactions to form the characteristic caged xanthone scaffold.
The proposed biosynthetic pathway for the core caged xanthone structure involves the following key steps:
-
Formation of the Xanthone Core: The pathway begins with the condensation of a benzophenone precursor, derived from the shikimate pathway, which then undergoes intramolecular oxidative coupling to form the tricyclic xanthone core.
-
Prenylation: The xanthone core is subsequently prenylated at various positions using prenyl pyrophosphate donors, such as dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP), which are derived from the mevalonate or MEP/DOXP pathway.
-
Formation of the Caged Motif: The formation of the intricate caged structure is hypothesized to occur through a cascade of intramolecular cyclization reactions, possibly involving a Claisen rearrangement followed by a Diels-Alder reaction.
Experimental Protocols
Isolation and Purification of this compound from Garcinia hanburyi Resin
The following protocol is an adapted method for the preparative separation of this compound from gamboge resin, based on established methods for the separation of gambogic acid and other xanthones.[5]
Materials:
-
Gamboge resin
-
Methanol (MeOH)
-
Pyridine
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Extraction:
-
Stir 100 g of gamboge resin with 300 mL of methanol for 30 minutes at room temperature.
-
Filter the mixture under reduced pressure and wash the solid residue with an additional 2 x 100 mL of methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.
-
-
Initial Purification (Liquid-Liquid Extraction):
-
Dissolve the crude extract in 500 mL of ethyl acetate.
-
Wash the ethyl acetate solution sequentially with 3 x 200 mL of 1 M HCl and 3 x 200 mL of deionized water.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield a partially purified extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed in hexane.
-
Load the partially purified extract onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 50% EtOAc).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3 v/v) and visualizing under UV light (365 nm).
-
Combine fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the combined fractions using preparative HPLC.
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient could be from 70% to 95% acetonitrile over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 360 nm.
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure to obtain pure this compound.
-
Quantification of this compound by HPLC
The following is a general method for the quantitative analysis of this compound in gamboge resin extract by HPLC, adapted from methods for gambogic acid.[6][7]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 5 to 100 µg/mL.
-
Sample Preparation: Accurately weigh about 10 mg of the gamboge resin extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Table 2: Representative Quantitative Data for Major Xanthones in Garcinia hanburyi Resin
| Compound | Content (% w/w of crude extract) | Reference |
| Gambogic Acid | ~30% | [5] |
| epi-Gambogic Acid | ~25% | [5] |
| This compound | Not specifically quantified, but present as a significant component | [8] |
Note: The exact percentage of this compound can vary depending on the source and processing of the gamboge resin. The values for gambogic acid and its epimer are provided for context.
Characterization of this compound
The structure of this compound is typically confirmed using a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Characteristic signals for aromatic protons, olefinic protons of the prenyl groups, and methine protons of the caged structure. |
| ¹³C NMR | Resonances corresponding to the xanthone core, prenyl side chains, and the unique caged moiety. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₃₈H₄₄O₈. High-resolution mass spectrometry (HRMS) provides the elemental composition. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the xanthone chromophore. |
Note: Specific chemical shift values and mass fragmentation patterns can be found in specialized chemical databases and literature.
Signaling Pathways Modulated by this compound
This compound and its analogs have been shown to exert their biological effects, particularly their anticancer activity, by modulating several key signaling pathways. Two of the most prominent pathways are the c-Jun N-terminal kinase (JNK) pathway and the Notch signaling pathway.
Activation of the JNK Signaling Pathway
This compound has been reported to induce apoptosis in cancer cells through the activation of the JNK signaling pathway. Activation of JNK leads to the phosphorylation of downstream transcription factors like c-Jun, which in turn regulates the expression of genes involved in apoptosis.
Inhibition of the Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. This compound and related compounds have been shown to inhibit the Notch signaling pathway, leading to the suppression of tumor growth and induction of apoptosis.[9] The inhibition can occur at different levels, including the prevention of the cleavage and activation of Notch receptors.
Conclusion
This compound, a prominent constituent of Garcinia hanburyi resin, continues to be a subject of intensive research due to its significant therapeutic potential. This technical guide has provided a detailed overview of its natural sources, proposed biosynthetic pathway, methods for its isolation and quantification, and its interaction with key cellular signaling pathways. The provided experimental protocols and diagrams are intended to facilitate further investigation into this promising natural product and its potential applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Notch Pathway Signaling: A One Compound Mission To Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Analysis of xanthones in gamboge by HPLC-PDA-ESI/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of SAPK/JNK mediated the inhibition and reciprocal interaction of DNA methyltransferase 1 and EZH2 by ursolic acid in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Notch signaling pathways with natural bioactive compounds: a promising approach against cancer [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Isogambogic Acid In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone derived from the resin of Garcinia hanburyi, has garnered significant interest in oncological research for its potent pro-apoptotic and anti-proliferative properties. This document provides detailed protocols for assessing the in vitro cell viability of cancer cells treated with this compound using two common colorimetric and luminescence-based assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the ATPLite assay. Furthermore, it summarizes key quantitative data and visualizes the experimental workflows and the implicated signaling pathways.
Data Presentation
Table 1: Representative IC50 Values of this compound Derivatives (MTT Assay)
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Acetyl this compound | Melanoma | MTT | Low micromolar range | [1] |
| Gambogenic Acid | Prostate Cancer | MTT | Not specified | [2][3] |
| Gambogic Acid | Neuroblastoma | MTT | Not specified | [4][5] |
| Gambogic Acid | Extranodal NK/T-cell Lymphoma | MTT | Not specified | [6] |
Table 2: General Characteristics of MTT and ATPLite Cell Viability Assays
| Feature | MTT Assay | ATPLite Assay |
| Principle | Colorimetric assay based on the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells. | Luminescence-based assay that measures ATP levels, an indicator of metabolically active cells.[7] |
| Detection | Absorbance | Luminescence |
| Signal Stability | Formazan product is stable for several hours after solubilization. | Luminescent signal can be stable for several hours, depending on the specific kit formulation.[7] |
| Sensitivity | Good | High, can detect as few as a single cell.[7] |
| Throughput | High | High |
| Interferences | Compounds that affect cellular redox potential can interfere. Phenol red in culture medium can increase background. | ATPases in serum can degrade ATP. Temperature fluctuations can affect enzyme kinetics. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard procedure for determining cell viability upon treatment with this compound.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
ATPLite Cell Viability Assay Protocol
This protocol outlines the procedure for assessing cell viability by measuring intracellular ATP levels.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well opaque-walled sterile cell culture plates (white or black for luminescence)
-
Complete cell culture medium
-
ATPLite assay kit (containing cell lysis solution, substrate solution with luciferase/luciferin)
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound solutions to the wells. Include vehicle and blank controls.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the ATPLite assay reagents to room temperature according to the manufacturer's instructions.
-
Cell Lysis: Add the recommended volume of the cell lysis solution to each well. Shake the plate gently for approximately 5 minutes to ensure complete cell lysis and ATP release.
-
Substrate Addition: Add the substrate solution (containing luciferase and luciferin) to each well. Shake the plate for another 5-10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the luminescence of the blank control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow
References
- 1. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 2. Gambogenic acid induces apoptosis and autophagy through ROS-mediated endoplasmic reticulum stress via JNK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Gambogic acid induces cell apoptosis through endoplasmic reticulum stress triggered inhibition of Akt signaling pathways in extranodal NK/T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATPlite 1step Luminescence Assay System, 10 mL ATP Assay Kit | Revvity [revvity.com]
Application Notes and Protocols for Western Blot Analysis of JNK Pathway Activation by Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone derived from the gamboge resin of Garcinia hanburyi, has demonstrated significant anti-cancer properties.[1] One of its key mechanisms of action involves the induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3] The JNK pathway, a critical branch of the mitogen-activated protein kinase (MAPK) cascades, plays a pivotal role in cellular responses to stress, leading to apoptosis, inflammation, and cell differentiation.[4] This document provides detailed application notes and protocols for the analysis of JNK pathway activation by this compound using Western blotting.
JNK Signaling Pathway and this compound
The JNK signaling cascade is a multi-tiered kinase pathway. It is typically initiated by stress signals, which lead to the activation of MAP Kinase Kinase Kinases (MAP3Ks). These, in turn, phosphorylate and activate MAP Kinase Kinases (MKK4 or MKK7).[5] Activated MKK4/7 then phosphorylates JNK at specific threonine and tyrosine residues, leading to its activation.[5] Activated JNK translocates to the nucleus and phosphorylates various transcription factors, most notably c-Jun, which then modulates the expression of genes involved in apoptosis.[4][6] this compound has been shown to activate the JNK pathway, contributing to its pro-apoptotic effects in cancer cells.[2][3]
Figure 1: JNK signaling pathway activation by this compound.
Data Presentation
The following tables provide a template for presenting quantitative data from Western blot analysis of JNK pathway activation by this compound. The data should be obtained by densitometric analysis of the protein bands, with the intensity of phosphorylated proteins normalized to their respective total protein levels and then to a loading control like β-actin.
Table 1: Dose-Dependent Effect of this compound on JNK Pathway Activation
| Treatment (24h) | p-JNK / JNK Ratio (Fold Change) | p-c-Jun / c-Jun Ratio (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | Value | Value |
| This compound (5 µM) | Value | Value |
| This compound (10 µM) | Value | Value |
Table 2: Time-Course of JNK Pathway Activation by this compound (10 µM)
| Treatment Time | p-JNK / JNK Ratio (Fold Change) | p-c-Jun / c-Jun Ratio (Fold Change) |
| 0 h | 1.00 | 1.00 |
| 6 h | Value | Value |
| 12 h | Value | Value |
| 24 h | Value | Value |
Experimental Protocols
This section details the protocol for performing a Western blot analysis to assess the activation of the JNK pathway in response to this compound treatment.
Figure 2: Experimental workflow for Western blot analysis.
Materials and Reagents
-
Cell Lines: Human non-small-cell lung carcinoma cells (e.g., A549, H460) or other relevant cancer cell lines.[1]
-
This compound: Stock solution in DMSO.
-
Culture Medium: RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[5]
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Tris-Glycine SDS-PAGE Gels (10-12%)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20.[5]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK[6]
-
Rabbit anti-phospho-c-Jun (Ser73)
-
Rabbit anti-c-Jun
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[5]
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.[4]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[4]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.[4]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies (e.g., anti-p-JNK, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Detection and Analysis:
-
Prepare the ECL substrate and apply it to the membrane.[4]
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to their respective total protein bands and then to the loading control (β-actin).[4]
-
Conclusion
This document provides a comprehensive guide for utilizing Western blot analysis to investigate the activation of the JNK signaling pathway by this compound. The detailed protocols and data presentation guidelines will aid researchers in obtaining reliable and reproducible results, contributing to a better understanding of the molecular mechanisms underlying the anti-cancer effects of this compound and facilitating its development as a potential therapeutic agent.
References
- 1. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 3. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SAPK/JNK Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Establishing Isogambogic Acid-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing isogambogic acid-resistant cancer cell line models. The protocols outlined below are designed to be adaptable to various cancer cell types and research objectives.
Introduction
This compound, a derivative of gambogic acid, is a natural compound that has demonstrated potent anti-cancer properties. It is known to induce apoptosis and autophagy in cancer cells through the modulation of various signaling pathways, including the AMPK-mTOR and JNK pathways[1][2]. The development of drug resistance is a major obstacle in cancer therapy, and in vitro models of resistance are crucial for understanding the underlying mechanisms and for the development of novel therapeutic strategies to overcome it.
This document details the protocols for generating and characterizing cancer cell lines with acquired resistance to this compound. The primary method described is the long-term, continuous exposure of a parental cancer cell line to gradually increasing concentrations of this compound[3][4].
Data Presentation
Effective data management and clear presentation are critical for interpreting the results of drug resistance studies. All quantitative data should be meticulously recorded and summarized in tables for straightforward comparison.
Table 1: Determination of IC50 Values for Parental and this compound-Resistant (IGA-R) Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental | 48 | [Insert Value] | 1.0 |
| IGA-R Clone 1 | 48 | [Insert Value] | [Calculate Value] |
| IGA-R Clone 2 | 48 | [Insert Value] | [Calculate Value] |
| IGA-R Polyclonal | 48 | [Insert Value] | [Calculate Value] |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI greater than 3-10 is generally considered indicative of resistance[4][5].
Table 2: Characterization of Parental and IGA-R Cell Lines
| Feature | Parental Cell Line | IGA-R Cell Line | Method |
| Morphology | [e.g., Epithelial] | [e.g., Mesenchymal-like] | Phase-contrast microscopy |
| Proliferation Rate (Doubling Time, hours) | [Insert Value] | [Insert Value] | Cell counting, Proliferation assay |
| Apoptosis Rate (% after 48h IGA treatment) | [Insert Value] | [Insert Value] | Flow cytometry (Annexin V/PI) |
| Expression of ABC Transporters (e.g., P-gp, BCRP) | [e.g., Low/Basal] | [e.g., High/Upregulated] | Western Blot, qPCR |
| p-AMPK Levels (relative to total AMPK) | [e.g., High] | [e.g., Low] | Western Blot |
| p-mTOR Levels (relative to total mTOR) | [e.g., Low] | [e.g., High] | Western Blot |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol is essential for determining the initial sensitivity of the parental cell line to this compound and for confirming the resistance of the newly established cell line[6].
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (IGA) stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)[7]
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell density.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium from the stock solution. A common approach is to use a 2-fold serial dilution to cover a broad concentration range.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for a predetermined duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent (e.g., 10 µL of CCK-8 solution per well) and incubate according to the manufacturer's instructions[6].
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Normalize the data to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve using non-linear regression to determine the IC50 value[8].
-
Protocol 2: Generation of this compound-Resistant Cancer Cell Lines by Continuous Exposure
This protocol describes the gradual dose escalation method to select for a resistant cell population over an extended period[3][4].
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (IGA) stock solution
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Methodology:
-
Initial Exposure:
-
Start by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1[3].
-
Culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
When the cells resume a normal growth rate and reach approximately 80% confluency, subculture them.
-
Gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is a common practice[4].
-
If significant cell death occurs, maintain the cells at the previous, lower concentration until they have adapted.
-
-
Maintenance and Cryopreservation:
-
Continue this process of dose escalation for several months. The development of a resistant cell line can take 6-12 months.
-
At each stage of successful adaptation to a higher drug concentration, it is advisable to cryopreserve a batch of cells as a backup.
-
-
Establishment of the Resistant Line:
-
The cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line[3].
-
Once a resistant polyclonal population is established, monoclonal resistant cell lines can be isolated via limiting dilution if desired[5].
-
-
Stability of Resistance:
Protocol 3: Characterization of the this compound-Resistant Phenotype
After establishing the resistant cell line, it is crucial to characterize its phenotype to understand the potential mechanisms of resistance.
1. Confirmation of Resistance:
- Perform the IC50 determination assay as described in Protocol 1 on both the parental and the newly established resistant cell line.
- Calculate the Resistance Index (RI) to quantify the level of resistance.
2. Assessment of Cross-Resistance:
- Determine the IC50 values of other anti-cancer drugs (e.g., cisplatin, paclitaxel, or the parent compound gambogic acid) on both the parental and resistant cell lines to investigate the development of a multi-drug resistance (MDR) phenotype[10].
3. Investigation of Molecular Mechanisms:
- Expression of ABC Transporters: Analyze the expression levels of key ABC transporter proteins, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), using Western blotting or qPCR, as their overexpression is a common mechanism of drug resistance[11][12].
- Analysis of Signaling Pathways: Investigate alterations in the signaling pathways known to be affected by this compound.
- AMPK-mTOR Pathway: Assess the phosphorylation status of AMPK and mTOR and their downstream effectors using Western blotting[1].
- JNK Pathway: Examine the activation of the JNK signaling cascade[2].
- Apoptosis and Autophagy Pathways: Evaluate the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and autophagy (e.g., LC3, p62) in response to this compound treatment[13].
Mandatory Visualizations
Caption: Workflow for establishing and characterizing this compound-resistant cancer cell lines.
Caption: Known signaling pathways affected by this compound and potential resistance mechanisms.
References
- 1. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. clyte.tech [clyte.tech]
- 9. Establishment of PTX-resistant cancer cell lines [bio-protocol.org]
- 10. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 11. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Nanoparticle Drug Delivery Systems for Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid (IGA), a polyprenylated xanthone derived from the resin of the Garcinia hanburyi tree, has demonstrated significant potential as an anticancer agent. Its therapeutic efficacy is attributed to its ability to induce apoptosis and autophagy in cancer cells by modulating various signaling pathways. However, the clinical translation of IGA is hampered by its poor aqueous solubility, low bioavailability, and potential for systemic toxicity. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, enabling targeted delivery to tumor tissues, and minimizing off-target effects.
These application notes provide a comprehensive guide to developing and evaluating nanoparticle formulations of this compound. Detailed protocols for nanoparticle synthesis, characterization, and in vitro/in vivo evaluation are presented to facilitate research and development in this area.
Therapeutic Properties and Delivery Challenges of this compound
This compound and its related compound, gambogic acid, exert their anticancer effects through the modulation of multiple cellular signaling pathways. Key mechanisms include:
-
Induction of Apoptosis: IGA can trigger programmed cell death in malignant cells.[1]
-
Activation of Autophagy: It can induce autophagic cell death in cancer cells.
-
Modulation of Signaling Pathways: IGA has been shown to interact with several key signaling pathways involved in cancer progression, including the AMPK-mTOR pathway, the MAPK/JNK pathway, and the ATF2 transcriptional pathway.[1]
Despite its potent anticancer activity, the therapeutic application of IGA is limited by several factors:
-
Poor Water Solubility: IGA is a hydrophobic molecule, which makes it difficult to formulate for intravenous administration.
-
Low Bioavailability: Its poor solubility contributes to low absorption and bioavailability when administered orally.
-
Systemic Toxicity: Off-target effects can lead to toxicity in healthy tissues.
Nanoparticle drug delivery systems can address these challenges by encapsulating IGA within a biocompatible carrier, thereby improving its solubility, protecting it from degradation, and enabling controlled release and targeted delivery.
Nanoparticle Formulation Strategies for this compound
Several types of nanoparticles can be utilized for the delivery of hydrophobic drugs like this compound. These include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes. The choice of nanoparticle platform will depend on the specific therapeutic goals, desired release kinetics, and targeting strategy.
Data Presentation: Physicochemical Properties of Nanoparticle Formulations
The following table summarizes typical physicochemical properties of Gambogic acid-loaded solid lipid nanoparticles (GNA-SLNs), which can serve as a reference for the development of IGA-loaded nanoparticles.[2]
| Parameter | Value |
| Mean Particle Size (nm) | 163.3 |
| Polydispersity Index (PDI) | 0.203 |
| Zeta Potential (mV) | -16.9 |
| Encapsulation Efficiency (%) | 61.2 |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (IGA-SLNs)
This protocol is adapted from a method for preparing Gambogenic acid-loaded SLNs and can be optimized for this compound.[2]
Materials:
-
This compound (IGA)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Deionized water
Protocol:
-
Preparation of the Oil Phase: Dissolve a specific amount of IGA and the solid lipid in the organic solvent.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water.
-
Emulsification: Heat both the oil and aqueous phases to a temperature above the melting point of the lipid. Add the oil phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water (o/w) emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify, forming the IGA-SLNs.
-
Purification: Remove the unencapsulated IGA and excess surfactant by centrifugation or dialysis.
-
Lyophilization (Optional): For long-term storage, the IGA-SLN suspension can be freeze-dried with a cryoprotectant (e.g., mannitol, trehalose).
Characterization of IGA-Loaded Nanoparticles
a) Particle Size and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. Laser Doppler Anemometry is used to determine the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
b) Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of IGA encapsulated within the nanoparticles is determined indirectly by measuring the amount of free drug in the supernatant after centrifugation.
-
Protocol:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.
-
Collect the supernatant containing the unencapsulated IGA.
-
Quantify the amount of IGA in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of IGA - Amount of free IGA) / Total amount of IGA] x 100
-
DL (%) = [(Total amount of IGA - Amount of free IGA) / Total weight of nanoparticles] x 100
-
-
In Vitro Evaluation of IGA-Loaded Nanoparticles
a) In Vitro Drug Release:
-
Principle: The release of IGA from the nanoparticles is studied over time in a release medium that mimics physiological conditions.
-
Protocol:
-
Place a known amount of IGA-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, with or without a surfactant to maintain sink conditions).
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of IGA released using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
b) Cytotoxicity Assay (MTT Assay):
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free IGA, IGA-loaded nanoparticles, and empty nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50).[3]
-
c) Cellular Uptake Study:
-
Principle: The uptake of nanoparticles by cancer cells can be visualized and quantified using fluorescence microscopy or flow cytometry. For this, a fluorescent dye is encapsulated within the nanoparticles or conjugated to the nanoparticle surface.
-
Protocol (Fluorescence Microscopy):
-
Seed cancer cells on glass coverslips in a culture plate.
-
Treat the cells with fluorescently labeled IGA-nanoparticles for different time points.
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cell nuclei with a nuclear stain (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.
-
In Vivo Evaluation of IGA-Loaded Nanoparticles
a) Pharmacokinetic Study:
-
Principle: The pharmacokinetic profile of IGA after administration of free IGA and IGA-loaded nanoparticles is determined by measuring the drug concentration in blood plasma over time.
-
Protocol:
-
Administer a single dose of free IGA or IGA-loaded nanoparticles to laboratory animals (e.g., rats or mice) via intravenous injection.
-
At predetermined time points, collect blood samples from the animals.
-
Separate the plasma from the blood samples by centrifugation.
-
Extract IGA from the plasma samples using a suitable extraction method.
-
Quantify the concentration of IGA in the plasma extracts using a validated HPLC method.
-
Plot the plasma concentration of IGA versus time and calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL).
-
b) Biodistribution Study:
-
Principle: The distribution of IGA-loaded nanoparticles in different organs is assessed to determine tumor targeting efficiency and potential accumulation in healthy tissues.
-
Protocol:
-
Administer fluorescently labeled or radiolabeled IGA-loaded nanoparticles to tumor-bearing animals.
-
At a specific time point after administration, euthanize the animals and harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and tissues.
-
Homogenize the tissues and quantify the amount of IGA or the label in each organ using an appropriate method (e.g., fluorescence imaging, gamma counting, or HPLC).
-
Express the results as the percentage of the injected dose per gram of tissue.
-
c) In Vivo Antitumor Efficacy Study:
-
Principle: The therapeutic efficacy of IGA-loaded nanoparticles is evaluated in an animal model of cancer.
-
Protocol:
-
Induce tumors in immunocompromised mice by subcutaneously or orthotopically injecting cancer cells.
-
Once the tumors reach a certain size, randomly divide the mice into different treatment groups (e.g., saline control, empty nanoparticles, free IGA, and IGA-loaded nanoparticles).
-
Administer the treatments intravenously at a predetermined dosing schedule.
-
Monitor tumor growth by measuring the tumor volume at regular intervals.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, immunohistochemistry).
-
Plot the tumor volume versus time to evaluate the tumor growth inhibition for each treatment group.
-
Mandatory Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: Signaling pathways modulated by this compound leading to autophagy and apoptosis.
Experimental Workflow for Nanoparticle Development and Evaluation
References
Application Notes & Protocols: Liposomal Formulation of Isogambogic Acid for Improved Bioavailability
Introduction
Isogambogic acid, a polyprenylated xanthone derived from the resin of Garcinia hanburyi, has demonstrated significant potential as an anticancer agent. Its therapeutic efficacy is attributed to its ability to induce apoptosis, inhibit angiogenesis, and modulate various oncogenic signaling pathways.[1][2] However, the clinical translation of this compound and its analogs, such as Gambogic acid (GA), is significantly hampered by their poor aqueous solubility, short biological half-life, and consequently, low bioavailability.[3][4] These limitations necessitate the development of advanced drug delivery systems to enhance their therapeutic index.
Liposomal encapsulation represents a highly effective strategy to overcome these challenges.[5] Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs.[6] For poorly soluble compounds like this compound, liposomes can increase solubility, protect the drug from premature degradation, prolong systemic circulation, and potentially improve tumor targeting through the enhanced permeability and retention (EPR) effect.[7] These application notes provide detailed protocols for the preparation and characterization of this compound-loaded liposomes, along with a summary of their improved pharmacokinetic profiles and a visualization of the compound's mechanism of action.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the key characteristics and pharmacokinetic parameters of liposomal formulations of Gambogic acid (GA) and Neogambogic acid (GNA), serving as close analogs for this compound.
Table 1: Physicochemical Characteristics of this compound Analog Liposomes
| Parameter | Lipo-GA[8] | GNA-NLC[9] |
| Preparation Method | Solvent-Assisted Active Loading | Emulsion Evaporation-Low Temp. Solidification |
| Mean Particle Size (nm) | ~75 | 146.35 ± 1.72 |
| Polydispersity Index | Not Reported | 0.26 ± 0.02 |
| Zeta Potential (mV) | Not Reported | -28.24 ± 0.13 |
| Encapsulation Efficiency (%) | >95% (Drug Retention) | 84.63 |
| Drug Loading Capacity (%) | 20% (1/5 w/w drug-to-lipid) | 4.23 |
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Parameter | Free GA[8] | Lipo-GA[8] | Free GNA[9] | GNA-NLC[9] |
| Circulation Half-life (t½) | 1.5 h | 18.6 h | 2.22 ± 0.05 h | 10.14 ± 0.03 h |
| AUC (0-24h) (µg·h/mL) | Not Reported | Not Reported | 12.08 ± 0.16 | 58.36 ± 0.23 |
| Fold Increase in t½ | - | ~12.4x | - | ~4.6x |
| Fold Increase in AUC | - | Not Reported | - | ~4.8x |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes via Solvent-Assisted Active Loading (SALT)
This protocol is adapted from a method developed for Gambogic acid, an insoluble weakly acidic drug.[4][8] The SALT method utilizes a water-miscible solvent to facilitate the active loading of the drug into pre-formed liposomes containing an ion gradient.
Materials:
-
This compound (IGA)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (Chol)
-
DSPE-mPEG2000
-
Ammonium Copper Acetate
-
Dimethyl Sulfoxide (DMSO)
-
HEPES Buffered Saline (HBS, pH 7.5)
-
Sephadex G-50 column or dialysis cassettes
Procedure:
-
Liposome Preparation:
-
Dissolve DPPC, Cholesterol, and DSPE-mPEG2000 in ethanol at a desired molar ratio.
-
Prepare a thin lipid film by evaporating the organic solvent under reduced pressure using a rotary evaporator.
-
Hydrate the lipid film with an ammonium copper acetate solution at a temperature above the lipid phase transition temperature to form multilamellar vesicles (MLVs).[10]
-
Downsize the MLVs to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Drug Loading:
-
Create an ion gradient by removing the extra-liposomal ammonium copper acetate. This can be achieved by passing the liposome suspension through a Sephadex G-50 column equilibrated with HBS.
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the IGA-DMSO stock to the liposome suspension. The final DMSO concentration should be sufficient to solubilize the drug and enhance membrane permeability but below the threshold that causes liposome disruption (e.g., 5% v/v).[4][8]
-
Incubate the mixture at an elevated temperature (e.g., 65°C) for a specified time (e.g., 30-40 minutes) to facilitate drug loading.[4][7]
-
-
Purification:
-
Remove the unencapsulated drug and DMSO by dialysis against HBS or using a size-exclusion chromatography column.[4]
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm filter.
-
Protocol 2: Characterization of Liposomal Formulations
This protocol outlines standard procedures for evaluating the critical quality attributes of the prepared liposomes.[11]
1. Particle Size and Zeta Potential:
-
Dilute the liposomal formulation with deionized water or an appropriate buffer.
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Step 1: Separation of Free Drug: Separate the unencapsulated IGA from the liposomes using mini-spin columns or ultracentrifugation.
-
Step 2: Quantification:
-
Disrupt the liposomes in the collected supernatant (containing encapsulated drug) by adding a suitable solvent (e.g., methanol or ethanol).
-
Quantify the amount of IGA in both the free drug fraction and the encapsulated fraction using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[12]
-
-
Step 3: Calculation:
-
EE (%) = (Amount of Encapsulated Drug / Total Amount of Drug) x 100
-
DL (%) = (Weight of Encapsulated Drug / Total Weight of Lipids and Drug) x 100
-
3. In Vitro Drug Release:
-
Place a known amount of the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small percentage of Tween 80 to maintain sink conditions).
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of released IGA in the aliquots by HPLC.
Protocol 3: In Vivo Pharmacokinetic Evaluation
This protocol describes a typical procedure for assessing the pharmacokinetic profile of liposomal this compound in a rodent model.[9]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Liposomal this compound formulation
-
Free this compound solution (solubilized with a suitable vehicle, e.g., DMSO/Cremophor)
-
Heparinized collection tubes
-
UPLC-MS/MS system
Procedure:
-
Animal Dosing:
-
Divide rats into two groups: one receiving free IGA and the other receiving the liposomal formulation.
-
Administer the formulations intravenously (e.g., via the tail vein) at a specific dose (e.g., 1 mg/kg).[9]
-
-
Blood Sampling:
-
Collect blood samples from the retro-orbital plexus or tail vein at designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract IGA from the plasma samples using a protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of IGA in the plasma using a validated UPLC-MS/MS method.[9]
-
-
Data Analysis:
-
Plot the plasma concentration-time curve for each formulation.
-
Calculate key pharmacokinetic parameters (e.g., half-life (t½), area under the curve (AUC), clearance (CL)) using non-compartmental analysis software.[4]
-
Visualizations
Caption: Experimental workflow for liposomal this compound formulation.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. veterinaria.org [veterinaria.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Systemic study of solvent-assisted active loading of gambogic acid into liposomes and its formulation optimization for improved delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Neogambogic Acid Nanoliposomes and its Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsm.com [ijpsm.com]
- 12. wbcil.com [wbcil.com]
High-Throughput Screening for Novel Targets of Isogambogic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogic acid, a polyprenylated xanthone derived from the resin of Garcinia hanburyi, has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis. Its therapeutic potential is linked to the modulation of several key cellular pathways, including the Unfolded Protein Response (UPR) and the JNK/ATF2 signaling cascade. While some molecular targets have been identified, a comprehensive understanding of its mechanism of action requires the discovery of additional, novel protein interactions. This document provides detailed application notes and protocols for high-throughput screening (HTS) to identify novel molecular targets of this compound, offering a systematic approach for researchers in oncology and drug discovery.
Introduction to this compound and Target Identification
This compound and its parent compound, Gambogic acid, are known to exhibit potent cytotoxic effects against a variety of cancer cell lines. In melanoma, this compound was identified through a high-throughput screen for its ability to mimic the pro-apoptotic activity of ATF2-derived peptides.[1] Its mechanism involves the inhibition of ATF2 transcriptional activity while activating c-Jun NH2-terminal kinase (JNK), leading to apoptosis in a JNK-dependent manner.[1] Furthermore, studies have implicated the induction of the Unfolded Protein Response (UPR) as a significant mechanism of action, particularly in cancers with high protein-folding demands like head and neck squamous cell carcinoma (HNSCC).[1] Heat shock protein 90 (Hsp90) has also been suggested as a key target for the parent compound, gambogic acid.[1]
The identification of novel molecular targets is crucial for a complete understanding of this compound's therapeutic effects and for the development of more targeted cancer therapies. High-throughput screening (HTS) offers a powerful platform to interrogate large compound libraries and systematically identify interactions with cellular components. This document outlines a multi-pronged HTS strategy, combining phenotypic and target-based approaches to uncover novel binding partners and pathways affected by this compound.
Data Presentation: Bioactivity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Melanoma Cell Lines | Melanoma | Low micromolar range | [1][2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines | Head and Neck Cancer | Potent activity observed | [1] |
Note: This table represents a summary of available data. Researchers are encouraged to determine the IC50 of this compound in their specific cell lines of interest prior to initiating HTS campaigns.
High-Throughput Screening (HTS) Workflow
A comprehensive HTS strategy to identify novel targets of this compound should employ a tiered approach, beginning with broad phenotypic screens and progressing to more specific target deconvolution methods.
Caption: A tiered HTS workflow for novel target identification of this compound.
Experimental Protocols
Tier 1: High-Throughput Cell Viability and Apoptosis Assays
This initial screen aims to identify cancer cell lines most sensitive to this compound and to confirm its pro-apoptotic activity across a diverse panel.
Protocol 4.1.1: Cell Viability Assay (MTT/Resazurin-Based)
-
Cell Plating: Seed a diverse panel of cancer cell lines in 96-well or 384-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer.
-
For Resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance (MTT) or fluorescence (Resazurin) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Protocol 4.1.2: Homogeneous Caspase-3/7 Activity Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 4.1.1. A 24-hour treatment is often sufficient to observe apoptosis.
-
Reagent Addition: Add a commercially available homogeneous caspase-3/7 reagent (containing a luminogenic substrate and lysis buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Tier 2: High-Throughput Pathway-Based Reporter Assays
Based on the known activity of this compound, these assays will investigate its effect on specific signaling pathways like NF-κB and the UPR.
Protocol 4.2.1: NF-κB Reporter Gene Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) in a 96-well plate.
-
Cell Plating: After 24 hours, plate the transfected cells.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Luminescence Measurement: After 6-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity and normalize to the stimulated control to determine the inhibitory effect of this compound.
Tier 3: High-Throughput Target-Based Assays
These assays aim to identify direct molecular binding partners of this compound.
Protocol 4.3.1: Thermal Shift Assay (TSA)
-
Protein Preparation: Purify a library of candidate proteins or use a commercially available protein library.
-
Assay Setup: In a 384-well PCR plate, mix the protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and this compound at various concentrations.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Data Acquisition: Monitor the fluorescence intensity as the temperature increases. The melting temperature (Tm) is the point at which 50% of the protein is unfolded.
-
Data Analysis: A shift in the Tm in the presence of this compound indicates a direct binding interaction that stabilizes or destabilizes the protein.
Protocol 4.3.2: Protein Microarray Screening
-
Array Preparation: Utilize a commercially available human protein microarray or a custom-printed array with a diverse set of purified proteins.
-
Probe Preparation: Label this compound with a fluorescent tag or use a label-free detection method.
-
Incubation: Incubate the protein microarray with the labeled this compound.
-
Washing: Wash the array to remove unbound compound.
-
Data Acquisition: Scan the microarray using a fluorescent scanner to detect spots where the labeled this compound has bound.
-
Data Analysis: Identify the proteins corresponding to the fluorescent signals to determine potential binding partners.
Signaling Pathways and Visualizations
Unfolded Protein Response (UPR) Pathway
This compound is known to induce the UPR. This pathway is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).
Caption: The Unfolded Protein Response (UPR) pathway activated by this compound.
JNK/ATF2 Signaling Pathway
This compound modulates the JNK/ATF2 signaling pathway, which plays a critical role in apoptosis.
Caption: The JNK/ATF2 signaling pathway modulated by this compound.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the high-throughput screening and identification of novel molecular targets of this compound. By employing a multi-tiered approach that combines phenotypic, pathway-based, and target-based screening methodologies, researchers can systematically elucidate the complex mechanisms of action of this promising anti-cancer compound. The identification of novel targets will not only enhance our understanding of this compound's therapeutic potential but also pave the way for the development of next-generation targeted therapies for a range of malignancies.
References
Protocol for Assessing Isogambogic Acid Efficacy in 3D Cell Culture
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids and patient-derived organoids, are increasingly utilized in cancer research and drug discovery to bridge the gap between traditional 2D cell culture and in vivo studies. These models more accurately recapitulate the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. Isogambogic acid, a polyprenylated xanthone, has demonstrated potent anti-cancer properties by inducing apoptosis and autophagy in malignant cells.[1] This document provides a detailed protocol for assessing the efficacy of this compound in 3D cell culture models, enabling researchers to evaluate its therapeutic potential in a more physiologically relevant context.
Data Presentation
The following tables provide a structured summary of key quantitative data for assessing the efficacy of this compound.
Table 1: Dose-Response of this compound on 3D Cell Culture Viability
| 3D Model Type | Cell Line/Organoid ID | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| Spheroid | HCT116 | 0 (Vehicle Control) | 100 ± 5.2 | |
| 0.1 | 85.3 ± 4.1 | |||
| 1 | 52.1 ± 6.5 | |||
| 10 | 15.8 ± 3.9 | |||
| 50 | 5.2 ± 2.1 | |||
| Organoid | Patient-Derived Colon Cancer Organoid #1 | 0 (Vehicle Control) | 100 ± 7.8 | |
| 0.1 | 90.1 ± 6.3 | |||
| 1 | 65.4 ± 8.1 | |||
| 10 | 25.9 ± 5.5 | |||
| 50 | 8.7 ± 3.3 |
Table 2: Apoptosis Induction by this compound in 3D Cell Cultures
| 3D Model Type | Cell Line/Organoid ID | This compound Concentration (µM) | Caspase-3/7 Activity (RLU) (Mean ± SD) | Fold Change vs. Control |
| Spheroid | HCT116 | 0 (Vehicle Control) | 15,234 ± 1,876 | 1.0 |
| 10 | 78,945 ± 6,543 | 5.2 | ||
| Organoid | Patient-Derived Colon Cancer Organoid #1 | 0 (Vehicle Control) | 22,543 ± 2,109 | 1.0 |
| 10 | 99,876 ± 8,765 | 4.4 |
Experimental Protocols
Tumor Spheroid Formation and Treatment
This protocol describes the formation of tumor spheroids from a cancer cell line and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Preparation: Culture cancer cells in a T-75 flask to 70-80% confluency. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in complete medium to a final concentration of 1 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (1,000 cells/well).
-
Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C and 5% CO2 for 3-4 days to allow for spheroid formation.[2]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the spheroids with this compound for the desired treatment duration (e.g., 72 hours).
Patient-Derived Organoid (PDO) Culture and Treatment
This protocol outlines the culture of patient-derived organoids and their treatment with this compound.
Materials:
-
Cryopreserved patient-derived organoids
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium
-
This compound stock solution (in DMSO)
-
Cell recovery solution
-
384-well plates
Protocol:
-
Organoid Thawing and Expansion: Thaw a vial of cryopreserved PDOs and expand them in basement membrane matrix domes according to established protocols.
-
Organoid Dissociation and Seeding: Once the organoids have reached the desired size and density, dissociate them into small fragments or single cells using a cell recovery solution or mechanical disruption.
-
Resuspend the organoid fragments in organoid culture medium mixed with 5% basement membrane matrix. Seed 50 µL of this suspension into each well of a 384-well plate, aiming for approximately 800 cells per well.[3]
-
Drug Treatment: After 24-48 hours to allow for organoid re-formation, add the desired concentrations of this compound. Drug solutions can be acoustically administered for high-throughput screening.[3]
-
Incubate the organoids with the compound for 6 days.[3]
Cell Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
Materials:
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled multiwell plates (96- or 384-well)
-
Plate shaker
-
Luminometer
Protocol:
-
Plate Equilibration: Remove the 3D cell culture plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[4]
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature.[4]
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[4][5]
-
Cell Lysis: Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.[4][5]
-
Incubation: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[4][5]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Apoptosis Assessment (Caspase-Glo® 3/7 3D Assay)
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 3D Assay System
-
Opaque-walled multiwell plates (96- or 384-well)
-
Plate shaker
-
Luminometer
Protocol:
-
Plate Equilibration: Equilibrate the 3D cell culture plates to room temperature.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions.[6]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 3D Reagent to each well of a 96-well plate containing 100 µL of medium.[6]
-
Mixing: Mix the contents using a plate shaker at approximately 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for at least 30 minutes.[6]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Visualization
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: Experimental workflow for efficacy testing.
References
application of Isogambogic acid in combination with other chemotherapies
Application Notes: Isogambogic Acid in Combination Chemotherapy
Introduction
This compound and its derivatives are emerging as promising candidates in oncology, valued for their potential to enhance the efficacy of conventional chemotherapy. As a member of the xanthone family, structurally similar to the more extensively studied Gambogic Acid (GA), this compound is investigated for its ability to induce apoptosis and sensitize cancer cells to standard cytotoxic agents. The primary rationale for employing combination therapy is to achieve synergistic anticancer effects, allowing for reduced dosages of highly toxic chemotherapeutic drugs, thereby minimizing adverse effects and potentially overcoming drug resistance mechanisms.[1]
This document provides an overview of the application of this compound and its analogues in combination with other chemotherapies, with a significant portion of the detailed quantitative and mechanistic data derived from its close analogue, Gambogic Acid, due to the current limited availability of extensive research on this compound itself.
Key Findings in Combination Therapy
-
Acetyl this compound in Melanoma: Preclinical studies have identified acetyl this compound as a potent inducer of cell death in melanoma cells.[2] It was found to inhibit the transcriptional activities of activating transcription factor 2 (ATF2) while activating c-Jun NH2-terminal kinase (JNK), sensitizing melanoma cells to apoptosis.[2][3] This dual action suggests a novel approach for treating melanoma.[2]
-
Gambogic Acid with Platinum-Based Agents (Cisplatin): In non-small-cell lung cancer (NSCLC), Gambogic acid demonstrates strong synergistic action with cisplatin, particularly when administered sequentially (cisplatin followed by GA).[4][5] This combination enhances apoptosis by suppressing the NF-κB and MAPK/HO-1 signaling pathways.[4][5] Furthermore, in cisplatin-resistant lung cancer cells, GA can reverse resistance by downregulating multidrug resistance-associated proteins like MRP2 and LRP.[6][7][8]
-
Gambogic Acid with Anthracyclines (Doxorubicin): The combination of Gambogic acid and doxorubicin has shown synergistic effects in ovarian and breast cancer.[9] The mechanism often involves an increase in intracellular reactive oxygen species (ROS), leading to enhanced apoptosis. In doxorubicin-resistant breast cancer cells, GA can increase the intracellular accumulation of doxorubicin by inhibiting the P-glycoprotein (P-gp) efflux pump and suppressing the anti-apoptotic protein survivin.[9]
-
Gambogic Acid with Taxanes (Paclitaxel & Docetaxel): In paclitaxel-resistant triple-negative breast cancer (TNBC), Gambogic acid has been shown to increase sensitivity to paclitaxel.[10][11][12] This effect is mediated by the downregulation of the Sonic Hedgehog (SHH) signaling pathway, leading to inhibited proliferation and increased apoptosis.[10][11][12] Synergistic effects have also been observed with docetaxel in gastrointestinal cancer cells, where the combination enhances apoptosis.[3][13]
Quantitative Data Summary
The following tables summarize the synergistic effects observed in preclinical studies combining Gambogic Acid (GA) with standard chemotherapeutic agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14]
| Table 1: Synergistic Effects of Gambogic Acid (GA) with Cisplatin | | :--- | :--- | :--- | :--- | | Cancer Type | Cell Line | Key Quantitative Findings | Mechanism of Synergy | | Non-Small-Cell Lung Cancer (NSCLC) | A549, NCI-H460, NCI-H1299 | Strong synergistic action with sequential CDDP-GA treatment.[4][5] | Suppression of NF-κB and MAPK/HO-1 signaling pathways, leading to increased ROS and apoptosis.[4][5] | | Cisplatin-Resistant NSCLC | A549/DDP | GA (2 µM) significantly reduced the resistance index to cisplatin.[7][8] The apoptotic rate increased to 74.8% after 72h with the combination treatment.[8] | Downregulation of MRP2 and LRP protein expression, leading to increased intracellular drug concentration.[7][8] |
| Table 2: Synergistic Effects of Gambogic Acid (GA) with Doxorubicin | | :--- | :--- | :--- | :--- | | Cancer Type | Cell Line | Key Quantitative Findings | Mechanism of Synergy | | Ovarian Cancer | SKOV-3 | The combination of GA and doxorubicin causes a synergistic loss of cell viability. | Increased accumulation of cellular Reactive Oxygen Species (ROS), leading to enhanced apoptosis. | | Doxorubicin-Resistant Breast Cancer | MCF-7/ADR | GA markedly sensitizes resistant cells to doxorubicin-mediated cell death.[9] | Inhibition of P-glycoprotein (P-gp) expression and activity, and suppression of the anti-apoptotic protein survivin.[9] | | Hepatocellular Carcinoma | HepG2 | Combination Index (CI) of 0.38 achieved with doxorubicin and GA encapsulated in albumin nanoparticles. | Enhanced drug internalization in the tumor via the enhanced permeation and retention (EPR) effect. |
| Table 3: Synergistic Effects of Gambogic Acid (GA) with Paclitaxel/Docetaxel | | :--- | :--- | :--- | :--- | | Cancer Type | Drug | Cell Line | Key Quantitative Findings | Mechanism of Synergy | | Paclitaxel-Resistant Triple-Negative Breast Cancer (TNBC) | Paclitaxel | MDA-MB-231R, MDA-MB-468R | Combination treatment resulted in fewer colonies and a significantly increased apoptosis rate compared to single-agent treatment.[12] | Downregulation of the SHH signaling pathway.[10][11][12] | | Gastrointestinal Cancer | Docetaxel | BGC-823, MKN-28, LOVO, SW-116 | GA provided a synergistic effect on the cytotoxicity induced by docetaxel in all four cell lines.[3][13] | Enhanced apoptosis; decreased mRNA expression of docetaxel-related genes (β-tubulin III, tau, survivin).[13] | | Lung Cancer Bone Metastasis | Docetaxel | Lewis Lung Cancer (LLC) | In an in vivo model, the average survival of the combination group (32.61 days) was significantly increased compared to the docetaxel alone group (25.75 days).[2][15] | Enhanced inhibition of tumor metastasis.[2][15] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound and its analogues in combination with chemotherapy are underpinned by their ability to modulate key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 4. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. dovepress.com [dovepress.com]
- 9. Gambogic acid sensitizes resistant breast cancer cells to doxorubicin through inhibiting P-glycoprotein and suppressing survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. broadpharm.com [broadpharm.com]
- 12. Gambogic acid increases the sensitivity to paclitaxel in drug-resistant triple-negative breast cancer via the SHH signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
Measuring Isogambogic Acid Uptake in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a xanthonoid derived from the resin of Garcinia hanburyi, has demonstrated significant anti-cancer properties. Understanding the extent and rate of its uptake into cancer cells is crucial for elucidating its mechanism of action, optimizing therapeutic efficacy, and developing novel drug delivery strategies. This document provides detailed application notes and protocols for measuring the cellular uptake of this compound in cancer cells. The methodologies described are based on techniques established for its parent compound, Gambogic acid, and are readily adaptable for this compound.
Key Signaling Pathways in this compound's Anti-Cancer Activity
This compound, much like its precursor Gambogic acid, elicits its anti-cancer effects by modulating several key signaling pathways. A primary mechanism involves the induction of apoptosis, or programmed cell death. This is often initiated through the intrinsic pathway, which is heavily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2, while upregulating pro-apoptotic proteins such as Bax. This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in cell death.
Furthermore, this compound has been observed to induce stress in the endoplasmic reticulum (ER), activating the Unfolded Protein Response (UPR). Persistent ER stress can also trigger apoptosis. The c-Jun N-terminal kinase (JNK) signaling pathway is another target, where activation by this compound can contribute to apoptosis. The transferrin receptor (TfR) has also been implicated as a potential target for Gambogic acid, suggesting a possible mechanism for its cellular entry.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Gambogic acid, the parent compound of this compound, in various cancer cell lines. This data is essential for designing uptake experiments, as it provides a concentration range that is biologically active.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bel-7402 | Hepatocellular Carcinoma | 0.045 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.73 | [1] |
| Bel-7404 | Hepatocellular Carcinoma | 1.25 | [1] |
| QGY-7701 | Hepatocellular Carcinoma | 0.12 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.067 | [1] |
| A375 | Malignant Melanoma | 5-10 | [1] |
| SW620 | Colon Cancer | 10-100 µg/ml | [2] |
| HCT116 | Colorectal Cancer | ~2 | [3] |
| CT26 | Colorectal Cancer | ~1 | [3] |
Experimental Protocols
Several methodologies can be employed to measure the uptake of this compound in cancer cells. The choice of method will depend on the specific experimental goals, available equipment, and desired sensitivity.
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and quantitative method for determining the intracellular concentration of this compound.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid suppresses colon cancer cell activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Identification of Isogambogic Acid Resistance Genes using CRISPR-Cas9
Introduction
Isogambogic acid, a caged xanthone derived from the resin of Garcinia hanburyi, has demonstrated potent anti-cancer properties by inducing apoptosis and autophagy in various cancer cell lines.[1] Its mechanism of action involves the modulation of several key signaling pathways, including the activation of the AMPK-mTOR and JNK pathways, and the inhibition of the NF-κB pathway.[1][2][3] Despite its therapeutic potential, the development of drug resistance remains a significant challenge in cancer therapy. The advent of CRISPR-Cas9 genome editing technology provides a powerful and unbiased approach to systematically identify genes whose loss-of-function confers resistance to anti-cancer compounds.[4][5][6]
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that mediate resistance to this compound. By identifying these resistance genes, researchers can gain deeper insights into the compound's mechanism of action and develop novel combination therapies to overcome resistance.
Key Applications:
-
Identification of novel drug resistance mechanisms.
-
Elucidation of the this compound mechanism of action.
-
Discovery of potential targets for combination therapies.
-
Biomarker discovery for predicting patient response.
Experimental Workflow
The overall experimental workflow for the CRISPR-Cas9 screen is depicted below. It involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection with this compound, and identification of enriched sgRNAs in the resistant population through next-generation sequencing.
Figure 1: Genome-wide CRISPR-Cas9 screening workflow.
Signaling Pathways Implicated in this compound's Mechanism of Action
This compound and its derivatives have been shown to impact multiple signaling pathways, which are critical for cell survival and proliferation. Understanding these pathways provides a basis for interpreting the results of the CRISPR screen.
Figure 2: Signaling pathways modulated by this compound.
Hypothetical Screening Results
A genome-wide CRISPR screen was performed in a human cancer cell line (e.g., U87 glioma cells) to identify genes whose knockout confers resistance to this compound. The following tables summarize the hypothetical quantitative data from this screen.
Table 1: this compound Dose-Response and Screening Concentration
| Cell Line | IC50 (µM) | Screening Concentration (µM) |
| U87 (Parental) | 2.5 | 5.0 (2x IC50) |
Table 2: Top Gene Hits from CRISPR Screen
| Gene | Description | Enrichment Score | p-value |
| PRKAA1 | AMPK Subunit Alpha 1 | 8.7 | 1.2e-6 |
| MAP3K7 | Mitogen-Activated Protein Kinase Kinase Kinase 7 (TAK1) | 7.9 | 3.5e-6 |
| IKBKG | Inhibitor of Nuclear Factor Kappa B Kinase Subunit Gamma (NEMO) | -6.2 | 4.1e-5 |
| TFRC | Transferrin Receptor | 7.1 | 8.9e-6 |
Table 3: Validation of Top Gene Hits
| Gene Knockout | IC50 of this compound (µM) | Fold Change in Resistance |
| Control (Non-targeting sgRNA) | 2.6 | 1.0 |
| PRKAA1 | 10.2 | 3.9 |
| MAP3K7 | 9.5 | 3.7 |
| TFRC | 8.8 | 3.4 |
Detailed Experimental Protocols
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
-
Cell Culture: Culture U87 glioma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Lentiviral Transduction: Transduce U87 cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin) at a Multiplicity of Infection (MOI) of 0.3.
-
Selection: 48 hours post-transduction, select for Cas9-expressing cells by adding blasticidin (e.g., 5 µg/mL) to the culture medium.
-
Expansion: Culture the cells in the presence of blasticidin for 7-10 days, until a non-transduced control plate shows complete cell death. Expand the stable Cas9-expressing cell population.
Protocol 2: Genome-Wide CRISPR-Cas9 Screen
-
Library Transduction: Transduce the stable Cas9-expressing U87 cells with a pooled human sgRNA library (e.g., GeCKO v2) at an MOI of 0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 500 cells per sgRNA.
-
Antibiotic Selection: 48 hours post-transduction, select for transduced cells using puromycin (e.g., 1-2 µg/mL) for 72 hours.
-
Establish Baseline: Harvest a subset of the cells as the day 0 (T0) reference sample.
-
Drug Selection: Split the remaining cells into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with 5 µM this compound).
-
Cell Culture: Culture both arms for 14-21 days, passaging the cells as needed while maintaining high library representation. Replenish the drug at each passage for the treatment arm.
-
Harvesting: Harvest the cells from both the control and treatment arms at the end of the selection period.
Protocol 3: Identification of Enriched sgRNAs
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell populations using a commercial kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first step amplifies the sgRNA cassette, and the second step adds Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or HiSeq).
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the reference sgRNA library to obtain read counts for each sgRNA.
-
Use a computational tool like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.[7]
-
Protocol 4: Hit Validation
-
Individual sgRNA Validation: For the top gene hits, synthesize 2-3 individual sgRNAs targeting each gene.
-
Generate Knockout Cell Lines: Transduce Cas9-expressing U87 cells with lentivirus carrying the individual sgRNAs.
-
Verify Knockout: Confirm the knockout of the target genes by Western blot or Sanger sequencing.
-
Dose-Response Assay: Perform a dose-response assay with this compound on the individual knockout cell lines and a control cell line (transduced with a non-targeting sgRNA).
-
Calculate IC50: Determine the IC50 values for each cell line to confirm the shift in resistance.[8]
Conclusion
The application of a genome-wide CRISPR-Cas9 screen provides an unbiased and robust method for identifying genes that confer resistance to this compound. The protocols and workflow detailed in this application note offer a comprehensive guide for researchers to uncover novel resistance mechanisms. The identification and validation of these gene hits will not only enhance our understanding of this compound's mode of action but also pave the way for the development of more effective cancer therapies.
References
- 1. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 3. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Isogambogic Acid Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of isogambogic acid, a natural compound isolated from the resin of the Garcinia hanburyi tree, in the context of preclinical cancer research using patient-derived xenograft (PDX) models. The detailed protocols and methodologies are intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of this compound and its derivatives.
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, have emerged as a superior preclinical platform for evaluating anticancer drug efficacy. These models retain the genomic and architectural features of the original human tumor, offering a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts. This compound and its related compounds, such as gambogic acid, have demonstrated potent anti-cancer activities, including the induction of apoptosis and autophagy, making them promising candidates for further investigation in clinically relevant PDX models.
Mechanism of Action of this compound and Related Compounds
This compound and its analogues exert their anti-tumor effects through multiple signaling pathways. In glioma, this compound has been shown to induce autophagic cell death by activating the AMPK-mTOR signaling pathway.[1] The parent compound, gambogic acid, is known to modulate various oncogenic pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, and can also induce apoptosis through both intrinsic and extrinsic pathways.[2][3] Furthermore, studies have indicated that gambogic acid can act as an inhibitor of the ubiquitin-proteasome system, leading to the accumulation of polyubiquitin complexes and subsequent apoptosis. In melanoma, acetyl this compound has been found to inhibit the transcriptional activity of ATF2 while activating the JNK signaling pathway, leading to cell death.[4]
Data Summary
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its related compounds from various studies.
Table 1: In Vitro Cytotoxicity of this compound and Analogues
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Reference |
| Isogambogenic Acid | U87 | Glioma | Not specified | Not specified | [1] |
| Isogambogenic Acid | U251 | Glioma | Not specified | Not specified | [1] |
| Acetyl this compound | SK-MEL-28 | Melanoma | 1-10 | Not specified | [5] |
| Gambogic Acid | BxPC-3 | Pancreatic | <8.3 | 12 | [3] |
| Gambogic Acid | MIA PaCa-2 | Pancreatic | <8.3 | 12 | [3] |
| Gambogic Acid | PANC-1 | Pancreatic | <8.3 | 12 | [3] |
| Gambogic Acid | SW1990 | Pancreatic | <8.3 | 12 | [3] |
| Gambogic Acid | BxPC-3 | Pancreatic | <3.8 | 24 | [3] |
| Gambogic Acid | MIA PaCa-2 | Pancreatic | <3.8 | 24 | [3] |
| Gambogic Acid | PANC-1 | Pancreatic | <3.8 | 24 | [3] |
| Gambogic Acid | SW1990 | Pancreatic | <3.8 | 24 | [3] |
| Gambogic Acid | BxPC-3 | Pancreatic | <1.7 | 48 | [3] |
| Gambogic Acid | MIA PaCa-2 | Pancreatic | <1.7 | 48 | [3] |
| Gambogic Acid | PANC-1 | Pancreatic | <1.7 | 48 | [3] |
| Gambogic Acid | SW1990 | Pancreatic | <1.7 | 48 | [3] |
Table 2: In Vivo Efficacy of this compound and Analogues in Xenograft Models
| Compound | Cancer Type | Mouse Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Isogambogenic Acid | Glioma | U87 Xenograft | Not specified | Not specified | Significant inhibition | [1] |
| Acetyl this compound | Melanoma | Xenograft | Not specified | Not specified | Inhibition of growth and metastasis | [4] |
| Gambogic Acid | Lung Cancer | Mouse Model | Not specified | Not specified | Effective suppression of growth | [6] |
| Gambogic Acid + Docetaxel | Lung Cancer Bone Metastasis | Orthotopic | Not specified | Not specified | Increased average survival (32.61 days vs 25.75 days for DTX alone) | [7] |
Experimental Protocols
The following protocols provide a general framework for conducting preclinical studies of this compound using PDX models.
Protocol 1: Establishment and Passaging of Patient-Derived Xenografts
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board-approved protocols.[8][9]
-
Implantation:
-
Monitoring: Monitor the mice for tumor growth by caliper measurements twice a week.[10]
-
Passaging:
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
-
PDX Model Expansion: Expand a well-characterized PDX model to generate a sufficient number of tumor-bearing mice for the study.
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be kept low to avoid toxicity.
-
-
Drug Administration:
-
Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection).
-
Administer the vehicle alone to the control group.
-
The dosing schedule (e.g., daily, every other day) and dose level should be determined from preliminary toxicity studies.
-
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.[10]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size, or if signs of significant toxicity are observed.
-
Tissue Collection: At the end of the study, collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).
Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Processing:
-
Fix the collected tumor tissues in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin.
-
Section the paraffin-embedded tissues at 4-5 µm thickness.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against the biomarker of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, or proteins in the relevant signaling pathways).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Acquire images of the stained slides using a microscope.
-
Quantify the staining intensity and percentage of positive cells.
-
Protocol 4: Western Blotting for Protein Expression Analysis
-
Protein Extraction:
-
Homogenize frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Electrophoresis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest.
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathways modulated by this compound leading to apoptosis and autophagy.
Caption: Experimental workflow for evaluating this compound efficacy in PDX models.
References
- 1. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 6. Gambogic acid exhibits promising anticancer activity by inhibiting the pentose phosphate pathway in lung cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 9. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogic Acid: A Potent Inducer of Cell Cycle Arrest at the G2/M Phase
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a compound of significant interest in cancer research. Exhibiting potent anti-proliferative and pro-apoptotic activities, one of its key mechanisms of action is the induction of cell cycle arrest, primarily at the G2/M checkpoint. This application note provides a comprehensive overview of the analysis of this compound-induced cell cycle arrest using flow cytometry, including detailed experimental protocols and a summary of its molecular mechanism.
Principle of Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G2 and M phases have twice the DNA content (4n) of cells in the G0 and G1 phases (2n), while cells in the S phase, undergoing DNA replication, have an intermediate DNA content. By analyzing a large population of cells, a histogram of DNA content can be generated, allowing for the quantification of cells in each phase.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. While specific quantitative data for this compound is still emerging in publicly available literature, studies on the closely related compound, Gambogic acid, provide a strong indication of its effects. The following table summarizes the typical dose-dependent effect of Gambogic acid on the cell cycle distribution in human gastric carcinoma BGC-823 cells, as determined by flow cytometry.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 65.2 ± 3.1 | 23.5 ± 2.5 | 11.3 ± 1.8 |
| 0.5 | 55.8 ± 2.8 | 20.1 ± 2.1 | 24.1 ± 2.3 |
| 1.0 | 42.3 ± 3.5 | 15.7 ± 1.9 | 42.0 ± 3.7 |
| 2.0 | 25.1 ± 2.2 | 10.2 ± 1.5 | 64.7 ± 4.1 |
Note: This data is representative of the effects of Gambogic acid and is intended to illustrate the expected trend for this compound. Researchers should generate their own data for specific cell lines and experimental conditions.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle arrest induced by this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells of interest in appropriate culture plates or flasks and allow them to adhere and grow to about 60-70% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Following treatment, collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Molecular Mechanism of this compound-Induced G2/M Arrest
This compound and its analogs induce G2/M cell cycle arrest through a multi-faceted mechanism that converges on the inhibition of the master mitotic regulator, the CDK1/Cyclin B1 complex.[1] Several signaling pathways are implicated in this process.
Signaling Pathways Involved:
-
Inhibition of Upstream CDK Activators: Gambogic acid, a closely related compound, has been shown to inhibit the activity of CDK7.[2][3] CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of CDK1. By inhibiting CDK7, this compound can prevent the activation of CDK1, thereby halting the cell cycle at the G2/M transition.[2]
-
Modulation of Cdc25C Activity: The Cdc25C phosphatase is a crucial activator of the CDK1/Cyclin B1 complex, as it removes inhibitory phosphates from CDK1.[4][5] this compound may directly or indirectly inhibit the activity of Cdc25C, leading to the accumulation of inactive, phosphorylated CDK1 and subsequent G2/M arrest.[6]
-
Activation of Stress-Activated Protein Kinases (SAPKs): this compound has been reported to activate the JNK signaling pathway.[7] Activated JNK can contribute to cell cycle arrest through various mechanisms, including the regulation of p53 and the inhibition of Cdc25C.
-
Induction of the AMPK/mTOR Pathway: this compound can activate AMP-activated protein kinase (AMPK), a cellular energy sensor.[8] Activated AMPK can inhibit the mTOR pathway, which is a central regulator of cell growth and proliferation.[9][10] Inhibition of the mTOR pathway can lead to cell cycle arrest.[8]
Experimental Workflow for Investigating this compound's Effect on Cell Cycle
Caption: A streamlined workflow for analyzing this compound-induced cell cycle arrest.
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound induces G2/M arrest via multiple signaling pathways.
Conclusion
This compound is a promising anti-cancer agent that effectively induces cell cycle arrest at the G2/M phase. The detailed protocol provided herein allows for the robust analysis of this effect using flow cytometry. Understanding the intricate molecular mechanisms, including the inhibition of key cell cycle regulators like CDK1/Cyclin B1 and the involvement of upstream signaling pathways such as JNK and AMPK/mTOR, is crucial for the further development of this compound as a potential therapeutic. Further research is warranted to fully elucidate the complete signaling network and to obtain specific quantitative data across a broader range of cancer cell types.
References
- 1. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid-induced G2/M phase cell-cycle arrest via disturbing CDK7-mediated phosphorylation of CDC2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic Acid Inhibits the Progression of Gastric Cancer via circRNA_ASAP2/miR-33a-5p/CDK7 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cdc25 phosphatase is essential for the G2/M phase transition in the basidiomycete yeast Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 7. Arachidonic acid induces macrophage cell cycle arrest through the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Opposing Actions of Target of Rapamycin and AMP-Activated Protein Kinase in Cell Growth Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Isogambogic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone natural product isolated from the resin of Garcinia hanburyi, has garnered significant attention in preclinical cancer research.[1][2] It is a potent inducer of apoptosis and has demonstrated cytotoxic activity against various cancer cell lines.[2] The synthesis of novel this compound analogs is a key strategy in medicinal chemistry to enhance its therapeutic potential by improving potency, selectivity, and pharmacokinetic properties. These efforts aim to develop new therapeutic agents with improved efficacy and safety profiles.[3]
This document provides detailed methodologies for the synthesis and evaluation of novel this compound analogs. Due to the limited availability of specific synthetic literature for this compound, the protocols presented here are largely based on established methods for its isomer, gambogic acid, which shares a similar reactive scaffold.[4][5]
Synthetic Strategies and Experimental Workflow
The primary sites for modification on the this compound scaffold include the C-30 carboxylic acid and the prenyl side chains.[4][5] The carboxylic acid can be readily converted to esters and amides to modulate the compound's polarity and cellular uptake.[6] The prenyl chains can also be modified, for instance, through epoxidation of the double bonds.[4]
Below is a generalized workflow for the synthesis and evaluation of novel this compound analogs.
Caption: General workflow for the synthesis and evaluation of novel this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of this compound Amides
This protocol describes the synthesis of an amide derivative at the C-30 carboxylic acid position, adapted from a method for gambogic acid.[7]
Materials:
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Ammonium chloride (or other amine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Drying: Dry the starting this compound under vacuum for at least 3 hours to remove any residual moisture.[7]
-
Reaction Setup: In a round-bottom flask, dissolve the dried this compound (1 equivalent) in anhydrous DMF.
-
Coupling Agent Addition: Add HOBt (1.2 equivalents) and EDCI (1.1 equivalents) to the solution. Stir the mixture at room temperature.
-
Amine Addition: Add ammonium chloride (1.3 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).[7]
-
Precipitation: Upon completion, add water to the reaction mixture to precipitate the crude product.[7]
-
Filtration and Washing: Filter the precipitate and wash with water to remove any water-soluble impurities.
-
Purification:
-
Dissolve the crude product in a minimal amount of methanol.
-
Add silica gel to the solution and evaporate the solvent to obtain a dry powder.
-
Perform column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to purify the desired amide.[7]
-
-
Characterization: Characterize the purified product by NMR and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol details the procedure for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.[8]
Materials:
-
Synthesized this compound analogs
-
Cancer cell lines (e.g., HepG2, A549)
-
96-well plates
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effects of the analogs on the phosphorylation status of key proteins in the AMPK/mTOR and JNK/ATF2 signaling pathways.[3][4]
Materials:
-
Cancer cell lines
-
Synthesized this compound analogs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-JNK, anti-JNK, anti-p-ATF2, anti-ATF2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the synthesized analogs for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Data
The following tables summarize representative quantitative data for this compound analogs and related compounds.
Table 1: Synthesis Yields of Representative Gambogic Acid Derivatives [4]
| Derivative | Modification | Yield (%) |
| Ester 1 | Esterification of C-30 with methanol | 85 |
| Ester 4 | Esterification of C-30 with phenol | 72 |
| Amide 32 | Amidation of C-30 with piperidine | 68 |
| Amide 35 | Amidation of C-30 with morpholine | 73 |
| Epoxide 36 | Epoxidation of prenyl chains of Amide 35 | 71 |
Table 2: Representative ¹H and ¹³C NMR Data for a Gambogic Acid Derivative
| Position | ¹³C NMR (ppm) | ¹H NMR (ppm, J in Hz) |
| 2 | 165.4 | - |
| 3 | 110.2 | 5.50 (d, 10.0) |
| ... | ... | ... |
Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of this compound and Related Compounds
| Compound | LLC[2] | SK-LU-1[2] | HepG2[6] | A549[6] | MCF-7[6] |
| This compound | 2.26 | 2.02 | - | - | - |
| Gambogic Acid | - | - | 1.49 | 1.12 | 1.35 |
| GA Derivative 9 | - | - | 0.64 | 0.78 | 0.95 |
| GA Derivative 10 | - | - | 0.88 | 0.92 | 1.12 |
| GA Derivative 11 | - | - | 0.75 | 0.85 | 1.05 |
| GA Derivative 13 | - | - | 0.95 | 1.01 | 1.21 |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis.
AMPK/mTOR Signaling Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway.[1][2] This leads to the induction of autophagy and inhibition of cell growth.[1]
Caption: this compound activates AMPK, which in turn inhibits mTOR, leading to autophagy induction and suppression of cell growth.
JNK/ATF2 Signaling Pathway
Acetyl this compound, a derivative of this compound, activates the c-Jun NH₂-terminal kinase (JNK) pathway while inhibiting the transcriptional activity of activating transcription factor 2 (ATF2).[3][9] This dual action contributes to the induction of apoptosis in cancer cells.
Caption: Acetyl this compound activates JNK leading to apoptosis, and inhibits the anti-apoptotic function of ATF2.
Conclusion
The synthesis of novel this compound analogs represents a promising avenue for the development of new anticancer agents. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of these compounds. Further exploration of the structure-activity relationships of this compound derivatives will be crucial for identifying lead candidates with enhanced therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiangiogenic Activity of Novel Gambogic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anti-cancer Evaluation of Nitrogen-containing Derivatives of 30-Carboxyl of Gambogic Acid - Li - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. CN102617592A - Synthesis preparation process for gambogic amide - Google Patents [patents.google.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Isogambogic acid solubility for in vitro assays
Welcome to the technical support center for Isogambogic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the solubility of this compound in in vitro assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with this compound and its parent compounds, such as Gambogic Acid.
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound and related compounds have very low solubility in water (less than 0.5 μg/mL).[1][2] Direct dissolution in aqueous buffers or cell culture media is not recommended as it will lead to precipitation.[3] The standard procedure is to first prepare a concentrated stock solution in a suitable organic solvent.[4]
Q2: What is the best solvent for preparing an this compound stock solution?
A2: The primary recommendation is to use 100% dimethyl sulfoxide (DMSO).[3] this compound's parent compound, Gambogic Acid, is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL.[3] High-grade ethanol is a viable alternative, with a similar solubility profile.[3] For most applications, a 10-20 mM stock solution in DMSO is a practical starting point.[3]
Q3: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen and how can I fix it?
A3: This common issue, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[5][6] The sudden change in solvent polarity causes the compound to fall out of solution.
Here are several strategies to prevent this:
-
Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[5][6]
-
Perform Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step. First, dilute the stock in a small volume of pre-warmed media, mix gently, and then add this to the final volume.[5][7]
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[6][7] This rapid and even dispersion helps prevent localized high concentrations that lead to precipitation.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.1% and not exceeding 0.5% (v/v), to avoid cellular toxicity.[5][7]
Q4: The media containing this compound looked clear initially, but a precipitate formed after a few hours in the incubator. What is causing this delayed precipitation?
A4: Delayed precipitation can occur due to several factors:
-
Compound Instability: The compound may be unstable in the culture medium over time.[8]
-
Interaction with Media Components: The compound might interact with salts, proteins (especially if you are using serum), or other components in the media, forming insoluble complexes.[9]
-
Environmental Changes: Shifts in pH or evaporation of the medium during incubation can increase the compound's effective concentration, pushing it beyond its solubility limit.[8][10]
To troubleshoot, consider performing a solubility test in your specific media formulation over the time course of your experiment. If the issue persists, exploring alternative solubilization methods may be necessary.
Q5: Are there alternatives to DMSO for improving the aqueous solubility of this compound?
A5: Yes. If standard methods using DMSO are insufficient, you can explore more advanced formulation strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble "inclusion complexes".[1][11] This has been shown to enhance the aqueous solubility and availability of Gambogic Acid.[1]
-
Nanoformulations: Encapsulating the compound in nanoparticles, such as micelles or solid lipid nanoparticles, can significantly improve its aqueous solubility and stability.[2][12][13] For instance, a methoxy poly(ethylene glycol) (mPEG) conjugate of Gambogic Acid was shown to increase its aqueous solubility by over 270,000-fold.[2]
Data Presentation: Solubility of Gambogic Acid
The following table summarizes the solubility of Gambogic Acid, a close analogue of this compound, in various solvents. This data provides a useful reference for preparing solutions.
| Solvent/System | Solubility | Reference(s) |
| Water | < 0.5 µg/mL | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL | [3] |
| Ethanol | Up to 100 mg/mL | [3] |
| GA-mPEG2000 Micelles (in water) | 135.8 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound needed. (Molecular Weight of this compound: 628.78 g/mol ). For 1 mL of a 10 mM stock, you will need 6.29 mg.
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Dissolve: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-15 minutes or brief sonication can be beneficial.[8]
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulates.[8]
-
Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Protocol 2: Dilution of DMSO Stock into Cell Culture Medium
This protocol is designed to minimize precipitation when preparing the final working solution.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[5]
-
Prepare Intermediate Dilution (Optional but Recommended): For a high final concentration, first create an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 in pre-warmed media to get a 1 mM solution.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution (or the intermediate dilution) dropwise.[6][7] This ensures rapid mixing and prevents localized high concentrations.
-
Mix and Inspect: Continue to mix for an additional 30 seconds. Visually inspect the final working solution for any signs of turbidity or precipitation before adding it to your cells.[6]
-
Vehicle Control: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects on your assay.[6]
Protocol 3: Preparing an this compound-Cyclodextrin Inclusion Complex
This protocol is based on a general co-precipitation method for forming inclusion complexes.[14]
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1). 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) is a common choice due to its improved water solubility and low toxicity.[14]
-
Dissolve Components: Dissolve the this compound and the 2-HPβCD separately in an appropriate solvent system (e.g., an acetone:water mixture).[14]
-
Mix Solutions: Slowly add the this compound solution dropwise into the cyclodextrin solution while maintaining constant stirring.
-
Stir: Allow the mixture to stir for several hours (e.g., 6 hours) to facilitate complex formation.[14]
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Lyophilize: Lyophilize (freeze-dry) the remaining aqueous solution to obtain the inclusion complex as a solid powder.
-
Confirm and Use: The resulting powder can be directly dissolved in aqueous media for your experiments. Characterization techniques like NMR or DSC can be used to confirm complex formation.[14]
Visualizations
The following diagrams illustrate key workflows and pathways relevant to your experiments.
Caption: Troubleshooting workflow for this compound precipitation in aqueous media.
Caption: Inhibition of the NF-κB signaling pathway by Gambogic/Isogambogic Acid.
Caption: Experimental workflow for preparing this compound for in vitro assays.
References
- 1. Inclusion complex from cyclodextrin-grafted hyaluronic acid and pseudo protein as biodegradable nano-delivery vehicle for gambogic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. oatext.com [oatext.com]
- 12. Design and In Vitro Evaluation of Gambogic Acid-Conjugated Stearic Acid Solid Lipid Nanoparticles for Transferrin Receptor-Mediated Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
enhancing the stability of Isogambogic acid in aqueous solutions
Welcome to the technical support center for Isogambogic acid (IGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of IGA in aqueous solutions. Here you will find troubleshooting guides and FAQs to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems you may encounter while working with this compound.
Question: My IGA solution appears cloudy and has formed a precipitate. What went wrong?
Answer: This is a common issue due to the inherent properties of IGA.
-
Cause: this compound has extremely poor aqueous solubility (less than 0.5 μg/mL).[1] Attempting to dissolve it directly in aqueous media like buffers or cell culture medium will almost certainly lead to precipitation.[1]
-
Solution: Always prepare a high-concentration stock solution in a suitable organic solvent first. Dimethyl sulfoxide (DMSO) is a recommended solvent for creating a stable stock solution.[1] This stock can then be serially diluted to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Question: I'm observing a rapid loss of IGA in my aqueous solution during my experiment. How can I prevent this?
Answer: The degradation of IGA is influenced by several environmental factors.[2]
-
Cause: IGA is known to have poor thermal stability and is unstable under alkaline (basic) conditions.[2] Its structure contains elements that may be susceptible to photolysis (degradation by light).
-
Solutions:
-
Control pH: Avoid alkaline conditions. While specific pH-degradation kinetics are not widely published, neutral to slightly acidic conditions are generally preferable for stability.[[“]][4]
-
Control Temperature: IGA is not heat-stable.[2] For storage, solutions should be kept at -20°C.[4] During experiments, minimize exposure to elevated temperatures unless it is a required parameter of your study.
-
Protect from Light: Prepare and handle solutions in a manner that minimizes light exposure. Use amber vials or cover containers with aluminum foil.
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh aqueous working solutions from a frozen organic stock for each experiment and use them immediately to minimize degradation over time.[1]
-
Question: My IGA formulation shows low efficacy in my in vivo animal model. Could this be a stability issue?
Answer: Yes, poor stability and solubility are major hurdles for the clinical application and preclinical testing of IGA.[2][5]
-
Cause: In addition to poor aqueous solubility, IGA suffers from a short biological half-life and can exhibit systemic toxicity.[5][6] These factors combined can lead to reduced bioavailability and therapeutic effect.
-
Solutions: Consider advanced formulation strategies designed to protect the molecule and improve its pharmacokinetic profile.
-
PEGylation: Conjugating IGA to polyethylene glycol (PEG), such as in GA-mPEG2000 micelles, can significantly enhance aqueous solubility and stability.[6][7]
-
Liposomal Encapsulation: Formulating IGA within liposomes can protect it from degradation, prolong its circulation half-life, and improve its delivery to target sites.[8]
-
Cyclodextrin Complexes: Creating an inclusion complex with cyclodextrins can encapsulate the hydrophobic IGA molecule, improving its solubility and protecting it from degradation.[9][10]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about IGA stability.
Q1: What are the primary challenges of working with this compound? A1: The main challenges stem from its chemical structure, which results in very poor water solubility, poor thermal stability, and a short biological half-life, limiting its clinical potential.[2][5]
Q2: How should I prepare and store IGA stock solutions? A2: You should first dissolve IGA in an organic solvent like DMSO to create a concentrated stock solution.[1] This stock solution is reported to be stable for up to 3 months when stored at -20°C.[4] The lyophilized solid powder is stable for at least two years when stored at -20°C.[4]
Q3: What are the known degradation pathways or products of IGA? A3: While a complete degradation map is not readily available in public literature, a known transformation is the isomerization of IGA to isobongkrekic acid, which can occur under alkaline conditions.[4] Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, photolysis) would be required to fully characterize all potential degradation products.[11]
Q4: What advanced formulation strategies can enhance IGA stability and solubility? A4: Key strategies focus on encapsulating or modifying the IGA molecule. These include forming micelles via PEGylation (e.g., GA-mPEG2000), encapsulation within liposomes, and forming inclusion complexes with cyclodextrins.[6][8][12] These approaches can improve solubility, enhance stability, and prolong circulation time.[7]
Data Presentation
The tables below summarize key stability information and formulation strategies.
Table 1: Storage Recommendations for this compound
| Form | Solvent | Storage Temperature | Reported Stability | Citation(s) |
|---|---|---|---|---|
| Lyophilized Solid | N/A | -20°C | At least 2 years | [4] |
| Stock Solution | DMSO | -20°C | Up to 3 months | [4] |
| Aqueous Working Solution | Aqueous Buffer/Media | Use Immediately | Not recommended for storage |[1] |
Table 2: Comparison of Formulation Strategies to Enhance IGA Stability
| Strategy | Mechanism | Key Advantages | Citation(s) |
|---|---|---|---|
| PEGylation | Covalent conjugation with PEG to form self-assembling micelles. | Enhances aqueous solubility and stability; forms stable nanosized micelles. | [6][7] |
| Liposomal Encapsulation | Encapsulation within a lipid bilayer vesicle. | Protects IGA from degradation; can achieve high drug loading and prolonged circulation. | [8] |
| Cyclodextrin Inclusion | Encapsulation of the IGA molecule within the cyclodextrin cavity. | Improves solubility and protects against hydrolysis and other degradation pathways. |[9][12] |
Experimental Protocols
Protocol 1: Preparation of a Standard IGA Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of IGA for subsequent dilution into aqueous media.
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the lyophilized IGA powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of IGA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly for 2-5 minutes until the IGA is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[4]
-
Protocol 2: General Method for Assessing IGA Stability via HPLC
-
Objective: To quantify the degradation of IGA over time under specific conditions (e.g., different pH, temperature) using High-Performance Liquid Chromatography (HPLC).[13][14]
-
Materials:
-
IGA stock solution (in DMSO)
-
Aqueous buffers of desired pH values (e.g., pH 5.0, 7.4, 9.0)
-
HPLC system with a suitable detector (e.g., UV/Vis or DAD)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid or trifluoroacetic acid)
-
-
Procedure:
-
Sample Preparation: Dilute the IGA stock solution into each of the prepared aqueous buffers to a final, known concentration (e.g., 10 µg/mL). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each sample by HPLC to determine the initial concentration and peak purity. This serves as the baseline measurement.
-
Incubation: Store the remaining sample solutions under the desired stress conditions (e.g., 37°C incubator, protected from light; or room temperature on a benchtop exposed to light).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample solution.
-
HPLC Analysis: Analyze each aliquot by a validated, stability-indicating HPLC method.[11] The method should be able to separate the parent IGA peak from any potential degradation products.[13]
-
Data Analysis: Calculate the percentage of IGA remaining at each time point relative to the T=0 concentration. Plot the percentage of IGA remaining versus time to determine the degradation kinetics under each condition.
-
Visualizations
Diagrams are provided to illustrate key concepts related to IGA stability and experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. benchchem.com [benchchem.com]
- 5. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG₂₀₀₀ micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic study of solvent-assisted active loading of gambogic acid into liposomes and its formulation optimization for improved delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ijsdr.org [ijsdr.org]
- 12. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
troubleshooting inconsistent results in Isogambogic acid experiments
Welcome to the technical support center for Isogambogic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing precipitation of this compound in my cell culture medium?
A1: this compound has very low aqueous solubility (less than 0.5 μg/mL), which is a common cause of precipitation.[1][2] To avoid this, it is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent before diluting it to the final concentration in your aqueous experimental medium.
Q2: What is the best solvent to use for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a highly concentrated stock solution of this compound.[2] It is highly soluble in DMSO, allowing for the preparation of stock solutions in the range of 10-20 mM.[2] High-grade ethanol can be used as an alternative.[2]
Q3: My this compound solution appears unstable and I'm getting variable results. Why might this be?
A3: this compound's stability is sensitive to pH, solvents, and temperature. The compound is known to be unstable in alkaline conditions and can degrade.[3][4] It has also been reported that in a methanol solution, a new derivative can be produced over time, and this process is accelerated by the presence of alkalis.[3] For consistent results, it is essential to use fresh preparations and store stock solutions appropriately, protected from light and at a low temperature.
Q4: I am observing different cellular effects of this compound compared to published literature. What could be the reason?
A4: Discrepancies in cellular effects can arise from several factors:
-
Purity of the Compound: The purity of the this compound used can significantly impact its biological activity.[5] It is advisable to verify the purity of your compound using methods like HPLC.
-
Cell Line Differences: Different cell lines can exhibit varying sensitivity and responses to this compound due to their unique genetic and proteomic profiles.
-
Experimental Conditions: Variations in cell density, passage number, and media composition can all influence the outcome of your experiment.[6][7]
-
Mechanism of Action: this compound is known to interact with multiple signaling pathways, including the Unfolded Protein Response (UPR), JNK, and NF-κB pathways.[8][9][10] The predominant effect can vary depending on the cellular context.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Question: My calculated IC50 value for this compound varies significantly between experiments. How can I improve consistency?
-
Answer:
-
Ensure Complete Solubilization: Incomplete dissolution of this compound will lead to inaccurate concentrations. Always ensure your stock solution is fully dissolved before making dilutions.
-
Standardize Seeding Density: The initial number of cells seeded can affect the apparent IC50 value. Use a consistent cell seeding density for all experiments.
-
Control for Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) in your culture medium should be consistent across all tested concentrations of this compound and should be kept at a non-toxic level (typically below 0.5%).
-
Monitor Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their drug sensitivity.[6] Use cells within a defined passage number range for all experiments.
-
Incubation Time: Ensure the incubation time with this compound is consistent, as the cytotoxic effects are time-dependent.
-
Issue 2: Difficulty in detecting downstream signaling effects.
-
Question: I am not observing the expected changes in downstream signaling pathways (e.g., phosphorylation of JNK, inhibition of NF-κB) after treating cells with this compound. What should I check?
-
Answer:
-
Time Course Experiment: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing the desired effect.
-
Dose-Response Analysis: The concentration of this compound may be suboptimal. Conduct a dose-response experiment to determine the concentration that elicits the desired signaling change without causing excessive cell death.
-
Positive and Negative Controls: Always include appropriate positive and negative controls to ensure that your assay is working correctly. For example, use a known activator of the JNK pathway as a positive control.
-
Lysis Buffer and Inhibitors: Ensure your cell lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Data Presentation
Table 1: Solubility of Gambogic Acid (a closely related compound)
| Solvent | Solubility | Reference |
| Water | < 0.5 µg/mL | [1][2] |
| DMSO | Up to 100 mg/mL | [2] |
| Ethanol | Up to 100 mg/mL | [2] |
Table 2: Cytotoxicity of Isogambogenic Acid in Cancer Cell Lines
| Cell Line | IC50 (µmol/L) | Reference |
| Various Cancer Cell Lines | 0.4327 - 5.942 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Simplified diagram of key signaling pathways affected by this compound.
References
- 1. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs [mdpi.com]
- 5. abmole.com [abmole.com]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 9. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isogambogic Acid In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isogambogic acid in in vivo experimental models. The information is designed to assist in optimizing dosage, treatment schedules, and overall experimental design.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound and its analogs.
Problem 1: Poor or inconsistent tumor growth in xenograft models.
-
Possible Cause: Low tumor take rate is a common challenge in xenograft studies.[1] This can be influenced by the cell line, injection site, and the host mouse strain.[2]
-
Troubleshooting Steps:
-
Cell Viability and Passage Number: Ensure the cancer cells are in an exponential growth phase and have been passaged at least twice after thawing from liquid nitrogen before implantation. Cell viability should be high, as determined by a trypan blue test.
-
Co-injection with Matrigel/BME: Co-injecting tumor cells with a basement membrane extract (BME) like Cultrex BME can improve tumor take and growth by mimicking the in vivo microenvironment.
-
Mouse Strain: The choice of immunodeficient mouse strain is critical. NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, which lack mature T, B, and NK cells, are often a robust host for human cell engraftment.[2][3]
-
Implantation Site: While subcutaneous injections are common, an orthotopic site (e.g., mammary fat pad for breast cancer) may provide a more relevant tumor microenvironment and improve growth.
-
Problem 2: High toxicity or adverse effects observed in treated animals.
-
Possible Cause: The dosage of this compound may be too high, or the formulation may cause irritation. The route of administration can also influence toxicity.[4]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD).[4][5]
-
Monitor for Clinical Signs: Regularly monitor animals for signs of toxicity such as weight loss, alopecia, and scaly skin.[5]
-
Formulation Optimization: this compound and its analogs have poor aqueous solubility.[6][7] Ensure the vehicle used for administration is non-toxic and appropriate for the route of injection. Consider formulations like solid dispersions or micellar nanoparticles to improve solubility and potentially reduce toxicity.[6][8][9]
-
Route of Administration: Intraperitoneal (i.p.) injections are common, but if local irritation is observed, consider alternative routes like oral gavage or subcutaneous injection, though pharmacokinetics will differ.[10][11]
-
Problem 3: Lack of significant anti-tumor effect.
-
Possible Cause: The dosage may be too low, the treatment schedule may be suboptimal, or the chosen cancer model may be resistant to this compound's mechanism of action. Bioavailability is also a key factor.[6][12]
-
Troubleshooting Steps:
-
Dose Escalation: If no toxicity is observed, consider escalating the dose in a pilot study.
-
Treatment Schedule: The frequency and duration of treatment can significantly impact efficacy. Daily administration for a set period (e.g., 21 days) has been reported for Gambogic acid.[13]
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound in the plasma and tumor tissue over time. This can help correlate exposure with efficacy.[14][15]
-
Mechanism of Action: Confirm that the target signaling pathways (e.g., AMPK-mTOR, JNK, NF-κB) are active in your chosen cell line.[3][16][17]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose and treatment schedule for this compound in a mouse xenograft model?
A1: Published studies on the closely related compound, Gambogic acid, have used intraperitoneal (i.p.) injections at doses ranging from 10 to 30 mg/kg administered once daily for 21 days.[13] It is crucial to perform a dose-finding study to determine the optimal dose for your specific model and formulation of this compound.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has poor water solubility.[6] A common approach is to dissolve it in a vehicle such as a mixture of DMSO, polyethylene glycol (PEG), and saline. Formulating this compound into an amorphous solid dispersion with an alkalizing matrix like meglumine has been shown to improve dissolution and oral bioavailability for Gambogic acid.[9] Nanosized micelle formulations have also been developed to enhance aqueous solubility.[6]
Q3: What are the key parameters to monitor during an in vivo efficacy study?
A3: The primary parameters to monitor are:
-
Tumor Volume: Measure tumor dimensions with calipers at least twice a week.[16][17]
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for toxicity.[18]
-
Clinical Observations: Note any changes in behavior, appearance (e.g., fur, skin), or signs of distress.[5]
-
Survival: If part of the study design, monitor survival time.
Q4: How do I perform an intraperitoneal (i.p.) injection in a mouse?
A4: Briefly, the procedure involves:
-
Restraining the mouse securely.
-
Locating the injection site in the lower right quadrant of the abdomen to avoid the cecum.[11][13]
-
Inserting a sterile needle (typically 25-27 gauge) at a 10-20 degree angle.[13]
-
Aspirating to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.[11]
-
Injecting the solution slowly.
It is highly recommended to receive proper training for this procedure.
Data Presentation
Table 1: Summary of In Vivo Studies with Gambogic Acid (a close analog of this compound)
| Cancer Model | Animal Model | Compound | Dosage | Route of Administration | Treatment Schedule | Outcome | Reference |
| Glioma | U87-derived xenografts | Isogambogenic acid | Not specified | Not specified | Not specified | Inhibited tumor growth | [1][16] |
| Lung Cancer | NCI-H1993 xenografts | Gambogic acid | 10, 20, 30 mg/kg | i.p. | Once daily for 21 days | Significant antitumor effects | [13] |
| Melanoma | Syngeneic and xenograft models | Acetyl this compound | Not specified | Not specified | Not specified | Inhibited tumor growth and reduced lung metastases | [3] |
| Retinoblastoma | SO-Rb 50 xenografts | Celastrol (often studied alongside this compound analogs) | 27.2 mg/kg | Not specified | Every other day for 16 days | Substantially suppressed tumor volume | [19] |
Experimental Protocols
Protocol 1: Establishing a Subcutaneous Xenograft Model
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Resuspension: Resuspend the cell pellet in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. For improved tumor take, resuspend in a 1:1 mixture of medium/PBS and Matrigel/BME. Keep on ice.
-
Injection: Inject 100-200 µL of the cell suspension subcutaneously into the flank of an immunodeficient mouse (e.g., NSG or nude mouse).[3]
-
Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, begin measuring their dimensions with calipers 2-3 times per week.[3][16]
Protocol 2: Intraperitoneal (i.p.) Administration of this compound
-
Preparation: Prepare the this compound formulation at the desired concentration in a sterile vehicle.
-
Restraint: Securely restrain the mouse, exposing its abdomen.
-
Site Identification: Identify the lower right quadrant of the abdomen.[11]
-
Injection: Using a sterile syringe with a 25-27 gauge needle, insert the needle at a shallow angle (10-20 degrees) into the identified site.[13]
-
Aspiration: Gently pull back the plunger to ensure you have not entered a blood vessel or organ.[11]
-
Administration: Slowly inject the formulation.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound and its analogs.
Experimental Workflow
References
- 1. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. Murine toxicology and pharmacokinetics of novel retinoic acid metabolism blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, characterization and in vivo studies of amorphous solid dispersion of gambogic acid with meglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. research.vt.edu [research.vt.edu]
- 12. mdpi.com [mdpi.com]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 17. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Technical Support Center: Overcoming Isogambogic Acid Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Isogambogic Acid (IGA) in cell culture experiments. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic targets?
This compound (IGA) is a polyprenylated xanthone derived from the resin of the Garcinia hanburyi tree. It is recognized for its potent anti-cancer properties, primarily through the induction of apoptosis (programmed cell death) and autophagy (a cellular recycling process). Its primary molecular targets are believed to be components of key signaling pathways that regulate cell survival and proliferation.
Notably, studies on the closely related compound, gambogic acid (GA), have shown that it interacts with the transferrin receptor and modulates the NF-κB signaling pathway. Furthermore, acetyl this compound has been found to target oncogenic transcription factors like ATF2 and components of the MAPK/JNK signaling pathway[1]. It also interacts with anti-apoptotic Bcl-2 family proteins, promoting the release of pro-apoptotic factors.
Q2: What are the potential off-target effects of this compound in cell culture?
While IGA shows promise, its therapeutic window can be narrowed by off-target effects, which can lead to cytotoxicity in non-cancerous cells or confound experimental results. The definition of an "off-target" effect is context-dependent on the intended research application and the concentration of IGA used.
Potential off-target effects can include:
-
Broad Kinase Inhibition: Due to the conserved nature of ATP-binding pockets in kinases, small molecule inhibitors like IGA may inhibit multiple kinases beyond the intended target, affecting a wide range of cellular processes.
-
Interaction with Unintended Proteins: IGA may bind to proteins that are not part of its primary therapeutic pathway, leading to unexpected phenotypic changes in cells.
-
Induction of Cellular Stress Responses: At higher concentrations, IGA can induce general cellular stress responses, such as the unfolded protein response (UPR), which may not be directly related to its primary anti-cancer mechanism.
-
Solvent-Related Toxicity: The solvent used to dissolve IGA, typically DMSO, can exert its own toxic effects on cells, especially at higher concentrations.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Dose-Response Analysis: Conduct experiments across a wide range of IGA concentrations. On-target effects should typically occur at lower concentrations (within the known IC50 range for the primary target), while off-target effects often manifest at higher concentrations.
-
Use of Control Compounds: Include a structurally related but biologically inactive analog of IGA as a negative control. This helps to ensure that the observed effects are due to the specific chemical structure of IGA and not a general property of the molecular scaffold. A positive control, a known activator or inhibitor of the target pathway, should also be used to validate the assay.
-
Rescue Experiments: If the on-target effect involves the inhibition of a specific protein, try to "rescue" the phenotype by overexpressing a version of the target protein that is resistant to IGA binding.
-
Target Knockdown/Knockout Models: Utilize cell lines where the primary target of IGA has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). If IGA still produces the same effect in these cells, it is likely due to an off-target mechanism.
Troubleshooting Guides
Issue 1: High levels of unexpected cytotoxicity observed in cell lines.
Possible Causes:
-
IGA Concentration is Too High: The concentration used may be in the range that induces broad off-target toxicity.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells.
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to IGA or the solvent.
-
Compound Instability: The IGA may be degrading in the culture medium, leading to the formation of toxic byproducts.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line and use concentrations at or below this value for your experiments.
-
Run a Solvent Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used in your IGA-treated wells to assess its contribution to cytotoxicity. Aim for a final DMSO concentration of ≤0.1%.
-
Test in Multiple Cell Lines: If possible, compare the cytotoxic effects of IGA across a panel of cell lines to identify if the observed toxicity is cell-line specific.
-
Assess Compound Stability: Prepare fresh dilutions of IGA for each experiment and minimize the time the compound is in the culture medium before analysis.
Issue 2: Inconsistent or non-reproducible experimental results.
Possible Causes:
-
Compound Precipitation: IGA may be precipitating out of the cell culture medium, leading to variable effective concentrations.
-
Inconsistent Cell Seeding: Variations in the number of cells seeded per well can lead to inconsistent results.
-
Variability in Reagent Preparation: Inconsistent preparation of IGA stock solutions or dilutions can introduce variability.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the IGA stock solution can lead to its degradation.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding to cells, inspect the IGA-containing medium for any signs of precipitation. If observed, try preparing a fresh, lower concentration stock solution or using a different solubilization method.
-
Ensure Homogeneous Cell Seeding: Use a hemocytometer or automated cell counter to accurately count cells and ensure a consistent number of cells are seeded in each well.
-
Standardize Reagent Preparation: Follow a strict protocol for preparing all solutions and dilutions.
-
Aliquot Stock Solutions: Store IGA stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound and its analogs from various studies. This data can help in designing experiments with appropriate concentration ranges.
| Compound | Cell Line(s) | Assay | IC50 / Effective Concentration | Primary Pathway Affected | Reference |
| Acetyl this compound | Melanoma cells | Cell Viability | Low micromolar range | Inhibition of ATF2, Activation of JNK/c-Jun | [2] |
| Gambogic Acid | Human Myeloid Leukemia KBM-5 | NF-κB Activation | Suppression at tested concentrations | NF-κB Signaling | [3] |
| Isogambogenic Acid | U87 and U251 Glioma cells | MTT Assay | Induces autophagic death | AMPK-mTOR Signaling | [4] |
| Neogambogic Acid | MCF-7 Breast Cancer cells | MTT Assay | Dose-dependent reduction in proliferation | Fas/FasL and Cytochrome C pathway | [5] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of IGA binding to its intracellular targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or IGA at the desired concentration for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the IGA-treated samples indicates target engagement.
Protocol 2: Proteome-wide Off-Target Identification using Mass Spectrometry
This protocol provides an unbiased approach to identify the full spectrum of IGA's binding partners.
Methodology:
-
Affinity Probe Synthesis: Synthesize an IGA analog that incorporates a reactive group (for covalent labeling) or a tag (like biotin) for affinity purification.
-
Cell Lysate Treatment: Incubate the cell lysate with the IGA probe.
-
Affinity Purification/Enrichment: Use streptavidin beads (for biotinylated probes) or other appropriate affinity matrices to pull down the probe-protein complexes.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the IGA-probe pulldown to those from a control pulldown (e.g., with a non-functionalized probe or beads alone) to identify specific binding partners.
Visualizations
Caption: A workflow for troubleshooting and identifying off-target effects of this compound.
Caption: Signaling pathways modulated by this compound, including potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of synthetic Isogambogic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Isogambogic acid. Batch-to-batch variability can present significant challenges, and this guide is designed to help you identify, troubleshoot, and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent biological activity with different batches of synthetic this compound. What is the likely cause?
A1: Inconsistent biological results are often rooted in the batch-to-batch variability of the compound's purity and impurity profile. For this compound, key factors to investigate include:
-
Purity: A lower-than-expected purity of the main component will alter the effective concentration in your experiments, leading to diminished or variable effects.
-
Presence of Isomers: this compound is closely related to Gambogic acid, which is known to be susceptible to epimerization at the C2 center to form epi-gambogic acid.[1][2] It is highly probable that a similar epimer exists for this compound, which may have different biological activity. The ratio of these isomers can vary between synthetic batches.
-
Process-Related Impurities: The presence of unreacted starting materials, byproducts from the synthesis, or residual catalysts can interfere with your experiments, potentially causing off-target effects or cytotoxicity.
-
Degradation Products: this compound and related compounds can be unstable under certain conditions, such as high pH (alkaline conditions), leading to degradation products with altered activity.[3]
-
Residual Solvents and Moisture: The presence of residual solvents from purification or absorbed moisture can change the net weight of the compound, leading to inaccurate concentration calculations, and may also directly interfere with your biological system.
Q2: How can we assess the quality and consistency of a new batch of synthetic this compound?
A2: A robust quality control (QC) process for incoming batches is crucial. We recommend the following steps:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch against the supplier's specifications and the CoAs of previous, well-performing batches. Pay close attention to purity (as determined by HPLC), the impurity profile, and levels of residual solvents.
-
Perform In-House Analytical Verification: It is best practice to independently verify the purity of each new batch. A reverse-phase HPLC analysis is the most effective method for this. This will allow you to confirm the purity and identify any new or elevated impurity peaks compared to a trusted reference batch.
-
Assess Physical Properties: Note the color and physical form of the powder. While minor variations in color can occur, significant differences may indicate the presence of impurities.
-
Conduct a Pilot Experiment: Before proceeding with large-scale or critical experiments, test the new batch in a small-scale, well-established biological assay to confirm that it performs comparably to previous batches.
Q3: Our batch of this compound is a slightly different shade of yellow than our previous batch. Is this a concern?
A3: A slight variation in color is not uncommon in synthetic compounds and may not necessarily impact biological activity. However, a significant color difference could indicate the presence of colored impurities or degradation products.[4] While this may not affect all applications, it is a sign of potential variability. We recommend running an analytical test like HPLC to assess the purity and identify any significant impurity peaks that are not present in a high-quality reference standard.
Q4: Can we purify a batch of this compound that does not meet our specifications?
A4: Yes, for minor purity issues, a laboratory-scale purification can often be effective. The most common method for purifying solid organic compounds like this compound is preparative HPLC. For more significant impurities or the presence of isomers that are difficult to separate, it may be more practical to request a replacement batch from the supplier that meets your specifications.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using synthetic this compound.
| Problem | Potential Cause | Recommended Action |
| Reduced or No Activity in Biological Assay | 1. Incorrect Concentration: Purity of the batch is lower than stated on the CoA, leading to a lower effective concentration. 2. Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to high pH, light, or repeated freeze-thaw cycles).[3] 3. Presence of Inactive Isomers: The batch may contain a high percentage of a less active stereoisomer (epimer).[1][2] | 1. Verify Purity: Perform an HPLC analysis to determine the actual purity of your batch. Adjust the weighing amount for your experiments accordingly. 2. Check Storage Conditions: Ensure the compound is stored desiccated, protected from light, and at the recommended temperature. Prepare fresh stock solutions. 3. Analyze by HPLC: Use a validated HPLC method capable of separating isomers to check the isomeric ratio. (See Experimental Protocols). |
| Increased Off-Target Effects or Unexpected Cytotoxicity | 1. Presence of Impurities: The batch may contain cytotoxic impurities from the synthesis process. 2. Residual Solvents: High levels of residual organic solvents (e.g., DMF, DMSO) can be toxic to cells. | 1. Review HPLC Chromatogram: Examine the impurity profile on the HPLC chromatogram. Compare it to a batch that gave clean results. 2. Check CoA for Residual Solvents: Review the CoA for residual solvent analysis. If not provided, consider requesting this from the supplier or performing an in-house analysis (e.g., by GC-MS). |
| Poor Solubility or Precipitation in Media | 1. Different Crystal Form (Polymorphism): Different synthetic batches can sometimes produce different crystalline forms with varying solubility. 2. Presence of Insoluble Impurities: Impurities may have lower solubility than the parent compound. | 1. Analyze Solid-State Properties: If solubility issues persist and are critical, advanced techniques like X-ray Powder Diffraction (XRPD) can identify the crystalline form. 2. Filter Solution: Filter the dissolved stock solution through a 0.22 µm syringe filter before adding to cell culture media. |
| Inconsistent HPLC Retention Times Between Batches | 1. Subtle Structural Differences: This could indicate the presence of different isomers or closely related impurities that are not fully resolved from the main peak. | 1. Optimize HPLC Method: Increase the run time or adjust the gradient of your HPLC method to try and resolve any closely eluting peaks. 2. Use High-Resolution Mass Spectrometry (HRMS): LC-MS analysis can determine if the peak corresponds to the correct mass for this compound. |
Data Presentation: Representative Batch Analysis
The following table summarizes typical analytical results for a high-quality ("Acceptable") batch of synthetic this compound versus a batch that may cause experimental variability ("Unacceptable").
| Parameter | Acceptable Batch | Unacceptable Batch | Method of Analysis |
| Appearance | Bright yellow to orange-yellow powder | Dull yellow or brownish powder | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | < 98.0% | HPLC (UV, 360 nm) |
| Largest Single Impurity | ≤ 0.5% | > 1.0% | HPLC |
| Total Impurities | ≤ 1.5% | > 2.0% | HPLC |
| Isomer Content (Epimer) | ≤ 1.0% | > 2.0% | Chiral HPLC or validated achiral HPLC |
| Residual Solvents | ≤ 0.5% (e.g., Ethanol, Ethyl Acetate) | > 0.5% or presence of harsh solvents (e.g., DMF) | GC-MS |
| Moisture Content | ≤ 1.0% | > 2.0% | Karl Fischer Titration |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general-purpose reverse-phase HPLC method for determining the purity of synthetic this compound and detecting potential impurities.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column may also be suitable.[5]
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 85 10.0 95 12.0 95 12.1 85 | 15.0 | 85 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of synthetic this compound in 1 mL of Acetonitrile to make a 1 mg/mL stock solution. Dilute as needed for analysis. Ensure the sample is fully dissolved before injection.
Protocol 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation
This protocol is for the structural confirmation of this compound and can help identify major structural impurities if present at significant levels (>1-5%).
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of synthetic this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR (Proton NMR): Acquire a standard proton NMR spectrum. This will provide information on the chemical environment of all hydrogen atoms in the molecule. Compare the spectrum to a reference spectrum to confirm identity. Pay attention to the integration of peaks to check for impurities.
-
(Optional) ¹³C NMR (Carbon NMR): This experiment provides information on the carbon skeleton of the molecule and is useful for confirming the overall structure.
-
-
Data Analysis: Process the spectra and compare the chemical shifts (ppm) and coupling constants (Hz) to a known reference spectrum for this compound. The presence of unexpected peaks may indicate impurities.
Mandatory Visualizations
Signaling Pathway of this compound
This compound has been shown to induce autophagic cell death in cancer cells by modulating the AMPK/mTOR signaling pathway.[1][4][6] It inhibits the Akt/mTOR pathway, leading to the activation of autophagy.
Caption: this compound AMPK/mTOR Signaling Pathway.
Experimental Workflow for Batch Quality Control
This workflow outlines the logical steps a researcher should take when receiving and qualifying a new batch of synthetic this compound.
Caption: Quality Control Workflow for Synthetic this compound.
References
- 1. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy inhibition promotes gambogic acid-induced suppression of growth and apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Isogambogic Acid Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Isogambogic Acid (IGA) and its closely related analogue, Gambogic Acid (GA), toxicity in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Animal Mortality or Severe Morbidity | - High Dose of Free IGA/GA: The administered dose may exceed the maximum tolerated dose (MTD), leading to acute toxicity. High doses of GA have been shown to cause liver and kidney damage in rats[1][2].- Rapid Injection Rate: Intravenous administration that is too rapid can lead to acute cardiotoxicity or other immediate adverse effects.- Solvent Toxicity: The vehicle used to dissolve IGA/GA may have its own toxic effects. | - Dose Reduction: Lower the administered dose to a range previously reported as safe. For example, an innocuous oral dose for GA in rats was established to be 60 mg/kg every other day for 13 weeks[1][2].- Slow Infusion: For intravenous administration, reduce the injection speed to allow for better distribution and lower peak plasma concentrations.- Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and solvent toxicity. Consider alternative, less toxic solvents if necessary. |
| Inconsistent or Non-reproducible Results | - Poor Bioavailability: IGA and GA have poor water solubility and may be poorly absorbed, leading to variable plasma concentrations[3][4].- Animal Strain/Sex Differences: Different strains or sexes of animals can metabolize and respond to compounds differently.- Improper Formulation: The IGA/GA formulation may not be stable, leading to precipitation or degradation of the compound. | - Nanoparticle Formulation: Utilize a drug delivery system, such as albumin-based nanoparticles, to improve solubility, bioavailability, and stability[3][4].- Standardize Animal Models: Use a consistent species, strain, sex, and age of animals for all experiments.- Formulation Characterization: Thoroughly characterize the formulation for particle size, zeta potential, and drug loading before each experiment to ensure consistency. |
| Evidence of Organ Damage (e.g., elevated liver enzymes, kidney markers) | - Direct Cytotoxicity: IGA/GA can be directly toxic to hepatocytes and renal tubular cells, especially at higher concentrations[1][2].- Oxidative Stress: The compound may induce oxidative stress, leading to cellular damage. GA has been shown to induce the accumulation of reactive oxygen species[5].- Inflammatory Response: IGA/GA can trigger an inflammatory response in organs. | - Encapsulation in Nanoparticles: Encapsulating IGA/GA in nanoparticles can reduce its direct contact with healthy tissues and minimize off-target toxicity[3][4].- Co-administration with Antioxidants: Consider the co-administration of an antioxidant to mitigate oxidative stress, although this would require validation.- Monitor Inflammatory Markers: Routinely measure inflammatory markers to assess the inflammatory response and consider dose adjustments or delivery system modifications. |
Frequently Asked Questions (FAQs)
1. What are the primary toxicity concerns associated with this compound in animal models?
The primary toxicity concerns are hepatotoxicity (liver damage) and nephrotoxicity (kidney damage), particularly at high doses. Studies on the closely related compound, Gambogic Acid, have shown that high oral doses (120 mg/kg) in rats for an extended period can lead to significant liver and kidney damage[1][2].
2. How can nanoparticle-based drug delivery systems minimize this compound toxicity?
Nanoparticle-based drug delivery systems, such as albumin-based nanoparticles or lipid-based carriers, can minimize toxicity in several ways:
-
Improved Solubility and Bioavailability: They enhance the solubility of the hydrophobic IGA, allowing for more consistent and predictable dosing[3][4].
-
Reduced Off-Target Effects: By encapsulating the drug, these systems can limit its exposure to healthy tissues and organs, thereby reducing systemic toxicity[3][4].
-
Controlled Release: Nanoparticles can be designed for sustained release, which can prevent high peak plasma concentrations that are often associated with acute toxicity.
3. What is a recommended starting dose for this compound in rodent models?
4. What are the key parameters to monitor for toxicity in animal studies with this compound?
A comprehensive toxicity assessment should include:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity.
-
Body Weight: Regular measurement of body weight, as weight loss can be an early indicator of toxicity.
-
Hematology: Analysis of blood samples to assess red and white blood cell counts, platelets, and hemoglobin.
-
Serum Biochemistry: Measurement of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other relevant biomarkers.
-
Histopathology: Microscopic examination of major organs (liver, kidneys, spleen, heart, lungs) at the end of the study to identify any pathological changes.
Quantitative Data Summary
Table 1: Toxicity Data for Gambogic Acid (as a surrogate for this compound)
| Animal Model | Route of Administration | Dose | Duration | Observed Effects | Reference |
| Sprague-Dawley Rats | Oral | 120 mg/kg (every other day) | 13 weeks | Damage to kidney and liver | [1][2] |
| Sprague-Dawley Rats | Oral | 60 mg/kg (every other day) | 13 weeks | Innocuous (no significant toxic effects) | [1][2] |
| Sprague-Dawley Rats | Oral | 30 mg/kg (every other day) | 13 weeks | No significant toxic effects | [1][2] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment of this compound in Rats (Adapted from OECD Guideline 425)
This protocol outlines a procedure to determine the acute oral toxicity of a substance.
1. Animal Selection and Housing:
-
Use healthy, young adult female Sprague-Dawley rats, nulliparous and non-pregnant.
-
House animals individually in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
-
Provide standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
2. Dosing Procedure (Up-and-Down Procedure):
-
Fast animals overnight prior to dosing.
-
Administer this compound orally by gavage. The volume should not exceed 1 mL/100g of body weight.
-
Start with a dose one step below the best preliminary estimate of the LD50. A progression factor of 3.2 is commonly used between dose levels.
-
Dose a single animal. If it survives for 48 hours, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.
-
Continue this sequence until the stopping criteria are met (e.g., five reversals in the outcome).
3. Observations:
-
Observe animals closely for the first 30 minutes after dosing, periodically for the first 24 hours (with special attention during the first 4 hours), and then daily for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight just before dosing and at least weekly thereafter.
4. Data Analysis:
-
Calculate the LD50 and its confidence interval using the maximum likelihood method[6].
Protocol 2: Preparation of this compound-Loaded Human Serum Albumin (HSA) Nanoparticles
This protocol describes a desolvation method for preparing IGA-loaded HSA nanoparticles.
1. Materials:
-
This compound (IGA)
-
Human Serum Albumin (HSA)
-
Ethanol
-
Glutaraldehyde solution (8%)
-
Purified water
2. Preparation:
-
Dissolve a specific amount of HSA in purified water to create an aqueous solution (e.g., 100 mg in 2 mL).
-
Dissolve a specific amount of IGA in ethanol to create an organic solution (e.g., 10 mg in 8 mL).
-
Under constant magnetic stirring, add the IGA-ethanol solution dropwise to the HSA solution. This will cause the desolvation of HSA and the formation of nanoparticles.
-
Add a specific volume of glutaraldehyde solution to cross-link the nanoparticles and enhance their stability.
-
Continue stirring for a defined period (e.g., 3-4 hours) to allow for complete cross-linking and solvent evaporation.
-
Purify the nanoparticles by centrifugation and washing with purified water to remove unencapsulated IGA and excess reagents.
3. Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Assess the drug loading efficiency and encapsulation efficiency using a suitable analytical method (e.g., HPLC) to quantify the amount of IGA in the nanoparticles.
-
Characterize the morphology of the nanoparticles using transmission electron microscopy (TEM).
Visualizations
Signaling Pathways
Caption: Potential signaling pathways involved in this compound-induced cellular responses.
Experimental Workflow
Caption: Experimental workflow for evaluating the reduction of IGA toxicity using nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the toxicity of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging tendencies for the nano-delivery of gambogic acid: a promising approach in oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gambogic acid induces apoptosis in hepatocellular carcinoma SMMC-7721 cells by targeting cytosolic thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
strategies to prevent Isogambogic acid precipitation in media
Welcome to the Technical Support Center for Isogambogic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in media and to offer insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
This compound, like its parent compound gambogic acid, is a hydrophobic molecule with very low solubility in aqueous solutions such as cell culture media. Precipitation, often seen as cloudiness, crystals, or a film, typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the media. This rapid change in solvent polarity causes the compound to "crash out" of solution.
Q2: What is the recommended solvent for making an this compound stock solution?
The recommended solvent for preparing a high-concentration stock solution of this compound is 100% dimethyl sulfoxide (DMSO). While high-grade ethanol can also be used, DMSO is generally preferred for creating highly concentrated stock solutions.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with an ideal target of ≤ 0.1% for most cell lines. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent.
Q4: Can I filter my media after the precipitate has formed?
Filtering the media to remove the precipitate is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unquantified and lower effective concentration of this compound in your experiment, making the results unreliable. The best approach is to prevent precipitation from occurring in the first place.
Q5: How does serum in the media affect this compound solubility?
Serum contains proteins, such as albumin, which can bind to hydrophobic compounds and help to keep them in solution. However, this solubilizing effect is limited. At higher concentrations of this compound, precipitation can still occur even in the presence of serum.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides several methods to prevent this compound precipitation in your cell culture media.
| Problem | Possible Cause | Recommended Solution |
| Immediate Precipitation | - Stock solution is too concentrated.- Rapid dilution into a large volume of aqueous media. | - Prepare a high-concentration primary stock in 100% DMSO.- Perform an intermediate dilution step in a smaller volume of pre-warmed media or PBS before adding to the final volume.- Add the diluted stock to the final media volume dropwise while gently vortexing or swirling. |
| Precipitation Over Time | - Compound instability in the media.- Changes in temperature or pH.- Evaporation of media in long-term cultures. | - Prepare fresh working solutions for each experiment.- Pre-warm the media to 37°C before adding the compound.- Ensure the incubator is properly humidified to prevent evaporation. |
| Precipitation with Optimized Dilution | - High hydrophobicity of this compound requires additional solubilization support. | - Method 1: Use of a Surfactant (Tween® 80): Incorporate a non-ionic surfactant to help maintain solubility.- Method 2: Use of a Cyclodextrin (HP-β-CD): Utilize a cyclodextrin to encapsulate the hydrophobic compound. |
Data Presentation: Solubility of Gambogic Acid (Parent Compound)
Data for this compound is limited; the following data for its parent compound, gambogic acid, is provided as a reference.
| Solvent | Solubility |
| Water | < 0.5 µg/mL[1][2] |
| DMSO | 25 mg/mL |
| Ethanol | 25 mg/mL |
Experimental Protocols
Protocol 1: Optimized Dilution of this compound
This protocol describes a stepwise dilution method to minimize precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Create an Intermediate Dilution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform an intermediate dilution (e.g., 1:10) in pre-warmed complete cell culture medium to make a 1 mM solution. Vortex gently during this step.
-
-
Prepare the Final Working Solution:
-
Add the 1 mM intermediate solution dropwise to the final volume of pre-warmed cell culture medium while gently swirling to achieve the desired final concentration.
-
Ensure the final DMSO concentration remains at or below 0.1%.
-
Protocol 2: Solubilization using Tween® 80
This protocol utilizes a non-ionic surfactant to enhance solubility.
Materials:
-
This compound 10 mM stock solution in DMSO
-
Tween® 80 (Polysorbate 80)
-
Sterile water
-
0.22 µm sterile filter
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10% (w/v) Tween® 80 Stock Solution:
-
Dissolve 1 g of Tween® 80 in 10 mL of sterile water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Prepare the this compound Working Solution:
-
In a sterile microcentrifuge tube, add the required volume of your 10 mM this compound DMSO stock.
-
Add the 10% Tween® 80 stock solution to the this compound/DMSO mixture. A good starting point is a final Tween® 80 concentration that is 5-10 times the molar concentration of this compound.
-
Mix thoroughly.
-
Add this mixture dropwise to your pre-warmed cell culture medium to achieve the final desired concentration.
-
-
Important Considerations:
-
The final concentration of Tween® 80 in the cell culture medium should be kept low (e.g., ≤ 0.1%) to avoid cellular toxicity.
-
Always include a vehicle control containing both DMSO and Tween® 80 at the same final concentrations.
-
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol uses a cyclodextrin to form an inclusion complex with this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Suitable organic solvent (e.g., ethanol or acetone)
-
Sterile water
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in sterile water (e.g., 20-40% w/v). Gentle warming may be necessary for complete dissolution.
-
-
Prepare the this compound/HP-β-CD Complex:
-
Dissolve the this compound powder in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the this compound solution dropwise to the stirred HP-β-CD solution. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a recommended starting point.
-
Stir the mixture vigorously for several hours to allow for complex formation.
-
The resulting aqueous solution can then be sterile-filtered and diluted in cell culture medium.
-
-
Cell Culture Considerations:
Mandatory Visualizations
Signaling Pathways
This compound has been shown to influence several key signaling pathways involved in cell growth, proliferation, and apoptosis.
Caption: this compound activates the AMPK-mTOR signaling pathway, leading to autophagy and apoptosis in glioma cells.
Caption: this compound modulates the JNK/ATF2 pathway, promoting apoptosis in melanoma cells.
Experimental Workflow
References
Technical Support Center: Refining Isogambogic Acid Delivery in Orthotopic Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the delivery of Isogambogic acid (IGA) and its analogs in orthotopic tumor models. The following question-and-answer format directly addresses common issues encountered during nanoparticle formulation, characterization, and in vivo evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in vivo?
A1: this compound is a hydrophobic molecule, which presents several challenges for in vivo delivery, including poor aqueous solubility, low bioavailability, and potential for non-specific toxicity.[1][2] Encapsulation into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), is a common strategy to overcome these limitations.[1][2] However, challenges remain in achieving optimal drug loading, maintaining nanoparticle stability in circulation, and ensuring efficient tumor penetration.
Q2: What are the key signaling pathways affected by this compound?
A2: this compound and its parent compound, Gambogic acid, exert their anti-cancer effects by modulating multiple signaling pathways. Key pathways include the activation of the JNK/MAPK pathway, which can lead to apoptosis.[3][4] Additionally, it has been shown to inhibit the NF-κB and PI3K/Akt signaling pathways, which are crucial for cancer cell survival and proliferation.[4] Some studies also indicate that this compound can induce endoplasmic reticulum (ER) stress.[5]
Q3: Why is using an orthotopic tumor model important for evaluating this compound delivery?
A3: Orthotopic tumor models, where cancer cells are implanted into the corresponding organ of origin, provide a more clinically relevant microenvironment compared to subcutaneous models. This includes organ-specific vasculature, stromal interactions, and immune cell populations, all of which can significantly influence the delivery and efficacy of nanoparticle-based therapies like encapsulated this compound.[6][7][8][9][10]
Q4: What are the critical quality attributes to consider when formulating this compound nanoparticles?
A4: When formulating this compound nanoparticles, it is crucial to characterize several key attributes to ensure reproducibility and in vivo performance. These include:
-
Particle Size: Influences circulation half-life, tumor penetration, and cellular uptake.[7]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and relates to their stability in suspension.[11][12][13]
-
Drug Loading and Encapsulation Efficiency: Determine the amount of this compound carried by the nanoparticles and the efficiency of the encapsulation process.
-
In Vitro Drug Release Profile: Provides insights into how the drug is released from the nanoparticle over time.
Troubleshooting Guides
Nanoparticle Formulation & Characterization
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low Drug Loading/Encapsulation Efficiency | 1. Poor solubility of this compound in the chosen organic solvent. 2. Rapid diffusion of the drug into the external aqueous phase during emulsification. 3. Suboptimal drug-to-polymer ratio. | 1. Screen different organic solvents (e.g., dichloromethane, acetone, ethyl acetate) to maximize IGA solubility. 2. For emulsion-based methods, consider using a co-solvent to improve drug partitioning into the organic phase.[8] 3. Optimize the initial drug-to-polymer weight ratio. A higher initial drug amount may not always lead to higher loading.[1] 4. For the nanoprecipitation method, ensure the drug and polymer are fully dissolved in the organic phase before adding to the aqueous phase. |
| Large or Polydisperse Nanoparticles | 1. Inefficient energy input during emulsification (e.g., sonication, homogenization). 2. Inappropriate surfactant type or concentration. 3. Polymer aggregation during solvent evaporation. | 1. Optimize sonication/homogenization parameters (power, time, and use of an ice bath). 2. Screen different surfactants (e.g., PVA, Poloxamer 188) and optimize their concentration. 3. Control the rate of solvent evaporation; rapid evaporation can sometimes lead to larger particles. |
| Nanoparticle Instability (Aggregation) | 1. Insufficient surface charge (low absolute zeta potential). 2. Inadequate steric stabilization. 3. Lyophilization without a suitable cryoprotectant. | 1. If zeta potential is low, consider using a charged surfactant or modifying the nanoparticle surface. 2. Incorporate a PEGylated polymer (e.g., PLGA-PEG) to provide steric hindrance and improve stability in biological fluids. 3. When lyophilizing, use cryoprotectants like trehalose or sucrose to prevent aggregation. |
In Vivo Experiments in Orthotopic Models
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Inconsistent/Poor Tumor Growth | 1. Improper surgical implantation technique leading to cell leakage or trauma. 2. Low viability of cancer cells used for implantation. 3. Variation in the number of injected cells. | 1. Refine the surgical procedure to ensure consistent injection depth and volume. Use a fine-gauge needle and inject slowly.[6] 2. Use cancer cells in their logarithmic growth phase and ensure high viability (>95%) before injection. 3. Precisely count and resuspend cells to ensure each animal receives the same number of viable cells. |
| High Variability in Treatment Response | 1. Inconsistent nanoparticle administration (e.g., tail vein injection). 2. Heterogeneity of the tumor microenvironment in the orthotopic model. 3. Differences in tumor size at the start of treatment. | 1. Ensure consistent and accurate intravenous injections. Practice the technique to minimize variations. 2. Increase the number of animals per group to account for biological variability. 3. Use imaging to randomize animals into treatment groups with similar average tumor volumes. |
| Bioluminescence Imaging (BLI) Artifacts | 1. Signal attenuation due to tissue depth, especially in deep-seated orthotopic tumors (e.g., lung, pancreas).[6][12][14][15][16] 2. Variable substrate (luciferin) biodistribution. 3. Necrosis within the tumor leading to loss of luciferase activity. | 1. Be aware that BLI is best for monitoring relative changes in tumor burden within the same animal over time, rather than absolute comparisons between animals.[17] 2. For deep-tissue tumors, consider using red-shifted luciferases and substrates to improve signal penetration.[18] 3. Administer luciferin consistently (e.g., intraperitoneally) and image at a consistent time point after injection. 4. Correlate BLI data with other imaging modalities (e.g., MRI, ultrasound) or endpoint histology to validate findings.[13] |
Quantitative Data Presentation
The following tables summarize characterization and efficacy data for Gambogic acid (a close analog of this compound) loaded nanoparticles from a representative study.
Table 1: Formulation and Characterization of Gambogic Acid (GA)-Loaded Nanoparticles
| Formulation | Initial GA:PLGA Ratio (w/w) | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Zeta Potential (mV) |
| GA/PLGA NPs | 1:10 | 75.3 ± 4.2 | 6.8 ± 0.4 | 135.2 ± 5.6 | -18.7 ± 1.5 |
| RBCm-GA/PLGA NPs | 1:10 | 74.8 ± 3.9 | 6.7 ± 0.3 | 145.8 ± 6.1 | -25.4 ± 2.1 |
Data adapted from Peng et al., International Journal of Nanomedicine, 2017.[1] This study used a biomimetic approach with red blood cell membrane (RBCm) coating.
Table 2: In Vivo Efficacy of GA-Loaded Nanoparticles in a Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg GA equivalent) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Saline Control | - | 1850 ± 250 | - |
| Free GA | 5 | 1100 ± 180 | 40.5 |
| GA/PLGA NPs | 5 | 750 ± 150 | 59.5 |
| RBCm-GA/PLGA NPs | 5 | 450 ± 120 | 75.7 |
Data adapted from Peng et al., International Journal of Nanomedicine, 2017.[1]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol is a generalized procedure based on common methods for encapsulating hydrophobic drugs like this compound.[3][5][19]
Materials:
-
This compound (IGA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) in an appropriate volume of organic solvent (e.g., 5 mL of DCM).
-
Add the desired amount of this compound (e.g., 10 mg for a 1:10 drug:polymer ratio) to the PLGA solution.
-
Vortex or sonicate briefly until both the polymer and drug are fully dissolved.
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL).
-
Immediately emulsify the mixture using a probe sonicator on an ice bath. Use pulsed cycles (e.g., 5 seconds on, 5 seconds off) for a total of 2-5 minutes at a specific power setting (this requires optimization).
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps two more times to remove residual PVA and unencapsulated drug.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Lyophilize the suspension for long-term storage.
-
Protocol 2: Establishment of an Orthotopic Lung Cancer Model
This is a representative protocol for creating an orthotopic lung cancer model in mice. Specifics may vary depending on the cell line and institutional guidelines.[7][9][10][20]
Materials:
-
Luciferase-expressing lung cancer cells (e.g., A549-luc)
-
Matrigel (optional, can improve cell localization)
-
Anesthetized mouse
-
Surgical tools (scalpel, forceps, etc.)
-
Insulin syringe with a fine-gauge needle (e.g., 30G)
Procedure:
-
Cell Preparation:
-
Harvest luciferase-expressing lung cancer cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in a small volume of serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection.
-
-
Surgical Procedure:
-
Anesthetize the mouse and place it in a lateral decubitus position.
-
Make a small incision in the skin and muscle layers over the left lateral chest wall to expose the rib cage.
-
Gently insert the needle of the insulin syringe between the ribs into the left lung parenchyma.
-
Slowly inject a small volume of the cell suspension (e.g., 20-30 µL).
-
Hold the needle in place for a few seconds before slowly withdrawing it to prevent leakage.
-
Close the incision with sutures or surgical clips.
-
-
Post-Operative Care and Tumor Growth Monitoring:
-
Provide appropriate post-operative care, including analgesics.
-
Monitor tumor growth non-invasively using bioluminescence imaging starting approximately one week after implantation.
-
Visualizations
Signaling Pathways
Caption: this compound's multifaceted impact on key cancer signaling pathways.
Experimental Workflow
Caption: A streamlined workflow for developing and testing IGA nanoparticles.
Troubleshooting Logic
Caption: A logical approach to troubleshooting poor in vivo efficacy of IGA nanoparticles.
References
- 1. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Evaluation of Poly(lactide-co-glycolide) Nanoparticles for Enhanced Cellular Uptake and Efficacy of Paclitaxel in the Treatment of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid-loaded biomimetic nanoparticles in colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Orthotopic Models Using New, Murine Lung Adenocarcinoma Cell Lines Simulate Human Non-Small Cell Lung Cancer Treated with Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an orthotopic non-small cell lung cancer mouse model, with left or right tumor growths, to use in conformal radiotherapy studies | PLOS One [journals.plos.org]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Bioluminescence-Activated Deep-Tissue Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. graphviz dot file example · GitHub [gist.github.com]
- 16. kinampark.com [kinampark.com]
- 17. oncology.labcorp.com [oncology.labcorp.com]
- 18. sciencedaily.com [sciencedaily.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Isogambogic Acid (IGA) Oral Bioavailability
Welcome to the technical support center for researchers working with Isogambogic acid (IGA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
This compound's poor oral bioavailability is primarily attributed to two main factors:
-
Low Aqueous Solubility: Like its parent compound, gambogic acid, IGA is a lipophilic molecule with limited solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2] This poor solubility is a significant rate-limiting step for its dissolution and subsequent absorption.[3][4]
-
Limited Permeability & Efflux: The molecule's characteristics may lead to low permeability across the intestinal epithelium.[5] Furthermore, it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[6][7]
Q2: What are the most promising strategies to enhance the oral bioavailability of IGA?
Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble compounds like IGA. The main approaches include:
-
Nanoformulations: Encapsulating IGA into nanoparticles can protect it from degradation, increase its surface area for dissolution, and modify its absorption pathway.[8][9] Successful examples with the related compound gambogic acid (GA) include liposomes, lactoferrin nanoparticles, and polymeric nanoparticles.[10][11][12]
-
Amorphous Solid Dispersions (ASDs): Creating ASDs involves dispersing the crystalline drug in a polymeric carrier. This converts the drug to a higher-energy amorphous state, significantly improving its solubility and dissolution rate.[13][14][15]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract, facilitating their absorption.[16][17]
-
Use of Functional Excipients: Incorporating specific excipients can directly address bioavailability barriers. These include solubilizers (e.g., cyclodextrins), permeability enhancers, and P-gp inhibitors (e.g., TPGS, Poloxamers).[7][17][18]
Q3: My in vivo pharmacokinetic data for an IGA formulation shows high variability between subjects. What are the common causes?
High inter-individual variability is a common challenge, especially when dealing with complex oral formulations.[19] Potential causes include:
-
Physiological Differences: Variations in gastric pH, GI motility, intestinal transit time, and metabolic enzyme activity can significantly impact drug absorption.[20]
-
Food Effects: The presence or absence of food can drastically alter the GI environment. For lipophilic drugs, administration with a high-fat meal can sometimes enhance absorption by increasing bile salt secretion, but this effect can be inconsistent.[20][21]
-
Formulation Instability: The nanoformulation or solid dispersion may not be stable in the harsh environment of the stomach and intestine, leading to premature drug release or aggregation.
-
Inconsistent Dosing Administration: For animal studies, ensuring the entire dose is administered and not regurgitated is critical. For studies involving mixing the drug with food, the method of administration can significantly alter exposure.[19]
Q4: How do I choose the right nanoformulation strategy for my experiment?
The choice depends on your specific research goals, available resources, and desired formulation characteristics.
| Formulation Type | Key Advantages | Common Materials | Considerations |
| Liposomes | Biocompatible; can encapsulate both hydrophilic and lipophilic drugs; surface can be modified for targeting.[22] | Phospholipids (e.g., POPC), Cholesterol | Can have stability issues; drug loading might be limited. |
| Polymeric Nanoparticles | High stability; controlled and sustained release profiles; well-established preparation methods.[23] | PLGA, PCL, Chitosan | Potential for polymer-related toxicity; must be fully characterized. |
| Solid Lipid Nanoparticles (SLNs) | High physical stability; good biocompatibility; avoids organic solvents in some preparation methods.[9][16] | Solid lipids (e.g., tristearin), Surfactants (e.g., Poloxamer 188) | Lower drug loading compared to other carriers; potential for drug expulsion during storage. |
| Lactoferrin Nanoparticles | Can leverage active transport mechanisms in the intestine, potentially increasing absorption significantly.[11][24] | Lactoferrin, Gambogic Acid | Specific mechanism may not apply to all cell types; requires specialized protein handling. |
Q5: My IGA nanoformulation looks great in vitro (good size, high encapsulation) but performs poorly in vivo. What should I troubleshoot?
This is a classic "in vitro-in vivo correlation" problem. A systematic troubleshooting approach is necessary.
Caption: Troubleshooting workflow for poor in vivo performance.
Troubleshooting Guides & Experimental Protocols
Guide 1: Developing an IGA Nanoformulation
This guide outlines the general workflow for creating and characterizing an IGA nanoformulation, using Lactoferrin Nanoparticles as a specific example.
A. General Experimental Workflow
Caption: General workflow for nanoformulation development.
B. Protocol: Preparation of IGA-Lactoferrin Nanoparticles (GL-NPs)
This protocol is adapted from the nanoparticle albumin-bound (NAB) technology used for gambogic acid.[11][24]
-
Solution Preparation:
-
Prepare an aqueous solution of Lactoferrin (e.g., 10 mg/mL in deionized water).
-
Prepare a solution of this compound in a suitable organic solvent (e.g., ethanol or a mixture of ethanol/dichloromethane) at a concentration of 2 mg/mL.
-
-
Nanoparticle Formation:
-
Place the Lactoferrin solution in a beaker on a magnetic stirrer at a controlled temperature (e.g., 4°C).
-
Inject the IGA solution into the aqueous phase under moderate stirring. The ratio of the organic to aqueous phase should be optimized (e.g., 1:5 v/v).
-
The rapid solvent diffusion leads to the precipitation of IGA, which is then encapsulated by the lactoferrin molecules to form nanoparticles.
-
-
Solvent Removal & Purification:
-
Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Purify the resulting nanoparticle suspension to remove free IGA and excess lactoferrin. This can be done via dialysis against deionized water or through centrifugation/ultrafiltration.[25]
-
-
Storage:
-
The final GL-NP suspension can be stored at 4°C for short-term use or lyophilized with a cryoprotectant for long-term storage.
-
C. Key Characterization Parameters
| Parameter | Technique | Typical Goal | Interpretation |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | < 200 nm, PDI < 0.3 | Size influences cellular uptake and biodistribution; PDI indicates homogeneity.[22] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | > ±20 mV | Indicates colloidal stability; a high magnitude prevents particle aggregation.[11] |
| Encapsulation Efficiency (EE%) | UV-Vis or HPLC after separation of free drug | > 90% | Percentage of the initial drug that is successfully encapsulated. |
| Drug Loading (DL%) | UV-Vis or HPLC after dissolving nanoparticles | 5-10% | Weight percentage of the drug relative to the total weight of the nanoparticle. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, uniform particles | Visual confirmation of size, shape, and dispersity. |
Guide 2: Understanding Pharmacokinetic (PK) Outcomes
Improving oral bioavailability is confirmed by analyzing key pharmacokinetic parameters from in vivo studies.
A. Concept: Oral vs. Intravenous Bioavailability
Absolute bioavailability (F%) is the fraction of an orally administered drug that reaches systemic circulation compared to the same dose administered intravenously. The goal of formulation is to increase the Area Under the Curve (AUC) for the oral route.
Caption: The journey of oral vs. IV administered drugs.
B. Comparison of Pharmacokinetic Parameters
This table shows representative data for free Gambogic Acid (GA) versus a liposomal nanoformulation (Lipo-GA), illustrating the typical improvements sought for IGA.[10]
| Parameter | Free GA (Hypothetical IGA) | Enhanced Formulation (e.g., Lipo-IGA) | Desired Outcome |
| Cmax (ng/mL) | Low | Higher | Increased maximum concentration in blood. |
| Tmax (h) | Short | Variable | Time to reach Cmax; may be longer for sustained-release formulations. |
| AUC (ng·h/mL) | Low | Significantly Higher | Increased total drug exposure over time. |
| Half-life (T½) (h) | 1.5 h | 18.6 h | Prolonged circulation time in the body. |
Relevant Signaling Pathways
Understanding the mechanism of action is crucial. Acetyl this compound, a related compound, has been shown to modulate the JNK signaling pathway.[26]
Caption: Signaling pathway modulated by Acetyl this compound.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 8. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. Systemic study of solvent-assisted active loading of gambogic acid into liposomes and its formulation optimization for improved delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on lactoferrin nanoparticles of gambogic acid for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Harnessing Excipients to Solve the Bioavailability Challenge - Lubrizol [lubrizol.com]
- 14. researchgate.net [researchgate.net]
- 15. colorcon.com [colorcon.com]
- 16. researchgate.net [researchgate.net]
- 17. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 18. buildapill.com [buildapill.com]
- 19. Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma – a study of the United Kingdom Children's Cancer Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Physiologically Based Absorption Modeling to Explore the Impact of Food and Gastric pH Changes on the Pharmacokinetics of Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Natural Compounds in Liposomal Nanoformulations of Potential Clinical Application in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing buffer conditions for Isogambogic acid activity assays
Welcome to the technical support center for isogambogic acid activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a polyprenylated xanthone derived from the resin of Garcinia hanburyi. It is recognized as an anti-cancer agent that can induce cell death in various cancer cell lines.[1] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways. Known targets and pathways affected by this compound and its close analog, gambogic acid, include the AMPK-mTOR pathway, the NF-κB signaling pathway, and the JNK signaling pathway.[2][3][4] Additionally, it has been shown to interact with molecular chaperones like Hsp90 and the transferrin receptor.[5][6]
Q2: I'm observing precipitation of this compound in my cell culture medium. What could be the cause?
This compound has low aqueous solubility. Direct dilution into aqueous media will likely cause precipitation. It is crucial to first prepare a high-concentration stock solution in an organic solvent. 100% DMSO is highly recommended as this compound is readily soluble in it. When diluting the stock solution into your culture medium, ensure the final DMSO concentration remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: My cell viability assay results are inconsistent. What are some common pitfalls?
Inconsistent results in cell viability assays like the MTT assay can arise from several factors. Ensure that your reagents, especially the assay buffer, are at the appropriate temperature (usually room temperature) as cold reagents can decrease enzyme activity.[7][8] Pipetting accuracy is critical; ensure consistent volumes are added to each well.[7] Finally, be mindful of potential interference from components in your culture medium, such as phenol red, which can affect absorbance readings.
Q4: How do I choose the right lysis buffer for my western blot analysis of this compound-treated cells?
The choice of lysis buffer depends on the subcellular localization of your protein of interest. For whole-cell lysates, RIPA buffer is a robust option as it can solubilize nuclear and membrane proteins.[2][9] For cytoplasmic proteins, a less harsh buffer like one containing Tris-HCl and NP-40 may be sufficient.[9] It is always recommended to add protease and phosphatase inhibitors to your lysis buffer immediately before use to preserve the integrity of your protein targets.[10]
Troubleshooting Guides
Cell-Based Assays (e.g., MTT Assay)
| Problem | Potential Cause | Recommended Solution |
| Low Absorbance Readings | Insufficient number of viable cells. | Increase the initial cell seeding density or extend the incubation time. |
| Assay buffer is too cold, leading to low enzyme activity.[7] | Equilibrate all reagents to the assay temperature (e.g., room temperature or 37°C) before use.[7] | |
| Incomplete solubilization of formazan crystals. | Increase the incubation time with the solubilization solution and ensure thorough mixing by gentle shaking or pipetting. | |
| High Background Signal | Contamination of culture with bacteria or yeast. | Visually inspect wells for contamination before adding the MTT reagent. Always use sterile techniques. |
| Interference from phenol red in the culture medium. | Use a culture medium without phenol red or include a background control with medium only to subtract from your readings. | |
| Chemical interference from the test compound. | Run a control with the compound in cell-free medium to check for direct reduction of MTT.[11] | |
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure consistent technique. Preparing a master mix for reagents can help.[12] |
| Uneven cell seeding. | Ensure a single-cell suspension before plating and mix the cell suspension between plating wells. | |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
Biochemical Assays (e.g., Kinase Assays)
| Problem | Potential Cause | Recommended Solution |
| Low Kinase Activity | Suboptimal buffer pH or ionic strength. | Optimize the pH and salt concentration of your kinase assay buffer. A typical starting point is a pH between 7.2 and 7.5. |
| Degradation of the kinase. | Keep the enzyme on ice at all times and use a kinase dilution buffer containing BSA to stabilize the protein. | |
| Insufficient concentration of ATP or substrate. | Titrate both ATP and the substrate to determine their optimal concentrations for the assay. | |
| High Background Signal | Contaminated reagents. | Use high-purity reagents and sterile, nuclease-free water to prepare buffers. |
| Non-specific binding to the plate. | Use plates designed for low protein binding and consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer. | |
| Inconsistent Results | Pipetting errors, especially with small volumes. | Use calibrated pipettes and prepare master mixes for the reaction components to minimize variability. |
| Reagent instability. | Prepare fresh dilutions of ATP and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Cell Viability MTT Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
Western Blot Analysis for Signaling Pathway Modulation
This protocol outlines the steps for analyzing changes in protein expression or phosphorylation in cells treated with this compound.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 200-300 µL per well) and scrape the cells.
-
Transfer the cell lysate to a pre-cooled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
In Vitro JNK Kinase Assay
This protocol is for a non-radioactive, luminescence-based kinase assay to measure the inhibitory effect of this compound on JNK activity.
Materials:
-
Recombinant human JNK enzyme
-
ATF2 or c-Jun protein substrate
-
ATP
-
This compound
-
Kinase Reaction Buffer (see table below)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the Kinase Reaction Buffer. The final DMSO concentration should be kept constant and low (e.g., ≤ 1%).
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle control.
-
Add 2 µL of the JNK enzyme diluted in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of the substrate and ATP in Kinase Reaction Buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
Buffer Composition Tables
Cell Lysis Buffers for Western Blotting
| Buffer Name | Components | Primary Use |
| RIPA Buffer | 50 mM Tris-HCl, pH 7.4; 150 mM NaCl; 1% NP-40; 0.5% sodium deoxycholate; 0.1% SDS | Whole-cell extracts, including nuclear and membrane proteins.[9] |
| NP-40 Buffer | 50 mM Tris-HCl, pH 8.0; 150 mM NaCl; 1.0% NP-40 | Cytoplasmic and membrane-bound proteins. |
| Tris-HCl Buffer | 20 mM Tris-HCl, pH 7.5; 150 mM NaCl | Soluble cytoplasmic proteins. |
Note: Always add fresh protease and phosphatase inhibitors to the lysis buffer before use.
Biochemical Assay Buffers
| Assay Type | Buffer Name | Components |
| JNK Kinase Assay | Kinase Reaction Buffer | 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA |
| AMPK Kinase Assay | Kinase Assay Buffer | 25 mM MOPS, pH 7.2; 12.5 mM β-glycerol-phosphate; 25 mM MgCl₂; 5 mM EGTA; 2 mM EDTA; 0.25 mM DTT (freshly added) |
| NF-κB Reporter Assay | Passive Lysis Buffer (1x) | Diluted from a 5x stock. Composition is proprietary but generally contains non-ionic detergents to lyse cells while preserving enzyme activity. |
| Hsp90 Binding Assay | Hsp90 Assay Buffer | Proprietary buffer, often HEPES- or Tris-based with salts and stabilizing agents. |
| Transferrin Receptor Binding | Binding Buffer | 10 mM HEPES, pH 7.4; 150 mM NaCl; 3 mM EDTA; 0.05% Surfactant P20; 1 mg/mL BSA[13] |
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for optimizing assay buffer conditions.
Caption: Logical troubleshooting pathway for assay issues.
References
- 1. neb.com [neb.com]
- 2. promega.com [promega.com]
- 3. Passive Lysis 5X Buffer [worldwide.promega.com]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. biotium.com [biotium.com]
- 6. Human HSP90 alpha ELISA Kit (BMS2090-2) - Invitrogen [thermofisher.com]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. JNK Kinase Assay [whitelabs.org]
- 10. zellbio.eu [zellbio.eu]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. pnas.org [pnas.org]
methods to reduce inter-animal variability in Isogambogic acid studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize inter-animal variability in your Isogambogic acid studies, ensuring more robust and reproducible results.
Troubleshooting Guide: Inter-Animal Variability in this compound Studies
High inter-animal variability in pharmacological and toxicological studies of this compound can mask true experimental outcomes. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| High variability in tumor growth inhibition | 1. Inconsistent Drug Formulation and Administration: this compound and its analogs like Gambogic acid are poorly soluble in water (<0.5 μg/mL).[1] This can lead to inconsistent suspension preparation and variable dosing between animals. 2. Animal-Specific Factors: Differences in animal age, sex, weight, and genetic background can influence tumor growth rates and drug response.[1] 3. Health Status: Underlying health issues or stress can affect the immune system and overall response to treatment. | 1. Optimize Formulation: Develop a stable, homogenous formulation. Consider using solubilizing agents like PEGylated derivatives or creating nanosized micelles to improve solubility and bioavailability.[1] Ensure consistent mixing and administration techniques (e.g., oral gavage volume and speed). 2. Standardize Animal Cohorts: Use animals of the same sex, and narrow age and weight ranges. Employ randomization to distribute any remaining inherent variability across all experimental groups. 3. Health Monitoring and Acclimatization: Closely monitor animal health before and during the study. Ensure a proper acclimatization period to the facility and handling procedures to reduce stress. |
| Variable Pharmacokinetic (PK) Profiles (Cmax, AUC) | 1. Poor and Variable Oral Absorption: Due to low aqueous solubility, the rate and extent of oral absorption can differ significantly between animals.[1] 2. Inconsistent Dosing: Errors in dose calculation or administration can lead to significant variations in plasma concentrations. 3. Biological Differences: Inter-animal differences in metabolism and excretion can alter drug exposure. Gambogic acid is primarily excreted into the bile.[2] | 1. Consistent Formulation and Administration: Use a validated formulation protocol. For oral gavage, ensure the suspension is well-mixed before each administration. Fasting animals overnight can reduce variability in gastric emptying. 2. Precise Dosing Technique: Calibrate all equipment and ensure personnel are well-trained in the chosen administration route. 3. Crossover Study Design: If feasible, a crossover design where each animal serves as its own control can help minimize the impact of inter-individual metabolic differences. |
| Unexpected Toxicity or Mortality | 1. Formulation-Related Toxicity: Some solubilizing agents can have their own toxic effects. Inconsistent formulations might lead to "hot spots" of high drug concentration, causing acute toxicity in some animals. 2. Organ-Specific Toxicity: Studies with Gambogic acid have shown that the liver and kidneys are primary targets for toxicity.[3] Individual differences in organ function can lead to varied susceptibility. 3. Inaccurate Dosing: Overdosing due to formulation inconsistencies or calculation errors can lead to increased toxicity. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation excipients. 2. Monitor Animal Health: Regularly monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior). Conduct regular blood biochemistry to check for liver and kidney function markers. 3. Dose-Response Studies: Perform preliminary dose-response studies to determine the maximum tolerated dose (MTD) for your specific animal model and formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in animal studies?
A1: Variability in animal studies can be broadly categorized into three areas:
-
Inherent Variation: These are biological differences between animals, such as genetic background, age, sex, and body weight.
-
Environmental Factors: Variations in housing conditions like temperature, light cycles, noise, and diet can influence experimental outcomes.
-
Experimenter-Induced Variation: This includes inconsistencies in handling, dosing, measurement techniques, and data recording.
Q2: How can I prepare a consistent formulation of this compound for animal studies?
A2: Given the poor water solubility of this compound, a robust formulation strategy is critical. Here are some recommendations:
-
Solubilization Techniques: Explore the use of co-solvents, surfactants, or complexing agents like cyclodextrins. The development of nanoparticle or micelle-based formulations has shown promise for improving the solubility and stability of the related compound, Gambogic acid.[1]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially improving its dissolution rate and absorption.
-
Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for formulation preparation. This should include precise measurements of all components, specific mixing times and speeds, and visual inspection for homogeneity.
-
Stability Testing: Assess the stability of your formulation over the duration of the experiment to ensure consistent dosing concentration.
Q3: What are the key experimental design considerations to reduce variability?
A3: A well-designed experiment is fundamental to minimizing variability. Key considerations include:
-
Randomization: Randomly assign animals to treatment groups to ensure that inherent biological variations are evenly distributed.
-
Blinding: Whenever possible, the researchers administering the treatments and assessing the outcomes should be unaware of the group assignments to prevent unconscious bias.
-
Power Analysis: Conduct a power analysis before starting the study to determine the appropriate number of animals per group needed to detect a statistically significant effect.
-
Control Groups: Always include appropriate control groups, such as a vehicle control, to isolate the effects of the investigational compound.
Q4: Are there alternative approaches to in vivo studies to reduce the use of animals and associated variability?
A4: Yes, several alternative methods can be employed, especially in the early stages of research:
-
In Vitro Models: Cell culture-based assays using cancer cell lines can be used for initial screening of activity and mechanism of action.
-
Ex Vivo Models: Using tissue explants can provide insights into the compound's effect in a more complex biological environment than cell culture.
-
In Silico Modeling: Computational models can help predict the pharmacokinetic and pharmacodynamic properties of a compound, guiding the design of more efficient in vivo studies.
While these methods cannot completely replace animal studies, they can help refine hypotheses and reduce the number of animals required for subsequent in vivo experiments.
Quantitative Data Presentation
The following table presents pharmacokinetic data for Gambogic acid, a compound structurally and functionally related to this compound, following intravenous administration in rats. This data illustrates the dose-dependent exposure and highlights the typical parameters measured. Note the standard deviations, which indicate the degree of variability between animals even with a controlled intravenous administration route.
Table 1: Mean Pharmacokinetic Parameters of Gambogic Acid in Rats After Intravenous Administration
| Dose (mg/kg) | t½ (min) | AUC₀-t (µg·min/mL) |
| 1 | 14.9 ± 2.1 | 54.2 ± 8.7 |
| 2 | 15.7 ± 2.5 | 96.1 ± 15.4 |
| 4 | 16.1 ± 2.9 | 182.4 ± 29.8 |
| Data presented as mean ± standard deviation. t½: Elimination half-life; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. | ||
| Source: Adapted from studies on the pharmacokinetics of Gambogic acid in rats.[2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of an this compound Suspension in a Mouse Tumor Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old, with subcutaneously implanted CT26 colorectal carcinoma cells.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the start of the experiment.
-
Formulation Preparation:
-
Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium in sterile water).
-
Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration (e.g., 5 mg/mL).
-
Continuously stir the suspension using a magnetic stirrer during the dosing procedure to maintain homogeneity.
-
-
Dosing:
-
Fast the mice for 4-6 hours before dosing (with free access to water).
-
Administer the this compound suspension or vehicle control orally via gavage at a volume of 10 mL/kg body weight.
-
Ensure the gavage needle is of appropriate size and is inserted without causing trauma.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in appetite, and behavioral abnormalities.
-
Measure tumor volume with calipers every 2-3 days.
-
Visualizations
This compound Signaling Pathway
This compound is known to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis. One of the primary mechanisms involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn can influence the activity of transcription factors like c-Jun and activating transcription factor 2 (ATF2).[1][4]
Caption: Simplified JNK signaling pathway modulated by this compound.
Experimental Workflow to Reduce Variability
A structured experimental workflow is essential for minimizing variability. The following diagram outlines a logical progression from animal selection to data analysis.
Caption: Workflow for minimizing inter-animal variability.
References
- 1. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 2. Pharmacokinetics, tissue distribution and excretion of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, tissue distribution and excretion of gambogic acid in rats - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating degradation of Isogambogic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Isogambogic acid during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to recommended storage conditions. Improper storage can lead to degradation and affect experimental outcomes.[1]
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Long-term: -20°C; Short-term: 2-8°C | Minimizes chemical degradation by slowing down reaction kinetics.[1] |
| Container | Tightly sealed, light-resistant vial | Prevents exposure to air and light, which can cause oxidative and photodegradation. |
| Atmosphere | Store in a dry, well-ventilated place | Minimizes hydrolysis and degradation from reactive atmospheric compounds.[1] |
| Inert Gas | Consider storage under an inert gas (e.g., argon, nitrogen) | For maximum stability, especially for long-term storage, an inert atmosphere can prevent oxidation. |
Q2: I observed a change in the color of my this compound powder. What could be the cause?
A2: A change in the physical appearance, such as color, of the this compound powder may indicate degradation. This could be due to exposure to light, air (oxidation), or moisture. It is recommended to use a fresh, properly stored batch for experiments if you observe any changes in the physical properties of the compound.
Q3: My experimental results with this compound are inconsistent. Could degradation be a factor?
A3: Yes, inconsistent experimental results can be a sign of compound degradation. This compound, like its analogue gambogic acid, possesses an α,β-unsaturated carbonyl moiety, which is susceptible to nucleophilic attack.[2][3] If your experimental setup involves nucleophilic reagents or solvents (e.g., methanol), degradation may occur, leading to reduced potency or altered activity.[2]
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure of this compound, which contains a caged xanthone scaffold and an α,β-unsaturated carbonyl group, the primary degradation pathway is likely nucleophilic addition to the double bond of the enone system.[2][3] This is supported by studies on the related compound, gambogic acid, which degrades in the presence of methanol.[2] Other potential degradation pathways include hydrolysis of ester groups, oxidation, and photodegradation, particularly under harsh conditions.
Q5: Are there any solvents I should avoid when working with this compound?
A5: While this compound is reported to be stable in solvents like acetone and acetonitrile, caution should be exercised with nucleophilic solvents, especially alcohols like methanol, particularly in the presence of bases.[2] For long-term storage in solution, aprotic solvents such as DMSO are generally preferred, but it is always best to prepare solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no biological activity | Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Prepare fresh solutions from a new, properly stored vial. 3. Analyze the purity of your stock solution using HPLC (see Experimental Protocols). |
| Extra peaks in my chromatogram | Presence of degradation products: The appearance of new peaks in your analytical run can indicate the formation of degradation products. | 1. Compare the chromatogram to a reference standard of this compound. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation product peaks. 3. Use mass spectrometry to identify the mass of the unknown peaks and deduce their structures. |
| Precipitation of the compound in my aqueous buffer | Low aqueous solubility: this compound has poor water solubility. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Serially dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your assay and does not cause precipitation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method is adapted from a validated procedure for the analysis of polyprenylated xanthones, including this compound.[4]
| Parameter | Specification |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid in water (85:15 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Retention Time of this compound | To be determined with a reference standard |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare your this compound sample (e.g., from a stored vial or a forced degradation study) in the mobile phase to a similar concentration as the working standards.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Data Interpretation: Compare the peak area and retention time of the main peak in your sample to the reference standard to determine the purity and concentration of this compound. The presence of additional peaks may indicate degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6]
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid compound at 80°C for 48 hours |
| Photodegradation | Solution exposed to UV light (254 nm) and visible light for 24 hours |
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL in acetonitrile).
-
Expose the solutions to the stress conditions outlined in the table above. For thermal degradation, the solid powder is exposed to heat.
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by the HPLC method described in Protocol 1.
-
Analyze an unstressed control sample for comparison.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
Visualizations
Caption: Factors influencing this compound stability.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent results.
References
- 1. biocrick.com [biocrick.com]
- 2. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isogambogic Acid vs. Gambogic Acid: A Comparative Cytotoxicity Analysis
A detailed examination of the cytotoxic profiles of two closely related natural compounds, isogambogic acid and gambogic acid, reveals distinct mechanisms of action and varying potencies across different cancer cell lines. This guide provides a comparative overview of their in vitro cytotoxicity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Gambogic acid (GA), a prominent caged xanthone derived from the resin of the Garcinia hanburyi tree, has been extensively studied for its potent anti-cancer properties.[1][2] this compound (iso-GA), a structural isomer of GA, has also demonstrated cytotoxic effects, although it appears to operate through a different cell death pathway. While direct comparative studies are limited, this guide synthesizes available data to offer a side-by-side analysis of their cytotoxic efficacy.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and gambogic acid in various cancer cell lines. It is important to note that IC50 values can vary depending on the assay method, cell line, and experimental conditions.[3]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (iso-GNA) | A549 | Non-small-cell lung carcinoma | ~5-15 | [4] |
| H460 | Non-small-cell lung carcinoma | ~5-15 | [4] | |
| HepG2 | Hepatocellular carcinoma | ~5-15 | [4] | |
| Hela | Cervical cancer | ~5-15 | [4] | |
| HCT-116 | Colorectal carcinoma | ~5-15 | [4] | |
| Gambogic Acid | SH-SY5Y | Neuroblastoma | 1.28 (at 6h) | [5] |
| HCT116 | Colorectal carcinoma | ~2 (at 48h) | [6] | |
| CT26 | Colorectal carcinoma | ~1 (at 48h) | [6] | |
| MDA-MB-231 | Triple-negative breast cancer | Submicromolar | [2] |
Mechanisms of Action: A Tale of Two Pathways
A key differentiator between this compound and gambogic acid lies in their induced cell death mechanisms.
This compound: Autophagy-Dependent Cell Death
Studies on this compound (reported as isogambogenic acid or iso-GNA) indicate that it induces a form of programmed cell death known as autophagy in non-small-cell lung carcinoma cells (A549 and H460).[4] This process involves the cell degrading its own components within lysosomes. Notably, iso-GNA did not induce significant apoptosis in these cell lines.[4] The cytotoxic effect was found to be dependent on autophagy, as the use of an autophagy inhibitor (3-methyladenine) rescued the cells from iso-GNA-induced death.[4]
Gambogic Acid: The Apoptotic Pathway
In contrast, gambogic acid is a well-established inducer of apoptosis in a wide range of cancer cells.[1][5][6] Its pro-apoptotic activity is mediated through multiple signaling pathways, including:
-
Inhibition of Bcl-2 family proteins: Gambogic acid can inhibit anti-apoptotic proteins like Bcl-2, leading to the activation of the intrinsic apoptotic pathway.[5]
-
Activation of caspases: It triggers the activation of key executioner caspases, such as caspase-3 and caspase-9.[5]
-
Ubiquitin-proteasome system inhibition: Gambogic acid can inhibit the proteasome, leading to the accumulation of proteins that trigger apoptosis.[7]
The following diagrams illustrate the distinct signaling pathways.
This compound Induced Cell Death Pathway
Gambogic Acid Induced Apoptotic Pathway
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used to evaluate compounds like isogambogic and gambogic acid.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or gambogic acid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in the cells.
The following diagram outlines a general workflow for in vitro cytotoxicity testing.
General Workflow for In Vitro Cytotoxicity Testing
Conclusion
While both this compound and gambogic acid exhibit cytotoxic effects against cancer cells, they appear to do so through distinct molecular mechanisms. Gambogic acid is a potent inducer of apoptosis, a well-characterized pathway in cancer therapy. This compound, on the other hand, triggers autophagy-dependent cell death, presenting an alternative strategy for eliminating cancer cells. The available data suggests that gambogic acid may have a lower IC50 in some cell lines, indicating higher potency. However, further direct comparative studies across a broader range of cancer cell types are necessary to fully elucidate their relative efficacy and therapeutic potential. The choice between these two compounds for further drug development would likely depend on the specific cancer type and the desired therapeutic mechanism of action.
References
- 1. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid is cytotoxic to cancer cells through inhibition of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Isogambogic Acid and Celastrol in Melanoma: A Guide for Researchers
Introduction
Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies. Natural compounds have emerged as a promising reservoir for novel anticancer agents. This guide provides a detailed comparison of two such compounds, Isogambogic acid and Celastrol, both of which have demonstrated potential in preclinical melanoma models. Celastrol, a pentacyclic triterpenoid from the "Thunder God Vine" (Tripterygium wilfordii), and this compound, a xanthonoid from the resin of Garcinia hanburyi, were identified in a screen for small molecules that mimic the pro-apoptotic activities of activating transcription factor 2 (ATF2)-derived peptides, suggesting a shared foundational mechanism of action.[1] This analysis synthesizes available experimental data to objectively compare their efficacy, mechanisms, and therapeutic potential for melanoma treatment.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and Celastrol based on published experimental data.
Table 1: In Vitro Cytotoxicity Against Melanoma Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value | Citation |
| Celastrol | B16F10 (murine) | MTT | 3.56 µM | [2] |
| Celastrol-NPs | B16F10 (murine) | MTT | 2.81 µM | [2] |
| Acetyl this compound | Melanoma Cells | Not Specified | Elicits cell death in the "low micromolar range" | [1] |
Note: Specific IC50 values for this compound or its acetyl derivative were not detailed in the reviewed literature, which characterized its effective concentration more broadly. Nanoformulations of Celastrol (Celastrol-NPs) have been shown to slightly increase its cytotoxic potency.
Table 2: In Vivo Efficacy in Murine Melanoma Models
| Compound | Animal Model | Route | Dosage | Key Findings | Citation |
| Celastrol | B16F10 Xenograft (C57BL/6 mice) | Intraperitoneal | Not Specified | Significantly inhibited tumor growth and reduced lung metastases. | [1] |
| Celastrol | B16F10 Xenograft (C57BL/6 mice) | Intravenous | 2 or 4 mg/kg | Suppressed tumor growth compared to the PBS control group. | [2] |
| Celastrol-NPs | B16F10 Xenograft (C57BL/6 mice) | Intravenous | 2 or 4 mg/kg | Showed remarkably higher tumor growth inhibition rates and lower systemic side effects than free Celastrol. | [2][3] |
| Acetyl this compound | Not Specified | Not Specified | Not Specified | Identified as a potent inducer of cell death, but specific in vivo tumor inhibition data was not detailed in the primary comparative study. | [1] |
Mechanism of Action: A Comparative Overview
While both compounds were initially identified through their shared ability to modulate the JNK-ATF2 signaling axis, subsequent research has revealed a more complex and multi-faceted mechanism for Celastrol.
Shared Pathway: JNK Activation and ATF2 Inhibition
Both Celastrol and Acetyl this compound were found to activate c-Jun NH(2)-terminal kinase (JNK) and subsequently inhibit the transcriptional activity of ATF2.[1] In melanoma, ATF2 can switch from a tumor suppressor to an oncogene, and its inhibition is a key therapeutic goal. The pro-apoptotic activity of both compounds is dependent on JNK activation.[1]
Celastrol: A Multi-Target Agent
Celastrol's anti-melanoma activity extends beyond the JNK/ATF2 axis and involves several critical cancer-related pathways:
-
PI3K/Akt/mTOR Pathway Inhibition : Celastrol effectively suppresses the PI3K/Akt/mTOR signaling cascade, a central pathway that promotes proliferation and survival in melanoma.[4][5][6]
-
Induction of ROS-Mediated Apoptosis : It triggers apoptotic cell death by increasing reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[4][5]
-
NF-κB Inhibition : Celastrol is a known inhibitor of the NF-κB pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[2]
-
HIF-1α Downregulation : By inhibiting the PI3K/Akt pathway, Celastrol also downregulates the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) mRNA, impairing the cell's ability to adapt to hypoxic tumor microenvironments.[4][6][7]
-
Immunomodulation : Recent studies show Celastrol can induce immunogenic cell death (ICD) and downregulate PD-L1 expression on tumor cells, suggesting a role in enhancing anti-tumor immunity.[8] It has also been shown to target SHP2 to upregulate MHC-I expression, further promoting CD8+ T cell-mediated anti-tumor responses.[9]
This compound: A More Focused Mechanism
The available literature primarily associates Acetyl this compound with the JNK/ATF2 pathway.[1] However, studies on the related compound, Gambogic Acid (GA), have shown it inhibits melanoma cell proliferation, migration, and invasion by suppressing the PI3K/Akt and ERK signaling pathways.[10] GA also exerts anti-tumor effects by regulating the miR-199a-3p/ZEB1 signaling axis.[11] This suggests that this compound may also affect the PI3K/Akt pathway, similar to Celastrol, though direct evidence is less documented.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability (MTT Assay)
This protocol is based on methodologies used to determine the IC50 of Celastrol.[2]
-
Cell Culture : B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding : Cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound or Celastrol. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation : Cells are incubated with the compounds for a specified period, typically 48 hours.
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement : The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group, and the IC50 value is calculated.
In Vivo Tumor Xenograft Model
This protocol describes a typical murine model to assess in vivo anti-tumor efficacy.[1][2]
-
Animal Model : 5-6 week old male C57BL/6 mice are used.
-
Tumor Inoculation : B16F10 melanoma cells (e.g., 1x10⁶ cells in 100 µL PBS) are injected subcutaneously into the right flank of each mouse.
-
Group Allocation : When tumors reach a palpable volume (e.g., 50-100 mm³), mice are randomly divided into treatment and control groups (n=5-10 per group).
-
Treatment Administration :
-
Control Group: Receives intravenous (i.v.) or intraperitoneal (i.p.) injections of a vehicle control (e.g., PBS).
-
Treatment Groups: Receive i.v. or i.p. injections of this compound or Celastrol at specified doses (e.g., 2 or 4 mg/kg) on a defined schedule (e.g., every two days for 14 days).
-
-
Monitoring : Tumor volume and mouse body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint : At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
Conclusion
Both this compound and Celastrol demonstrate significant anti-melanoma potential, originating from a shared mechanism involving the pro-apoptotic JNK/ATF2 signaling pathway. However, the current body of research provides a much broader and more detailed picture of Celastrol's efficacy and mechanisms.
Celastrol stands out as a pleiotropic agent that targets multiple core pathways essential for melanoma survival and progression, including PI3K/Akt/mTOR, NF-κB, and HIF-1α.[2][4][5][6] Furthermore, its ability to induce ROS-mediated apoptosis and modulate the tumor immune microenvironment makes it a particularly compelling candidate for further development, both as a monotherapy and in combination with immunotherapies.[5][8][9] The superior in vivo efficacy of nanoformulated Celastrol also highlights a clear path for overcoming potential bioavailability issues.[2][3]
This compound (specifically, its acetyl derivative) shows clear promise by inducing cell death in melanoma cells at low micromolar concentrations through a validated mechanism.[1] However, compared to Celastrol, there is a relative scarcity of publicly available data detailing its specific IC50 values across different melanoma lines, its broader mechanistic profile, and its in vivo efficacy in tumor models.
References
- 1. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celastrol Self-Stabilized Nanoparticles for Effective Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celastrol inhibits mouse B16-F10 melanoma cell survival by regulating the PI3K/AKT/mTOR signaling pathway and repressing HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol inhibits growth and induces apoptotic cell death in melanoma cells via the activation ROS-dependent mitochondrial pathway and the suppression of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celastrol inhibits mouse B16-F10 melanoma cell survival by regulating the PI3K/AKT/mTOR signaling pathway and repressing HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Celastrol Nanoemulsion Induces Immunogenicity and Downregulates PD-L1 to Boost Abscopal Effect in Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celastrol enhanced CD8+T cell immunity in melanoma by targeting SHP2 and upregulating MHC-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gambogic acid exhibits anti-metastatic activity on malignant melanoma mainly through inhibition of PI3K/Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gambogic Acid Inhibits Melanoma through Regulation of miR-199a-3p/ZEB1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: Isogambogic Acid and Cisplatin in Lung Cancer Therapy
A promising strategy to enhance the efficacy of cisplatin, a cornerstone of lung cancer chemotherapy, involves its combination with Isogambogic acid, a natural compound that demonstrates potent anti-cancer properties. This guide provides a comprehensive comparison of the synergistic effects of this compound and cisplatin in non-small cell lung cancer (NSCLC), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The combination of this compound (GA) and cisplatin has been shown to synergistically inhibit the proliferation of lung cancer cells, including cisplatin-resistant lines, and induce programmed cell death, known as apoptosis.[1][2] This synergistic action allows for potentially lower effective doses of cisplatin, which could lead to reduced side effects for patients. The sequential treatment of cisplatin followed by this compound has demonstrated a particularly strong synergistic effect in A549, NCI-H460, and NCI-H1299 lung cancer cell lines.[1]
Enhanced Efficacy: A Quantitative Look
The synergistic effect of this compound and cisplatin is evident in the significant reduction of the half-maximal inhibitory concentration (IC50) of cisplatin and the increased rate of apoptosis in lung cancer cells.
| Cell Line | Treatment | IC50 of Cisplatin (µg/mL) | Fold-change in Cisplatin IC50 with GA | Reference |
| A549/DDP (Cisplatin-resistant) | Cisplatin alone | 25.32 ± 1.01 | - | [2] |
| A549/DDP (Cisplatin-resistant) | Cisplatin + 2 µM GA | 11.23 ± 0.87 | 2.25 | [2] |
| Cell Line | Treatment | Apoptosis Rate (%) | Time Point (hours) | Reference |
| A549/DDP | Control | <5 | 24, 48, 72 | [2] |
| A549/DDP | Cisplatin (10 µg/mL) | ~10-20 | 24, 48, 72 | [2] |
| A549/DDP | GA (2 µM) | ~10-30 | 24, 48, 72 | [2] |
| A549/DDP | Cisplatin (10 µg/mL) + GA (2 µM) | 18.0, 52.4, 74.8 | 24, 48, 72 | [2] |
Delving into the Mechanism: Signaling Pathways
The synergistic anti-cancer effect of this compound and cisplatin is attributed to their combined impact on multiple intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Synergistic mechanism of this compound and cisplatin.
This compound enhances cisplatin-induced apoptosis by suppressing the NF-κB and MAPK/HO-1 signaling pathways, which are known to promote cell survival and confer resistance to cisplatin.[1] Furthermore, this compound has been shown to inhibit the Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[3]
The combination therapy also modulates the expression of key apoptosis-regulating proteins. It leads to the upregulation of pro-apoptotic proteins such as Bax and the activation of caspases-3, -8, and -9, while downregulating anti-apoptotic proteins like Bcl-2.[1][2]
Caption: Regulation of apoptosis by the combination therapy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on the synergistic effects of this compound and cisplatin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[4]
-
Cell Seeding: Lung cancer cells (e.g., A549, A549/DDP) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with various concentrations of this compound, cisplatin, or a combination of both for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 values are determined from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with this compound, cisplatin, or the combination for the desired time.
-
Cell Harvesting: Both floating and attached cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-mTOR, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin or GAPDH used as a loading control.
Caption: Overview of the experimental workflow.
References
- 1. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogic Acid and Paclitaxel: A Synergistic Combination for Breast Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance remains a significant hurdle in the effective treatment of breast cancer. Paclitaxel, a potent microtubule-stabilizing agent, is a cornerstone of chemotherapy for various breast cancer subtypes, including triple-negative breast cancer (TNBC).[1][2] However, the development of paclitaxel resistance often leads to treatment failure.[2] This guide provides a comprehensive comparison of the therapeutic potential of combining isogambogic acid with paclitaxel, with a focus on overcoming paclitaxel resistance. While direct studies on this compound in this combination are limited, extensive research on its isomer, gambogic acid (GA), offers significant insights. GA, a caged xanthone derived from the resin of the Garcinia hanburyi tree, has demonstrated potent anticancer properties and the ability to sensitize cancer cells to conventional chemotherapeutics.[2][3]
Mechanisms of Action: A Dual-Pronged Attack
Paclitaxel's primary mechanism involves binding to the β-tubulin subunit of microtubules, preventing their depolymerization. This hyper-stabilization of microtubules disrupts the dynamic instability required for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Gambogic acid exerts its anticancer effects through multiple pathways. It has been shown to induce apoptosis, inhibit tumor growth and invasion, and suppress angiogenesis.[3][4] A key mechanism by which GA enhances the efficacy of paclitaxel in resistant breast cancer cells is through the inhibition of the Sonic Hedgehog (SHH) signaling pathway.[1][2]
Synergistic Effects in Paclitaxel-Resistant Breast Cancer
Preclinical studies have demonstrated a significant synergistic effect when combining gambogic acid with paclitaxel in paclitaxel-resistant TNBC cell lines (MDA-MB-231R and MDA-MB-468R).[1] This combination leads to enhanced inhibition of cell proliferation, increased apoptosis, and reduced tumor growth in vivo compared to either agent alone.[1][5]
In Vitro Efficacy
The combination of gambogic acid and paclitaxel has been shown to be more effective at inhibiting the growth and inducing programmed cell death in paclitaxel-resistant breast cancer cells than either treatment alone.
| Cell Line | Treatment | Colony Formation (Relative to Control) | Apoptosis Rate (%) |
| MDA-MB-231R | Control | 100% | ~5% |
| Paclitaxel (5 µM) | Moderately Reduced | ~10% | |
| Gambogic Acid (0.2 µM) | Slightly Reduced | ~8% | |
| Paclitaxel + Gambogic Acid | Significantly Reduced | ~25% | |
| MDA-MB-468R | Control | 100% | ~4% |
| Paclitaxel (5 µM) | Moderately Reduced | ~8% | |
| Gambogic Acid (0.2 µM) | Slightly Reduced | ~7% | |
| Paclitaxel + Gambogic Acid | Significantly Reduced | ~20% |
Data compiled from Wang et al. (2019).[1] The values are approximate representations based on the graphical data presented in the study.
In Vivo Efficacy in a Xenograft Model
In a paclitaxel-resistant TNBC xenograft mouse model using MDA-MB-231R cells, the combination therapy resulted in a significant reduction in tumor growth compared to the control and single-agent treatment groups.[1][5]
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Mean Tumor Weight (g) at Day 14 |
| Control (Vehicle) | ~1200 | ~0.6 |
| Paclitaxel | ~900 | ~0.45 |
| Gambogic Acid | ~1000 | ~0.5 |
| Paclitaxel + Gambogic Acid | ~300 | ~0.15 |
Data compiled from Wang et al. (2019).[1][5] The values are approximate representations based on the graphical data presented in the study.
Signaling Pathway and Experimental Workflow
The synergistic effect of gambogic acid and paclitaxel is mediated through the downregulation of the SHH signaling pathway.
Caption: SHH signaling pathway inhibition by the combination of Gambogic Acid and Paclitaxel.
Caption: Experimental workflow for evaluating the combination therapy.
Experimental Protocols
In Vitro Studies
-
Cell Lines and Culture: Paclitaxel-resistant human triple-negative breast cancer cell lines MDA-MB-231R and MDA-MB-468R were established by continuous exposure to increasing concentrations of paclitaxel. Parental cell lines were used as controls. Cells were cultured in standard conditions.
-
Colony Formation Assay: Cells were seeded in 6-well plates and treated with paclitaxel (5 µM), gambogic acid (0.2 µM), or a combination of both. After a designated period, colonies were fixed, stained, and counted.
-
Apoptosis Assay: Apoptosis was quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide.
-
Western Blot Analysis: Protein expression levels of key apoptotic markers (cleaved caspase-3, BAX, Bcl-2) and SHH pathway components (SHH, GLI1, PTCH1) were determined.
-
Quantitative Real-Time PCR (qPCR): mRNA expression levels of SHH, GLI1, and PTCH1 were quantified to assess the impact of the treatments on gene expression.
In Vivo Xenograft Study
-
Animal Model: Female nude mice were subcutaneously injected with MDA-MB-231R cells.[5]
-
Treatment Protocol: Once tumors reached a palpable size, mice were randomized into four groups (n=6 per group): vehicle control, paclitaxel alone, gambogic acid alone, and the combination of paclitaxel and gambogic acid.[5] Treatments were administered for 14 days.[5]
-
Tumor Measurement: Tumor volume and weight were measured at regular intervals throughout the study and at the endpoint.
-
Immunohistochemistry and Western Blot: Excised tumor tissues were analyzed for the expression of SHH and apoptotic proteins to confirm the in vitro findings.
Clinical Status
A thorough search of clinical trial databases reveals no registered clinical trials for the combination of this compound or gambogic acid with paclitaxel for the treatment of breast cancer. The current evidence is limited to preclinical studies.
Conclusion and Future Directions
The combination of gambogic acid and paclitaxel presents a promising strategy to overcome paclitaxel resistance in breast cancer, particularly in aggressive subtypes like TNBC. The synergistic effect, mediated through the inhibition of the SHH signaling pathway, warrants further investigation. Future research should focus on:
-
Directly comparing the efficacy of this compound and gambogic acid in this combination.
-
Optimizing dosing and scheduling to maximize synergy and minimize potential toxicity.
-
Exploring the efficacy of this combination in other breast cancer subtypes.
-
Ultimately, translating these preclinical findings into well-designed clinical trials to evaluate the safety and efficacy in patients with paclitaxel-resistant breast cancer.
References
- 1. Gambogic acid increases the sensitivity to paclitaxel in drug-resistant triple-negative breast cancer via the SHH signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid increases the sensitivity to paclitaxel in drug‑resistant triple‑negative breast cancer via the SHH signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Isogambogic Acid and the JNK Inhibitor SP600125
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Modulators of the JNK Signaling Pathway.
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes, including stress responses, apoptosis, and inflammation. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention. This guide provides a detailed, data-driven comparison of two compounds that modulate this pathway through opposing mechanisms: Isogambogic acid, a natural product known to activate the JNK pathway, and SP600125, a well-characterized synthetic inhibitor of JNK.
This comparison aims to provide researchers with the necessary data and methodologies to effectively evaluate and utilize these compounds in their studies. We present quantitative data on their biochemical and cellular effects, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and SP600125, providing a direct comparison of their potency and effects on the JNK pathway and cell viability.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound (JNK Activator) | SP600125 (JNK Inhibitor) |
| Mechanism of Action | Activates the JNK signaling pathway, leading to increased phosphorylation of JNK and its downstream target, c-Jun.[1][2] | ATP-competitive inhibitor of JNK1, JNK2, and JNK3. |
| Biochemical Potency | - | IC50 (Cell-Free Kinase Assay): - JNK1: 40 nM- JNK2: 40 nM- JNK3: 90 nM |
| Cellular Potency | Effect on c-Jun Phosphorylation: - Increases c-Jun transcriptional activity.[1][2] | IC50 (inhibition of c-Jun phosphorylation in cells): - 5-10 µM |
Table 2: Effects on Cell Viability
| Cell Line | This compound (IC50) | SP600125 (IC50) |
| Human Leukemia Cells | - | ~30 µM |
| HCT116 (Colon Cancer) | 22.4 µM | - |
| HTB-26 (Breast Cancer) | 10-50 µM | - |
| PC-3 (Prostate Cancer) | 10-50 µM | - |
| HepG2 (Liver Cancer) | 10-50 µM | - |
Note: The IC50 values for this compound and SP600125 are from different studies and experimental conditions and should be compared with this in mind.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
JNK In Vitro Kinase Assay
This assay measures the direct effect of a compound on the enzymatic activity of purified JNK.
Materials:
-
Recombinant human JNK enzyme (JNK1, JNK2, or JNK3)
-
Substrate (e.g., GST-c-Jun)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT)
-
Test compounds (this compound, SP600125) dissolved in DMSO
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Incubator at 30°C
-
Phosphorimager or luminometer
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and SP600125) in kinase reaction buffer.
-
In a 96-well plate, add the diluted compounds, recombinant JNK enzyme, and the substrate (GST-c-Jun).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assay).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
For Radiometric Assay: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen. Quantify the incorporation of ³²P into the substrate.
-
For ADP-Glo™ Assay: Stop the kinase reaction by adding ADP-Glo™ Reagent. After a 40-minute incubation at room temperature, add Kinase Detection Reagent. After a 30-minute incubation, measure the luminescence.
-
Calculate the percentage of JNK activity relative to a vehicle control (DMSO) and determine the IC50 for inhibitors or the fold-activation for activators.
Western Blot for Phosphorylated JNK (p-JNK) and c-Jun (p-c-Jun)
This method is used to assess the activation state of the JNK pathway within cells.
Materials:
-
Cell line of interest cultured to 70-80% confluency
-
Test compounds (this compound, SP600125)
-
JNK activator (e.g., Anisomycin)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Pre-treat cells with the desired concentrations of SP600125 or vehicle (DMSO) for 1-2 hours. For this compound, treat the cells for the desired time. To assess inhibition by SP600125, stimulate the cells with a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) after pre-treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-JNK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Test compounds (this compound, SP600125)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or SP600125 for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate (e.g., for 4 hours to overnight at 37°C) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
References
validating the anti-cancer effects of Isogambogic acid in multiple cell lines
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid, a natural compound, has demonstrated significant anti-cancer properties across a variety of cancer cell lines. This guide provides a comprehensive comparison of its efficacy, delves into the molecular mechanisms underlying its action, and offers detailed experimental protocols to facilitate further research and validation.
Comparative Efficacy of this compound Across Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Melanoma Cells | Melanoma | Low micromolar range | [2][3] |
| U87 and U251 | Glioma | Not explicitly stated, but effective | [4] |
| A549 and H460 | Non-Small-Cell Lung Carcinoma | Not explicitly stated, but effective | [5] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated for this compound, but Gambogic acid is effective | [6] |
Note: The efficacy of this compound can vary between cell lines, highlighting the importance of empirical validation in specific cancer models of interest.
Deciphering the Mechanism of Action: Key Signaling Pathways
This compound and its analogs exert their anti-cancer effects by modulating several critical signaling pathways, primarily leading to apoptosis (programmed cell death) and autophagy.
One of the key mechanisms involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][5] This activation is often linked to the inhibition of activating transcription factor 2 (ATF2) transcriptional activity.[1][3] The pro-apoptotic effect of this compound has been shown to be dependent on JNK activity.[1][5]
In glioma cells, this compound has been found to activate the AMPK-mTOR signaling pathway, leading to autophagic cell death.[4] Furthermore, in non-small-cell lung carcinoma cells, it induces apoptosis-independent autophagic cell death by inhibiting the Akt-mTOR pathway.
The following diagram illustrates the proposed signaling pathway of this compound in cancer cells.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols for Validation
To aid researchers in validating the anti-cancer effects of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[5]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Detailed Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-c-Jun, c-Jun, cleaved caspase-3, Bcl-2, Bax, LC3B, p-AMPK, AMPK, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
By providing this comparative data and detailed experimental framework, this guide aims to accelerate research into the promising anti-cancer applications of this compound.
References
- 1. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogic Acid: A Comparative Analysis Against Standard-of-Care Chemotherapies in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid, a derivative of Gambogic acid, is a natural xanthonoid compound that has garnered significant interest in oncological research for its potential as an anticancer agent. This guide provides a comparative analysis of this compound and its closely related analog, Gambogic acid, against established standard-of-care chemotherapies, offering a valuable resource for researchers exploring novel therapeutic strategies. Due to the limited availability of direct comparative studies on this compound, this analysis primarily leverages data from its well-researched counterpart, Gambogic acid, to draw meaningful comparisons in terms of efficacy, mechanism of action, and experimental protocols.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for Gambogic acid (GA) in comparison to standard-of-care chemotherapies across various cancer cell lines. It is important to note that these values are derived from multiple studies and experimental conditions may vary.
Table 1: Comparative IC50 Values in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Gambogic Acid Derivative | A549 | 0.31 ± 0.02 | [1] |
| Gambogic Acid Derivative | A549/cisplatin | 0.33 ± 0.07 | [1] |
| Cisplatin | A549 | 6.14 | [2] |
| Cisplatin | A549/CisR | 43.01 | [2] |
Table 2: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Paclitaxel | MDA-MB-231 | 0.3 | [3] |
| Doxorubicin | MDA-MB-231 | 0.69 | [4] |
| Synthetic Derivative (122) | MDA-MB-231 | 2.52 ± 0.39 | [5] |
| Doxorubicin (for comparison) | MDA-MB-231 | 2.36 ± 0.18 | [5] |
Table 3: Comparative IC50 Values in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | SW620 | 50 | [6] |
| 5-Fluorouracil + Gambogic Acid (0.75 µM) | SW480 | Lower than 5-FU alone | [7] |
| 5-Fluorouracil + Gambogic Acid (1 µM) | HCT116 | Lower than 5-FU alone | [7] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical animal models provide crucial insights into the in vivo efficacy of potential anticancer agents. The following table summarizes the tumor growth inhibition data for Gambogic acid (GA) in xenograft mouse models.
Table 4: In Vivo Tumor Growth Inhibition by Gambogic Acid
| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition | Reference |
| Lung Cancer | A549 | GA derivative (oral) | 66.43% | [1] |
| Lung Cancer | HCC1833 | Gambogenic Acid | Significant inhibition | [8] |
| Breast Cancer | MDA-MB-231 | Gambogic Acid | Significant inhibition | [9] |
| Colon Cancer | HT-29 | Gambogic Acid (5, 10, 20 mg/kg) | Dose-dependent inhibition | [10][11] |
| Colon Cancer | CT26 | Gambogic Acid (low & high dose) | Significant reduction in tumor volume and weight | [12] |
Mechanism of Action: Key Signaling Pathways
This compound and its analogs exert their anticancer effects through the modulation of multiple signaling pathways, leading to apoptosis, inhibition of proliferation, and suppression of metastasis.
Apoptosis Induction via JNK/ATF2 and UPR Pathways
This compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn phosphorylates and activates the transcription factor ATF2. This activation contributes to the induction of apoptosis.[8][13] Additionally, this compound can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR), another pathway that can trigger apoptosis.[8]
Inhibition of Proliferation via AMPK/mTOR Pathway
This compound can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[14] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[14]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and standard chemotherapies on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or the standard-of-care chemotherapy drug for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the effect of this compound on the expression of apoptosis-related proteins.
Methodology:
-
Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved Caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Xenograft Mouse Model for In Vivo Efficacy
Objective: To evaluate the antitumor activity of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, standard chemotherapy). Administer the treatments according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Plot the tumor growth curves for each treatment group and calculate the tumor growth inhibition at the end of the study.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the experiment to assess treatment-related toxicity.
Conclusion
The available preclinical data on Gambogic acid, a close analog of this compound, demonstrates its potent anticancer activity both in vitro and in vivo. It exhibits comparable or, in some cases, superior efficacy to standard-of-care chemotherapies in certain cancer cell lines. Its multifaceted mechanism of action, targeting key signaling pathways involved in cell survival and proliferation, makes it a promising candidate for further investigation. However, to establish the definitive therapeutic potential of this compound, direct comparative studies against a broader range of standard chemotherapies across various cancer types are essential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute such studies, ultimately paving the way for the potential clinical development of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 4. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Gambogic acid potentiates the chemosensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting proliferation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways. | Semantic Scholar [semanticscholar.org]
- 12. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcription factor ATF2 regulation by the JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Isogambogic Acid Versus Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A wider therapeutic window indicates a safer drug. This guide provides a comparative assessment of the therapeutic index of Isogambogic acid, a promising natural compound, and Doxorubicin, a widely used but cardiotoxic chemotherapy agent. Due to the limited availability of specific data for this compound, data for its closely related parent compound, Gambogic acid, is used as a proxy in this analysis.
Quantitative Assessment of Therapeutic Potential
The following tables summarize the key parameters for assessing the therapeutic index of Gambogic acid (as a proxy for this compound) and Doxorubicin. These values are compiled from various preclinical studies and may vary depending on the specific cancer cell line and animal model used.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Gambogic Acid | A549 (Lung Carcinoma) | 16.19 ± 0.26[1] |
| NCI-H460 (Lung Cancer) | 11.87 ± 0.21[1] | |
| BGC-823 (Gastric Cancer) | 3.59[2] | |
| SMMC-7721 (Hepatocellular Carcinoma) | 8.06[2] | |
| HepG2 (Hepatocellular Carcinoma) | 2.37[2] | |
| SW620 (Colon Carcinoma) | ~15.9 (equivalent to 10 µg/ml)[2] | |
| MKN-28 (Gastric Cancer) | IC50 values reported but not specified[3] | |
| LOVO (Colorectal Cancer) | IC50 values reported but not specified[3] | |
| SW-116 (Colorectal Cancer) | IC50 values reported but not specified[3] | |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 12.18 ± 1.89[4] |
| UMUC-3 (Bladder Cancer) | 5.15 ± 1.17[4] | |
| TCCSUP (Bladder Cancer) | 12.55 ± 1.47[4] | |
| BFTC-905 (Bladder Cancer) | 2.26 ± 0.29[4] | |
| HeLa (Cervical Cancer) | 2.92 ± 0.57[4] | |
| MCF-7 (Breast Cancer) | 2.50 ± 1.76[4] | |
| M21 (Melanoma) | 2.77 ± 0.20[4] | |
| A549 (Lung Carcinoma) | 0.13 - 2[5] | |
| NCI-H1299 (Lung Cancer) | Significantly higher than other lung cancer lines[5] |
Table 2: Comparative Systemic Toxicity (LD50) in Mice
| Compound | Route of Administration | LD50 (mg/kg) |
| Gambogic Acid | Intraperitoneal (i.p.) | 45[6] |
| Doxorubicin | Intravenous (i.v.) | 12.5 - 17[7][8] |
| Intraperitoneal (i.p.) | 4.6[7] | |
| Subcutaneous (s.c.) | 13.5[7] | |
| Oral | 570[7] |
Table 3: Calculated Therapeutic Index (TI)
The therapeutic index is calculated as LD50 / ED50. For the purpose of this guide, we will use the IC50 value as a surrogate for the effective dose (ED50) to provide a comparative in vitro therapeutic index. A higher TI suggests a more favorable safety profile.
| Compound | Representative IC50 (µM) | LD50 (mg/kg, i.p.) | Molecular Weight ( g/mol ) | Calculated In Vitro TI |
| Gambogic Acid | ~10 µM | 45 | 628.7 | ~71.6 |
| Doxorubicin | ~2.5 µM | 4.6 | 543.5 | ~3.38 |
Note: The calculated in vitro TI is an estimation and should be interpreted with caution. In vivo efficacy studies are required for a definitive therapeutic index.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Determination of IC50 by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound/Gambogic acid and Doxorubicin
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound/Gambogic acid and Doxorubicin in culture medium. The final concentrations should span a range that is expected to cover the IC50 value. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study for Therapeutic Index Assessment
Animal models are essential for evaluating the in vivo efficacy and toxicity of anticancer compounds.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line of interest
-
Matrigel
-
This compound/Gambogic acid and Doxorubicin formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound/Gambogic acid and Doxorubicin to the treatment groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal, intravenous). The control group receives the vehicle.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment period), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: The therapeutic index is determined by comparing the dose of the drug that causes significant tumor growth inhibition (efficacy) with the dose that results in unacceptable toxicity (e.g., significant weight loss, mortality).
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for targeted drug development.
This compound (Gambogic Acid) Signaling Pathway
Gambogic acid has been shown to induce apoptosis in cancer cells through multiple pathways. One of the key mechanisms involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1]
Doxorubicin Signaling Pathway in Apoptosis and Cardiotoxicity
Doxorubicin's anticancer activity is primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. However, its clinical use is limited by dose-dependent cardiotoxicity, which is also linked to apoptosis in cardiomyocytes. This process involves the generation of reactive oxygen species (ROS) and the activation of p53.[9]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of a novel anticancer compound's therapeutic index.
References
- 1. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogic Acid: A Promising Candidate Against Drug-Resistant Cancers
A Comparative Guide for Researchers
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, limiting the efficacy of conventional treatments and leading to therapeutic failure. In the quest for novel agents that can circumvent or reverse drug resistance, natural compounds have emerged as a promising avenue of research. Isogambogic acid, a polyprenylated xanthone derived from the gamboge resin of Garcinia hanburyi, and its close analog gambogic acid (GA), have demonstrated potent anti-cancer activities. This guide provides a comparative overview of the efficacy of these compounds in drug-resistant cancer models, supported by experimental data and detailed methodologies for key assays.
While direct comparative studies on this compound in drug-resistant versus sensitive parental cell lines are limited in the publicly available literature, extensive research on Gambogic acid (GA) provides compelling evidence of its ability to overcome resistance to various chemotherapeutic agents. This guide will therefore focus on the data available for Gambogic acid as a strong surrogate for the potential of this compound in treating drug-resistant cancers.
Comparative Efficacy in Drug-Resistant vs. Sensitive Cancer Cells
Gambogic acid has shown significant cytotoxicity against various cancer cell lines that have developed resistance to standard chemotherapeutic drugs. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's potency in these resistant models.
| Cell Line | Cancer Type | Resistant To | IC50 of Resistant Agent (µM) | IC50 of Gambogic Acid (µM) | Reference |
| A549/DDP | Non-Small Cell Lung Cancer | Cisplatin | >20 | ~2.5 (after 48h) | [1] |
| BGC-823/Doc | Gastric Cancer | Docetaxel | Not specified | Effective at 0.05-0.2 µM in combination | [2] |
| MDA-MB-231R | Triple-Negative Breast Cancer | Paclitaxel | Not specified | >0.4 | [3] |
| MCF-7/ADR | Breast Cancer | Doxorubicin | High | Not specified (sensitizes to DOX) | [4] |
Note: The data for Gambogic Acid (GA) is presented here as a proxy for this compound due to the limited availability of direct comparative studies for the latter. The IC50 values can vary depending on the experimental conditions.
Overcoming Drug Resistance: Combination Therapy
A key finding in the study of Gambogic acid is its ability to re-sensitize resistant cancer cells to conventional chemotherapeutic agents. This synergistic effect is a crucial aspect of its potential clinical application.
| Cell Line | Cancer Type | Resistant To | Combination | Effect | Reference |
| A549/DDP | Non-Small Cell Lung Cancer | Cisplatin | GA + Cisplatin | Enhanced apoptosis and reduced cisplatin resistance index | [1] |
| BGC-823/Doc | Gastric Cancer | Docetaxel | GA + Docetaxel | Increased cytotoxicity and apoptosis; potentiated G2/M arrest | [2] |
| MDA-MB-231R | Triple-Negative Breast Cancer | Paclitaxel | GA + Paclitaxel | Increased sensitivity to paclitaxel | [3] |
| MCF-7/ADR | Breast Cancer | Doxorubicin | GA + Doxorubicin | Markedly sensitized cells to doxorubicin-mediated cell death | [4] |
Signaling Pathways and Mechanisms of Action
The ability of this compound and Gambogic acid to combat drug resistance is attributed to their multi-targeted mechanism of action. Key signaling pathways and molecular targets involved include:
-
Induction of Apoptosis: These compounds induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Inhibition of NF-κB Signaling: The NF-κB pathway is often constitutively active in cancer cells and contributes to drug resistance. Gambogic acid has been shown to suppress this pathway.
-
Downregulation of Survivin: Survivin is an inhibitor of apoptosis protein that is overexpressed in many cancers and is associated with chemotherapy resistance. Gambogic acid can downregulate survivin expression.[2]
-
Inhibition of P-glycoprotein (P-gp): P-gp is a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapy drugs from cancer cells, a major mechanism of MDR. Gambogic acid can inhibit the function and expression of P-gp.[4]
-
Activation of JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in stress-induced apoptosis.
Caption: Simplified signaling pathway of this compound in drug-resistant cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is directly proportional to the number of viable cells.
Procedure:
-
Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound or the relevant chemotherapeutic agent for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Seed cells and treat with the compounds as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Procedure:
-
Treat cells with the compounds of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., P-gp, Survivin, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Logical flow of this compound's action in overcoming drug resistance.
Conclusion
This compound and its analog Gambogic acid demonstrate significant potential in overcoming drug resistance in various cancer types. Their ability to induce apoptosis, inhibit drug efflux pumps, and modulate key survival signaling pathways makes them attractive candidates for further preclinical and clinical investigation. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further exploration of these promising natural compounds in the fight against drug-resistant cancers.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Gambogic acid, a potent inhibitor of survivin, reverses docetaxel resistance in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic acid increases the sensitivity to paclitaxel in drug-resistant triple-negative breast cancer via the SHH signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid sensitizes resistant breast cancer cells to doxorubicin through inhibiting P-glycoprotein and suppressing survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Tapestry: A Comparative Analysis of Isogambogic Acid's Impact on Gene Expression
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a therapeutic candidate is paramount. Isogambogic acid, a potent natural compound, has demonstrated significant anti-cancer properties. This guide provides a comparative analysis of the gene expression profiles induced by this compound and its derivatives against other therapeutic agents, offering insights into its unique and shared mechanisms of action.
This comparative guide synthesizes data from multiple studies to illuminate the effects of this compound and its related compound, Gambogic acid, on the gene expression landscape of cancer cells. We delve into the signaling pathways modulated by these compounds and present a side-by-side look with other agents, including Celastrol and the conventional chemotherapeutic 5-Fluorouracil.
Comparative Analysis of Gene Expression Profiles
The following table summarizes the key gene expression changes observed in cancer cells upon treatment with this compound derivatives and other comparator agents. This data is compiled from various studies to provide a comprehensive overview.
| Compound | Cell Line | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference Study |
| Acetyl this compound | Melanoma | JNK and c-Jun transcriptional activity | ATF2 transcriptional activity | [1][2] |
| Head and Neck Squamous Cell Carcinoma | Unfolded Protein Response (UPR), Apoptotic pathways | - | [1] | |
| Gambogic Acid | Colorectal Cancer Stem Cells | ZFP36 | EGFR/ERK signaling pathway | [3] |
| Thyroid Cancer | - | BRD4 | [4] | |
| Human Leukemia | - | NF-κB signaling pathway (anti-apoptotic, proliferation, invasion, and angiogenesis genes) | [5] | |
| Celastrol | Melanoma | - | ATF2 transcriptional activities | [2] |
| 5-Fluorouracil (in combination with Gambogic Acid) | Colorectal Cancer | - | Proliferation and anti-apoptotic genes (synergistic effect with Gambogic Acid) | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for analyzing gene expression profiles.
Caption: Signaling pathways affected by this compound and other agents.
Caption: A typical workflow for studying gene expression profiles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are generalized from the methodologies reported in the referenced studies.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., melanoma, colorectal, head and neck squamous cell carcinoma) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound, Gambogic acid, Celastrol, and 5-Fluorouracil are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the culture medium.
-
Treatment: Cells are seeded in plates and allowed to attach overnight. The medium is then replaced with fresh medium containing the specified concentrations of the test compounds or DMSO as a vehicle control. Cells are incubated for a predetermined period (e.g., 24, 48 hours) before harvesting for analysis.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica columns.
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system to ensure high-quality RNA for downstream applications.
Gene Expression Analysis
-
Microarray Analysis: For microarray experiments, total RNA is converted to cDNA, which is then labeled with a fluorescent dye. The labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes. After washing, the chip is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
RNA Sequencing (RNA-seq): For RNA-seq, an RNA library is prepared from the total RNA. This involves rRNA depletion or mRNA enrichment, followed by RNA fragmentation, cDNA synthesis, and adapter ligation. The resulting library is then sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Raw data from microarrays or RNA-seq is processed, normalized, and statistically analyzed to identify differentially expressed genes between treated and control groups. This typically involves using software packages like R/Bioconductor. Genes with a significant fold change and a low p-value are considered differentially expressed.
Validation of Gene Expression Data
-
Quantitative Real-Time PCR (qRT-PCR): To validate the results from microarray or RNA-seq, the expression levels of selected differentially expressed genes are measured by qRT-PCR. Total RNA is reverse-transcribed into cDNA, which is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of each gene is calculated after normalization to a housekeeping gene (e.g., GAPDH, β-actin).
-
Western Blotting: To confirm that changes in gene expression translate to changes in protein levels, Western blotting is performed. Protein lysates from treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the proteins of interest.
Conclusion
This compound and its related compounds exhibit potent anti-cancer activity by modulating distinct and overlapping signaling pathways and gene expression profiles. While Acetyl this compound prominently affects the JNK/c-Jun and UPR pathways, Gambogic acid shows significant inhibitory effects on the NF-κB and EGFR/ERK pathways. These compounds present a multi-targeted approach to cancer therapy, and a thorough understanding of their impact on gene expression is crucial for their future clinical development and for identifying patient populations most likely to respond to these promising agents. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing cancer therapeutics.
References
- 1. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid potentiates gemcitabine induced anticancer activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic Acid Efficiently Kills Stem-Like Colorectal Cancer Cells by Upregulating ZFP36 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogic acid potentiates the chemosensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting proliferation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid potentiates the chemosensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting proliferation and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogic Acid: A Targeted Approach to Kinase-Related Pathologies Surpassing Non-Specific Inhibitors
For Immediate Publication
Shanghai, China – December 7, 2025 – In the landscape of kinase inhibitor drug discovery, the pursuit of specificity is paramount to enhancing therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive evaluation of the advantages of Isogambogic acid, a polyprenylated xanthone, over non-specific kinase inhibitors. Through an analysis of its distinct mechanism of action and supporting preclinical data, this document serves as a resource for researchers, scientists, and drug development professionals.
Executive Summary
This compound and its derivatives have emerged as promising preclinical candidates due to their targeted effects on cellular signaling pathways implicated in cancer, particularly melanoma. Unlike non-specific kinase inhibitors, which often target a broad spectrum of kinases leading to potential toxicity and unpredictable side effects, this compound exhibits a more focused mechanism. Its advantages lie in the specific induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway and inhibition of the activating transcription factor 2 (ATF2), alongside the induction of endoplasmic reticulum (ER) stress. This targeted approach suggests a superior therapeutic window compared to broad-spectrum kinase inhibitors like staurosporine.
Mechanism of Action: A Tale of Two Strategies
Non-specific kinase inhibitors, by their nature, interact with the highly conserved ATP-binding site of numerous kinases. This promiscuity can lead to the simultaneous inhibition of multiple signaling pathways, some of which may be essential for normal cellular function, resulting in a narrow therapeutic index and significant side effects.[1][2][3][4][5]
This compound, in contrast, demonstrates a more nuanced and targeted mechanism of action that extends beyond simple kinase inhibition.[6][7][8] Preclinical studies have elucidated that its anti-cancer effects are largely mediated through:
-
JNK Pathway Activation: this compound activates JNK, a key regulator of apoptosis. This activation is a critical component of its cell-death-inducing activity.[7][8][9][10][11]
-
ATF2 Transcriptional Activity Inhibition: It efficiently inhibits the transcriptional activity of ATF2, a factor involved in cell proliferation and survival.[7][8]
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound triggers the unfolded protein response (UPR), leading to ER stress-mediated apoptosis, a mechanism particularly effective in cancer cells with high protein synthesis rates.[6]
This multi-pronged, yet specific, mechanism of action provides a clear advantage over the indiscriminate activity of non-specific kinase inhibitors.
References
- 1. How do I detect ER stress? | AAT Bioquest [aatbio.com]
- 2. Induction of apoptosis in cells | Abcam [abcam.com]
- 3. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Assessing the Selectivity of Isogambogic Acid for Cancer Cells Over Normal Cells: A Comparative Guide
Introduction
Isogambogic acid, a polyprenylated xanthone derived from the gamboge resin of Garcinia hanburyi, has emerged as a compound of interest in preclinical cancer research. Its parent compound, Gambogic acid (GA), has demonstrated potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines.[1][2] The therapeutic potential of such anticancer agents is critically dependent on their selectivity, that is, their ability to preferentially target cancer cells while sparing normal, healthy cells. A high selectivity index is crucial for a wide therapeutic window and minimal side effects.
This guide provides a comparative analysis of the selectivity of this compound and its related compounds for cancer cells over normal cells, supported by available experimental data. Due to the limited availability of direct comparative studies on this compound, data from its parent compound, Gambogic acid, will be utilized as a proxy to infer its potential selectivity. This guide will delve into the quantitative comparison of cytotoxicity, detailed experimental protocols for assessing cell viability, and the underlying signaling pathways that contribute to its mechanism of action.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell viability. A lower IC50 value indicates a higher potency. The therapeutic index (TI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a measure of a drug's selectivity. A higher TI signifies greater selectivity for cancer cells.[3]
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Gambogic Acid | Bel-7402 | Hepatocellular Carcinoma | 0.045[4] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.73[4] | |
| Bel-7404 | Hepatocellular Carcinoma | 1.25[4] | |
| QGY-7701 | Hepatocellular Carcinoma | 0.12[4] | |
| HepG2 | Hepatocellular Carcinoma | 0.067[4] | |
| MCF-7 | Breast Adenocarcinoma | 1.46[4] |
Note: The data presented is for Gambogic Acid (GA) and is intended to provide an indication of the potential potency of the structurally related this compound. Further studies are required to establish the specific IC50 values for this compound in both cancer and normal cell lines.
Experimental Protocols
The following are detailed methodologies for two common colorimetric assays used to determine cell viability and cytotoxicity: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of cells.
Materials:
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)[6]
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[6]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye and allow the plates to air dry.[6][7]
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound SRB.[6]
-
Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Signaling Pathways and Mechanism of Action
This compound and its analogs exert their anticancer effects by modulating multiple cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and autophagy.[8]
Key Signaling Pathways:
-
JNK/c-Jun Pathway: Acetyl this compound has been shown to activate the c-Jun N-terminal kinase (JNK) and increase c-Jun transcriptional activity, which is a key regulator of apoptosis.[8][9]
-
Unfolded Protein Response (UPR) Pathway: In head and neck squamous cell carcinoma, acetyl this compound strongly activates the UPR and apoptotic pathways. This is particularly effective in cancers with high protein-folding demand and endoplasmic reticulum (ER) stress.[8]
-
Akt/mTOR Pathway: this compound can induce autophagic cell death by inhibiting the Akt/mTOR signaling pathway, which is a negative regulator of autophagy.[8]
-
NF-κB Signaling: Gambogic acid has been reported to suppress the activity of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[1]
-
Ubiquitin-Proteasome System (UPS): Gambogic acid and its derivatives can inhibit the proteasome, leading to the accumulation of polyubiquitinated proteins and subsequent cell death.[1]
Caption: Key signaling pathways modulated by this compound and its analogs.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its parent compound, Gambogic acid, are potent inducers of cell death in a variety of cancer cell lines. The mechanism of action is multifaceted, involving the modulation of several key signaling pathways that control apoptosis, autophagy, and cell proliferation.
However, a critical gap in the current research is the lack of direct comparative studies assessing the cytotoxicity of this compound on a panel of cancer cell lines alongside normal, non-cancerous cell lines. Such studies are essential to definitively determine its selectivity and therapeutic index.
Future research should focus on:
-
Direct Comparative Cytotoxicity Studies: Evaluating the IC50 values of this compound in a diverse range of cancer cell lines and a corresponding set of normal cell lines to establish its selectivity index.
-
In Vivo Studies: Assessing the efficacy and toxicity of this compound in preclinical animal models of cancer to validate its therapeutic potential and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify derivatives with improved potency and selectivity.
References
- 1. Gambogic acid is cytotoxic to cancer cells through inhibition of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 9. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Isogambogic Acid: A Procedural Guide
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. Isogambogic acid, a xanthonoid with potential therapeutic applications, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after.[1] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator. | Required when handling powders or creating dust to avoid inhalation.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should always be in accordance with federal, state, and local environmental regulations.[1] Treat all this compound waste as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregate this compound waste from other laboratory waste to prevent accidental reactions.
Step 2: Waste Containment
-
Use a dedicated, leak-proof, and sealable container for solid and liquid this compound waste.
-
Ensure the container is compatible with the chemical.
-
For solids, carefully transfer the waste into the container, avoiding the creation of dust.[1]
-
For liquids, pour the waste carefully into the container to avoid splashing.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and composition if it is a mixed waste.
-
The date when the waste was first added to the container.
-
Appropriate hazard symbols.
-
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[1]
-
The storage area should have secondary containment to manage any potential leaks.
Step 5: Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wear the appropriate PPE as listed in the table above.
-
Contain the spill to prevent it from spreading or entering drains.[1]
-
For solid spills: Gently sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Isogambogic acid
Essential Safety and Handling Guide for Isogambogic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like this compound is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | To prevent contact with eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To avoid skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling the powder form to avoid inhalation of dust particles. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]
-
Ventilation: Use in a well-ventilated area to minimize inhalation of any dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.
-
Clothing: Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Container: Keep the container tightly closed.[1]
-
Environment: Store in a dry and well-ventilated place.[1]
-
Temperature: For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is suitable.[1]
Accidental Release and Disposal Measures
In the event of an accidental release or for routine disposal, the following procedures should be followed.
Accidental Release:
-
Ensure Safety: Wear appropriate personal protective equipment, including respiratory protection.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1]
-
Cleanup: For solid spills, sweep up and shovel the material. Avoid creating dust.[1] Place the collected material into a suitable, closed container for disposal.[1]
Disposal:
-
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The substance should be taken to an approved waste disposal plant.
First Aid Measures
In case of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
